Ciforadenant
説明
特性
IUPAC Name |
7-(5-methylfuran-2-yl)-3-[[6-[[(3S)-oxolan-3-yl]oxymethyl]pyridin-2-yl]methyl]triazolo[4,5-d]pyrimidin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N7O3/c1-12-5-6-16(30-12)17-18-19(24-20(21)23-17)27(26-25-18)9-13-3-2-4-14(22-13)10-29-15-7-8-28-11-15/h2-6,15H,7-11H2,1H3,(H2,21,23,24)/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KURQKNMKCGYWRJ-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=C3C(=NC(=N2)N)N(N=N3)CC4=NC(=CC=C4)COC5CCOC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)C2=C3C(=NC(=N2)N)N(N=N3)CC4=NC(=CC=C4)CO[C@H]5CCOC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N7O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1202402-40-1 | |
| Record name | Ciforadenant [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1202402401 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ciforadenant | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16125 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CIFORADENANT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8KFO2187CP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Ciforadenant: A Technical Guide to its Mechanism of Action in the Tumor Microenvironment
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ciforadenant (CPI-444) is an orally bioavailable, selective antagonist of the adenosine (B11128) A2A receptor (A2AR), a key immune checkpoint that governs antitumor immunity. Within the tumor microenvironment (TME), high concentrations of adenosine, produced by the ectonucleotidases CD39 and CD73, suppress the activity of various immune effector cells by binding to A2AR. This compound competitively inhibits this interaction, thereby reversing adenosine-mediated immunosuppression and promoting a more robust anti-tumor immune response. This technical guide provides an in-depth overview of the mechanism of action of this compound, detailing its effects on immune cells, relevant signaling pathways, and a summary of key clinical findings.
The Adenosine Pathway: A Major Immunosuppressive Axis in Cancer
The adenosine pathway has emerged as a critical mechanism of immune evasion in a variety of solid tumors. In the hypoxic and inflamed TME, stressed and dying tumor cells release large amounts of adenosine triphosphate (ATP). This extracellular ATP is rapidly catabolized into adenosine by the sequential enzymatic activity of CD39 (converts ATP/ADP to AMP) and CD73 (converts AMP to adenosine).
Adenosine then binds to its receptors on the surface of immune cells, with the A2A receptor playing a predominant role in mediating immunosuppression.[1][2] Activation of A2AR signaling on T cells, natural killer (NK) cells, and other immune cells leads to a cascade of inhibitory signals that dampen their anti-tumor functions.
This compound's Mechanism of Action: Reversing Immune Suppression
This compound is a small molecule that potently and selectively binds to the A2A receptor, competitively blocking the binding of adenosine.[1][2] This targeted inhibition restores the function of key immune cells within the TME, leading to a multi-faceted enhancement of the anti-tumor immune response.
Impact on T-Lymphocytes
-
Enhanced T Cell Activation and Proliferation: By blocking A2AR, this compound prevents the adenosine-induced increase in intracellular cyclic AMP (cAMP), a potent inhibitor of T cell receptor (TCR) signaling. This results in enhanced activation, proliferation, and effector function of CD8+ cytotoxic T lymphocytes (CTLs) and CD4+ helper T cells.
-
Increased Cytokine Production: this compound treatment has been shown to increase the production of pro-inflammatory cytokines, such as interferon-gamma (IFNγ) and tumor necrosis factor-alpha (TNFα), by T cells, which are crucial for orchestrating an effective anti-tumor response.[3]
-
Increased T Cell Infiltration: Clinical studies have demonstrated that durable clinical benefit from this compound is associated with an increased infiltration of CD8+ T cells into the tumor.
Modulation of Myeloid Cells
The TME is often infiltrated by immunosuppressive myeloid cells, such as tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs). Adenosine signaling through A2AR on these cells promotes their differentiation into immunosuppressive phenotypes.
-
Reprogramming of TAMs: this compound can modulate the phenotype of TAMs, shifting them from an immunosuppressive M2-like state to a pro-inflammatory M1-like state. This is supported by findings that this compound treatment is associated with a reduction in SPP1+ macrophage infiltration, which are linked to immunosuppression.
-
Inhibition of MDSC Function: By blocking A2AR, this compound can inhibit the immunosuppressive functions of MDSCs, further contributing to a more favorable immune environment for T cell-mediated tumor killing.
Effects on Other Immune Cells
This compound's mechanism of action extends to other key immune players:
-
Natural Killer (NK) Cells: A2AR blockade can enhance the cytotoxic activity of NK cells, which are important for direct tumor cell lysis.
-
Dendritic Cells (DCs): this compound can improve the function of DCs, including their ability to present antigens and activate T cells.
Signaling Pathways and Experimental Workflows
Adenosine-A2AR Signaling Pathway
The following diagram illustrates the immunosuppressive signaling cascade initiated by adenosine and its inhibition by this compound.
References
Ciforadenant: A Technical Guide to a Selective Adenosine A2A Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ciforadenant (formerly CPI-444) is a potent and highly selective, orally bioavailable small molecule antagonist of the adenosine (B11128) A2A receptor (A2AR).[1][2] In the tumor microenvironment (TME), high concentrations of adenosine act as an immunosuppressive signal by binding to A2AR on various immune cells, thereby inhibiting their anti-tumor activity. By blocking this interaction, this compound represents a promising immunotherapeutic strategy to restore and enhance anti-tumor immunity.[3][4] This technical guide provides an in-depth overview of the pharmacological properties of this compound, detailed experimental protocols for its characterization, and a summary of its mechanism of action.
Introduction: The Adenosine A2A Receptor in Immuno-Oncology
The adenosine signaling pathway has emerged as a critical regulator of immune responses within the tumor microenvironment. Hypoxic conditions prevalent in solid tumors lead to the accumulation of extracellular adenosine, primarily through the enzymatic conversion of ATP by CD39 and CD73. Adenosine then binds to one of four G protein-coupled receptors: A1, A2A, A2B, or A3.
The A2A receptor is highly expressed on the surface of key immune cells, including T-lymphocytes, natural killer (NK) cells, macrophages, and dendritic cells (DCs). Upon adenosine binding, the A2AR, which is coupled to a Gs protein, activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This elevation in cAMP triggers a signaling cascade that ultimately suppresses the activation, proliferation, and effector functions of these immune cells, creating an immunosuppressive shield that allows cancer cells to evade immune destruction.
Targeting the A2AR with a selective antagonist like this compound offers a therapeutic approach to counteract this immunosuppression and "release the brakes" on the anti-tumor immune response.
This compound (CPI-444): A Profile
This compound is a non-xanthine small molecule designed to be a potent and selective antagonist of the human A2A receptor. Its development has been primarily focused on oncology, where it is being investigated as both a monotherapy and in combination with other immunotherapies, such as checkpoint inhibitors targeting the PD-1/PD-L1 axis.
Pharmacological Profile
This compound exhibits high binding affinity for the A2A receptor and significant selectivity over other adenosine receptor subtypes. This selectivity is crucial for minimizing off-target effects and maximizing the desired immunomodulatory activity.
Table 1: In Vitro Pharmacology of this compound
| Parameter | Value | Reference |
| Binding Affinity (Ki) | ||
| Human A2A Receptor | 3.54 nM | |
| Selectivity vs. Other Human Adenosine Receptors | ||
| A1 Receptor | 54-fold | |
| A2B Receptor | 431-fold | |
| A3 Receptor | 693-fold |
Pharmacokinetic Properties
Clinical studies have provided insights into the pharmacokinetic profile of this compound in humans. Oral administration of this compound has been shown to achieve plasma concentrations sufficient for target engagement and biological activity.
Table 2: Human Pharmacokinetic Data for this compound
| Parameter | Finding | Dose Regimen | Reference |
| Effective Plasma Concentration | Plasma concentrations exceeding 2000 ng/mL were consistently achieved and correlated with nearly complete inhibition of A2AR signaling in ex vivo assays. | 100 mg BID |
Mechanism of Action
This compound competitively binds to the A2A receptor on immune cells, preventing the binding of endogenous adenosine. This blockade inhibits the downstream signaling cascade, leading to a reduction in intracellular cAMP levels. The net effect is the restoration of immune cell function, including:
-
Enhanced T-cell activation and proliferation: this compound has been shown to restore T-cell signaling and the production of key anti-tumor cytokines like IL-2 and IFNγ, which are suppressed by adenosine analogues.
-
Increased anti-tumor cytotoxicity: By reinvigorating cytotoxic T-lymphocytes and NK cells, this compound promotes the direct killing of tumor cells.
-
Modulation of the tumor microenvironment: this compound can shift the TME from an immunosuppressive to an inflamed state, potentially increasing the efficacy of other immunotherapies.
The signaling pathway of the adenosine A2A receptor and the point of intervention by this compound are illustrated in the following diagram.
Figure 1: Adenosine A2A Receptor Signaling Pathway and this compound's Mechanism of Action.
Experimental Protocols
The characterization of this compound's pharmacological profile relies on standardized in vitro assays. The following are detailed methodologies for key experiments.
Radioligand Binding Assay for A2A Receptor Affinity
This assay determines the binding affinity (Ki) of this compound for the human A2A receptor by measuring its ability to displace a specific radioligand.
Materials:
-
Membranes: Membrane preparations from HEK293 cells stably expressing the human adenosine A2A receptor.
-
Radioligand: [3H]-ZM241385 or [3H]-CGS21680.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4).
-
Non-specific binding control: A high concentration of a non-radiolabeled A2A antagonist (e.g., 10 µM NECA).
-
Test Compound: this compound at various concentrations.
-
Filtration: Glass fiber filters (e.g., GF/C) and a cell harvester.
-
Detection: Liquid scintillation counter.
Procedure:
-
Preparation: Dilute this compound to a range of concentrations in the assay buffer.
-
Incubation: In a 96-well plate, add in the following order:
-
50 µL of varying concentrations of this compound.
-
25 µL of the radioligand at a final concentration close to its Kd.
-
25 µL of the cell membrane preparation.
-
-
Equilibration: Incubate the plate for 60-120 minutes at room temperature to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis:
-
Determine specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Calculate the IC50 value using non-linear regression.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
-
Figure 2: Experimental Workflow for Radioligand Binding Assay.
cAMP Functional Assay for A2A Receptor Antagonism
This assay measures the functional antagonist activity of this compound by quantifying its ability to inhibit agonist-stimulated cAMP production in cells expressing the A2A receptor.
Materials:
-
Cells: HEK293 cells stably expressing the human A2A receptor.
-
Agonist: A potent A2A receptor agonist such as NECA (5'-N-Ethylcarboxamidoadenosine).
-
Phosphodiesterase (PDE) Inhibitor: IBMX or rolipram (B1679513) to prevent the degradation of cAMP.
-
Stimulation Buffer: HBSS, 5 mM HEPES, 0.1% BSA.
-
Test Compound: this compound at various concentrations.
-
cAMP Detection Kit: A commercially available kit (e.g., HTRF, ELISA).
Procedure:
-
Cell Plating: Seed the A2A receptor-expressing HEK293 cells in a 96- or 384-well plate and culture overnight.
-
Pre-incubation: Remove the culture medium and add the stimulation buffer containing a PDE inhibitor and varying concentrations of this compound. Incubate for 15-30 minutes.
-
Agonist Stimulation: Add a fixed concentration of the A2A agonist (e.g., NECA at its EC80 concentration) to each well.
-
Incubation: Incubate for an additional 30-60 minutes at 37°C.
-
Cell Lysis: Lyse the cells according to the cAMP detection kit manufacturer's protocol to release intracellular cAMP.
-
cAMP Measurement: Quantify the cAMP levels using the detection kit.
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that causes a 50% inhibition of the agonist-induced cAMP production, using non-linear regression analysis.
-
Selectivity Profile of this compound
The high selectivity of this compound for the A2A receptor over other adenosine receptor subtypes is a key attribute, minimizing the potential for off-target effects.
References
Role of Ciforadenant in reversing adenosine-induced immunosuppression
An In-depth Technical Guide on the Role of Ciforadenant in Reversing Adenosine-Induced Immunosuppression
Introduction
Within the tumor microenvironment (TME), a complex interplay of metabolic and cellular factors often leads to a state of profound immunosuppression, enabling cancer cells to evade immune destruction. One of the key metabolic pathways co-opted by tumors for this purpose is the adenosine (B11128) signaling pathway.[1][2] High concentrations of extracellular adenosine accumulate in the TME, acting as a potent immunosuppressive agent by engaging with adenosine receptors on various immune cells.[1][3] this compound (also known as CPI-444 or V81444) is a potent and selective small molecule antagonist of the adenosine A2A receptor (A2AR), designed to counteract this immunosuppressive mechanism and restore anti-tumor immunity.[4][5][6] This technical guide provides a detailed overview of the role of this compound in reversing adenosine-induced immunosuppression, summarizing key preclinical and clinical data, outlining experimental methodologies, and visualizing the core signaling pathways.
The Adenosine Axis: A Key Immune Checkpoint in the Tumor Microenvironment
The immunosuppressive effects of adenosine in the TME are primarily driven by its production and subsequent interaction with the A2A receptor on immune cells.[7][8]
-
Adenosine Production: In the hypoxic and inflammatory TME, stressed or dying tumor cells release large amounts of adenosine triphosphate (ATP).[2] This extracellular ATP is sequentially hydrolyzed into adenosine by the ectonucleotidases CD39 and CD73, which are often overexpressed on the surface of tumor cells and regulatory T cells (Tregs).[2][3][7] This process effectively converts a pro-inflammatory "danger" signal (ATP) into an immunosuppressive "safety" signal (adenosine).[8]
-
A2A Receptor Signaling and Immunosuppression: The A2A receptor is highly expressed on key immune effector cells, including cytotoxic T lymphocytes (CTLs), Natural Killer (NK) cells, and helper T cells.[9][10] The binding of adenosine to the A2AR, a Gs protein-coupled receptor, initiates an intracellular signaling cascade that elevates cyclic adenosine monophosphate (cAMP) levels. This, in turn, activates Protein Kinase A (PKA), which leads to the phosphorylation of the cAMP Response Element-Binding protein (CREB).[11] This signaling pathway culminates in the broad suppression of anti-tumor immune functions, including:
-
Inhibition of T-cell receptor (TCR) signaling and T-cell activation.[1][10]
-
Decreased proliferation of effector T cells.[12]
-
Reduced production of critical pro-inflammatory cytokines such as IFN-γ and Granzyme B by CD8+ T cells.[10]
-
Augmented immunosuppressive activity of Tregs and myeloid-derived suppressor cells (MDSCs).[1][3]
-
This compound: Mechanism of Action
This compound is an orally active, potent, and highly selective antagonist of the A2A receptor.[4][13] Its primary mechanism of action is to competitively bind to the A2AR on immune cells, thereby physically blocking adenosine from engaging its receptor.[5][11] This blockade prevents the initiation of the downstream immunosuppressive signaling cascade. By inhibiting this pathway, this compound effectively "releases the brakes" on the anti-tumor immune response, leading to the restoration and enhancement of immune cell function within the TME.[5][6]
Caption: this compound competitively blocks adenosine from binding to the A2A receptor.
Quantitative Data on this compound's Activity
The efficacy of this compound has been demonstrated through extensive in vitro, preclinical, and clinical studies. The quantitative data from these studies are summarized below.
Table 1: this compound In Vitro Binding Affinity
| Compound | Target | Binding Affinity (Ki) | Selectivity | Reference |
| This compound (CPI-444) | Adenosine A2A Receptor | 3.54 nmol/L | >50-fold vs. other adenosine receptor subtypes | [14] |
Table 2: this compound Preclinical Efficacy in Syngeneic Mouse Models
| Model | Treatment | Dose | Key Findings | Reference |
| MC38 Colon Adenocarcinoma | This compound Monotherapy | 1, 10, 100 mg/kg (daily) | Dose-dependent tumor growth inhibition. Tumor elimination in ~30% of mice. | [4] |
| MC38 Colon Adenocarcinoma | This compound + anti-PD-L1 | 100 mg/kg this compound | Synergistic tumor growth inhibition. Tumor elimination in 90% of mice. Induces systemic anti-tumor immune memory. | [4] |
| B16F10 Melanoma | This compound Monotherapy | 100 mg/kg | Significant inhibition of tumor growth. | [14] |
| RENCA Renal Cell Cancer | This compound Monotherapy | 10 mg/kg | Significant inhibition of tumor growth. | [14] |
Table 3: this compound Phase 1 Clinical Efficacy in Renal Cell Carcinoma (RCC)
| Parameter | This compound Monotherapy (n=33) | This compound + Atezolizumab (n=35) | Reference |
| Objective Response Rate (RECIST) | 3% (1 of 33) | 11% (4 of 35) | [11][15] |
| Disease Control (≥6 months) | 17% | 39% | [11] |
| Median Progression-Free Survival (PFS) | 4.1 months | 5.8 months | [11] |
| Overall Survival (OS) Estimate | 69% at 16 months | >90% at 25 months | [11] |
Experimental Protocols
The clinical development of this compound has been supported by robust pharmacodynamic and biomarker assays to confirm its mechanism of action and identify potential patient populations likely to respond.
Protocol 1: Assessment of A2AR Occupancy and Signaling Blockade
This protocol is used to determine if this compound effectively blocks adenosine signaling in vivo by measuring the phosphorylation of CREB (pCREB), a key downstream marker of A2AR activation.
-
Sample Collection: Whole blood is collected from patients at baseline and at various time points after this compound administration.
-
Ex Vivo Stimulation: The collected blood is stimulated ex vivo with 1µM of NECA (5'-(N-ethylcarboxamido)adenosine), a stable and potent adenosine analog, for 15 minutes to maximally activate the A2A receptors.[3][11]
-
Cell Fixation and Permeabilization: Red blood cells are lysed, and the remaining lymphocytes are fixed using a buffer such as BD Lyse/Fix buffer. Cells are then permeabilized with methanol (B129727) and stored at -80°C.[3][11]
-
Flow Cytometry: Stored cells are thawed and stained with fluorescently labeled antibodies, including anti-CD19 (to gate on B-lymphocytes, which serve as an internal negative control) and an antibody specific for phosphorylated CREB (pCREB).[3][11]
-
Analysis: The level of pCREB induction by NECA is measured via flow cytometry. A reduction in NECA-induced pCREB in post-dose samples compared to baseline indicates successful in vivo blockade of the A2A receptor by this compound.[11]
Caption: Workflow for assessing A2AR occupancy via pCREB flow cytometry.
Protocol 2: Evaluation of T-Cell Function and Cytokine Production
This in vitro protocol assesses the ability of this compound to reverse adenosine-induced suppression of T-cell activation and cytokine secretion.
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are purified from healthy human donors.
-
Co-culture Setup: Purified PBMCs are co-cultured with varying concentrations of the adenosine analog NECA, with or without the addition of 1µM this compound.[11]
-
T-Cell Stimulation: The T-cells within the PBMC population are stimulated with anti-human CD3 and anti-human CD28 antibodies to mimic TCR activation.
-
Incubation: The cells are cultured for 48 hours. A protein transport inhibitor (e.g., Golgi block) is added for the final 4 hours of culture to cause cytokines to accumulate intracellularly.[11]
-
Intracellular Staining and Flow Cytometry: Cells are harvested, stained for surface markers (e.g., CD4, CD8) and then permeabilized and stained for intracellular cytokines (e.g., IFN-γ, TNF-α).
-
Analysis: Flow cytometry is used to quantify the percentage of T-cells producing specific cytokines. An increase in cytokine-producing T-cells in the this compound-treated groups compared to the NECA-only groups demonstrates the reversal of immunosuppression.
Protocol 3: Assessment of Tumor Infiltration and Gene Signatures
This protocol uses patient tumor biopsies to evaluate the immunological changes within the TME in response to this compound treatment.
-
Biopsy Collection: Tumor biopsies are collected from patients before treatment and at one or more time points during treatment.
-
Immunohistochemistry (IHC): A portion of the biopsy is fixed, sectioned, and stained with antibodies against immune cell markers, such as CD8, to visualize and quantify the infiltration of cytotoxic T-cells into the tumor.[11] An increase in CD8+ T-cell density post-treatment is indicative of an enhanced anti-tumor immune response.
-
Gene Expression Profiling: RNA is extracted from another portion of the biopsy. Gene expression analysis (e.g., via NanoString or RNA-seq) is performed to assess changes in immune-related genes. This has been used to develop and validate an "Adenosine Signature" (AdenoSig), a set of genes regulated by adenosine signaling.[8][11] High baseline expression of the AdenoSig has been shown to be significantly associated with tumor regression in patients treated with this compound, suggesting its potential as a predictive biomarker.[11]
Visualizing the Adenosine Signaling Pathway and this compound's Intervention
The complex signaling cascade initiated by adenosine and its blockade by this compound can be visualized to better understand the mechanism of action.
Caption: Adenosine production and A2AR signaling pathway leading to immunosuppression.
Conclusion
This compound represents a targeted immunotherapeutic strategy aimed at disabling a key metabolic checkpoint within the tumor microenvironment. By selectively blocking the adenosine A2A receptor, this compound effectively reverses adenosine-induced immunosuppression, restoring the function of critical anti-tumor immune cells like CD8+ T cells.[4][11] Preclinical data have robustly shown its ability to inhibit tumor growth and synergize with other checkpoint inhibitors, such as anti-PD-(L)1.[4] Early clinical trials have confirmed its mechanism of action in humans and demonstrated durable clinical benefit in heavily pre-treated patient populations, particularly in renal cell carcinoma.[3][11] The development of predictive biomarkers, such as the Adenosine Gene Signature, holds promise for identifying patients most likely to benefit from this therapy.[11] this compound's unique mechanism and favorable safety profile position it as a valuable agent, both as a monotherapy and in combination strategies, to overcome resistance to existing immunotherapies and broaden the reach of effective cancer treatment.[11]
References
- 1. Frontiers | A Metabolic Immune Checkpoint: Adenosine in Tumor Microenvironment [frontiersin.org]
- 2. Adenosine Signaling in the Tumor Microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Facebook [cancer.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Adenosine metabolism – emerging concepts for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Adenosine signaling in tumor-associated macrophages and targeting adenosine signaling for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Adenosine A2A Receptor Blockade as an Immunotherapy for Treatment-Refractory Renal Cell Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phase 1b/2 trial of Ipilimumab, Nivolumab, and this compound (INC) (adenosine A2a receptor antagonist) in first-line advanced renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. axonmedchem.com [axonmedchem.com]
- 14. selleckchem.com [selleckchem.com]
- 15. aacrjournals.org [aacrjournals.org]
Ciforadenant: A Technical Deep Dive into its Antineoplastic Potential
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ciforadenant (also known as CPI-444) is an orally bioavailable small molecule that acts as a potent and selective antagonist of the adenosine (B11128) A2A receptor (A2AR).[1] Within the tumor microenvironment (TME), high concentrations of adenosine represent a significant pathway of immune evasion. By binding to A2AR on the surface of various immune cells, including T-lymphocytes, natural killer (NK) cells, macrophages, and dendritic cells (DCs), adenosine triggers a cascade of immunosuppressive effects.[2][3] this compound is designed to block this interaction, thereby restoring and enhancing anti-tumor immunity.[2][3] This document provides a comprehensive technical overview of this compound, summarizing its mechanism of action, preclinical data, and clinical trial results, with a focus on its potential as an antineoplastic agent, both as a monotherapy and in combination with other immunotherapies.
Mechanism of Action: Reversing Adenosine-Mediated Immunosuppression
The core of this compound's antineoplastic activity lies in its ability to counteract the immunosuppressive effects of adenosine in the TME. In hypoxic and inflamed tumor tissues, extracellular adenosine is produced in high concentrations through the enzymatic activity of CD39 and CD73, which convert adenosine triphosphate (ATP) to adenosine. This accumulation of adenosine leads to the activation of A2AR on immune effector cells, initiating a signaling cascade that dampens the anti-tumor immune response.
This compound, by competitively binding to A2AR, prevents adenosine from exerting its immunosuppressive functions. This blockade leads to the restoration of T-cell and NK cell activity, enhanced antigen presentation by dendritic cells, and a shift in the myeloid cell population towards a more pro-inflammatory phenotype. Preclinical studies have demonstrated that this compound can induce systemic anti-tumor immune memory, suggesting the potential for long-lasting therapeutic effects.
References
The Impact of Ciforadenant on Myeloid-Derived Suppressor Cells (MDSCs): A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Myeloid-derived suppressor cells (MDSCs) are a significant barrier to effective cancer immunotherapy, creating a profoundly immunosuppressive tumor microenvironment (TME) that fosters tumor growth and resistance to treatment. A key pathway that governs this immunosuppression is mediated by adenosine (B11128), which accumulates in the TME and signals through the A2A receptor (A2AR) on immune cells. Ciforadenant (also known as CPI-444) is an orally bioavailable, small-molecule antagonist of the A2A receptor. By selectively blocking this receptor, this compound is designed to reverse adenosine-mediated immunosuppression, particularly within the myeloid cell compartment, thereby enhancing anti-tumor immunity. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its demonstrated effects on MDSCs in preclinical and clinical settings, detailed experimental protocols from key studies, and visual summaries of the core signaling pathways and workflows.
The Adenosine Axis and MDSC-Mediated Immunosuppression
In the hypoxic and inflamed TME, stressed and dying tumor cells release large amounts of adenosine triphosphate (ATP). This extracellular ATP is rapidly hydrolyzed into adenosine by the ectoenzymes CD39 and CD73, which are often overexpressed on tumor and immune cells.[1] The resulting high concentration of adenosine acts as a potent immunosuppressive signaling molecule.
MDSCs, a heterogeneous population of immature myeloid cells, are key mediators of this suppression.[2][3] They express high levels of the A2A receptor.[4] The binding of adenosine to A2AR on MDSCs triggers a signaling cascade that enhances their suppressive functions, including the production of inhibitory molecules like arginase (Arg-1), inducible nitric oxide synthase (iNOS), and reactive oxygen species (ROS), which collectively dampen T-cell activity and proliferation. This compound is designed to directly counteract this mechanism by preventing adenosine from binding to the A2A receptor, thereby unleashing the anti-tumor immune response.
Preclinical Evidence of Myeloid Cell Modulation
Preclinical studies using syngeneic mouse tumor models have provided foundational evidence for this compound's mechanism of action. These studies demonstrate that this compound can shift the TME from an immunosuppressive to a proinflammatory state, largely by modulating myeloid cell activity.
Key findings from preclinical research include:
-
Synergy with Immune Checkpoint Blockade (ICB): this compound shows significant synergy with anti-PD-1 and anti-CTLA-4 antibodies. Critically, the depletion of myeloid cells in these models abolishes this synergistic anti-tumor effect, highlighting the central role of myeloid cells as the target of this compound.
-
Reduction of Suppressive Myeloid Infiltrates: In a murine model of metastatic castration-resistant prostate cancer (mCRPC), treatment with this compound was associated with reduced infiltration of SPP1+ macrophages, a cell type linked to immunosuppression and resistance to immunotherapy. This supports a shift to a less immunosuppressive myeloid environment.
-
Upregulation of Proinflammatory Pathways: The combination of this compound and ICB upregulates genes involved in the IL-12/STAT4 signaling axis. This pathway is crucial for the development of IFNγ-producing Th1 helper cells, which are essential for robust anti-tumor immunity.
-
Increased Chemokine Production: this compound treatment increases the production of the chemokine CXCL10, a key ligand for recruiting CXCR3+ Th1 helper cells into the tumor, further amplifying the immune response.
Clinical Data: Targeting CD68+ MDSCs and Clinical Response
Clinical trial data have substantiated the preclinical findings, directly linking this compound's activity to the modulation of myeloid cells in patients. A key discovery from a Phase 1b/2 trial in renal cell carcinoma (RCC) was the identification of CD68-positive (CD68+) myeloid cells as a downstream target of adenosine in the TME. These CD68+ cells are known to be MDSCs.
Quantitative Clinical Data
The infiltration of these CD68+ MDSCs was found to be a predictive biomarker for patient response to this compound.
Table 1: this compound Response in RCC by CD68+ Myeloid Cell Status
| Patient Group | Number of Patients (N) | Patients with Partial Response (PR) | Objective Response Rate (ORR) |
|---|---|---|---|
| CD68+ | 15 | 4 | 26.7% |
| CD68- | 38 | 1 | 2.6% |
Data from a Phase 1b/2 clinical trial in renal cell carcinoma.
Furthermore, analysis of paired pre-treatment and on-treatment tumor biopsies showed that this compound was associated with a reduction in infiltrating CD68+ cells, confirming its biological effect on this cell population.
Data from a Phase 1b/2 trial in metastatic castration-resistant prostate cancer (mCRPC) also demonstrated the potential of this compound, particularly in combination with the anti-PD-L1 antibody atezolizumab.
Table 2: this compound Response in Metastatic Castration-Resistant Prostate Cancer (mCRPC)
| Treatment Group | Number of Patients (N) | Patients with >30% PSA Reduction | Partial Response Rate |
|---|---|---|---|
| This compound Monotherapy | 11 | 1 | 9% |
| This compound + Atezolizumab | 24 | 5 | 21% |
Data from a Phase 1b/2 clinical trial in mCRPC.
The Adenosine Gene Signature (AdenoSig) Biomarker
The "Adenosine Gene Signature" (AdenoSig) is a biomarker developed to identify tumors with high levels of adenosine-induced immunosuppression. This signature includes genes for chemokines that are responsible for recruiting myeloid cells, including the CD68+ MDSCs. Clinical data has shown that a high AdenoSig score, much like high CD68+ infiltration, is associated with a greater likelihood of response to this compound. This establishes a clear logical link: a high AdenoSig indicates an adenosine-rich TME, which leads to the recruitment of CD68+ MDSCs, creating an immunosuppressed state that can be effectively reversed by this compound.
Key Experimental Protocols
The following methodologies are compiled from published preclinical and clinical study materials.
Syngeneic Murine Tumor Models
-
Cell Lines and Strains: CT26 colorectal carcinoma in Balb/c mice and B16F10-OVA melanoma in C57BL/6 mice.
-
Tumor Implantation: 1 million tumor cells were subcutaneously implanted into the flank of the mice.
-
Treatment Regimen: When tumors reached a volume of approximately 50 mm³, mice were randomized into treatment groups. This compound was administered at 30 mg/kg via oral gavage. Anti-PD1 (clone RPM1-14) and anti-CTLA4 (clone 9H10) were administered at 25 µ g/mouse .
-
Tumor Measurement: Tumor volume was measured using digital calipers and calculated with the formula (length x width²)/2.
Analysis of Tumor Immune Infiltrate
-
Single-Cell Suspension: Tumors were harvested and dissociated into single-cell suspensions using a tumor dissociation kit and a gentleMACS dissociator.
-
Flow Cytometry Staining:
-
Surface Markers: Cells were stained for 20-30 minutes at 4°C with fluorochrome-conjugated antibodies.
-
Intracellular Markers: Following surface staining, cells were fixed and permeabilized using a Foxp3 Fix/Perm buffer set, followed by staining for intracellular proteins or cytokines.
-
-
Data Acquisition and Analysis: Flow cytometry was performed on a Cytoflex cytometer and data were analyzed using FlowJo software.
Gene Profile and Cytokine Analysis
-
RNA Extraction: Harvested tumors were stored in RNAlater solution. RNA was subsequently extracted using the RNeasy Mini Kit.
-
Gene Expression Profiling: A Nanostring mouse Myeloid Panel was used on an nCounter Sprint Profiler to analyze gene expression. Data analysis was performed with nSolver Analysis Software.
-
Intratumoral Cytokine Measurement: 50 mg of tumor tissue was homogenized in PBS with 1% Triton and 1% protease inhibitor cocktail. Cytokine concentrations were measured by Meso Scale Diagnostics (MSD) and normalized to the total protein concentration of the tumor lysates.
Clinical Biopsy Analysis
-
Immunohistochemistry (IHC): IHC testing on patient tumor biopsies (pre-treatment and on-treatment) was used to identify and quantify CD68 positive (CD68+) myeloid cells.
Conclusion
This compound represents a targeted therapeutic strategy aimed at dismantling a core axis of immunosuppression within the tumor microenvironment. By blocking the adenosine A2A receptor, it directly counteracts the suppressive functions of myeloid-derived suppressor cells. Preclinical data robustly supports this mechanism, demonstrating that this compound's efficacy, particularly in combination with other checkpoint inhibitors, is dependent on its modulation of the myeloid compartment. This has been validated in clinical settings, where the presence of CD68+ MDSCs and a corresponding Adenosine Gene Signature have emerged as strong predictive biomarkers for patient response. The reduction of these immunosuppressive cells in on-treatment biopsies provides direct evidence of the drug's biological activity. For drug development professionals and researchers, this compound serves as a prime example of how targeting specific metabolic pathways within the TME can overcome resistance to immunotherapy and provide meaningful clinical benefits.
References
- 1. Corvus Pharmaceuticals Presents Updated Clinical Data Supporting and Refining the Adenosine Gene Signature’s Ability to Identify Patients Likely to Respond to Treatment with this compound | Corvus Pharmaceuticals [corvuspharma.gcs-web.com]
- 2. Modulation of Myeloid-Derived Suppressor Cells in the Tumor Microenvironment by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted modulation of myeloid-derived suppressor cells in the tumor microenvironment: Implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase 1b/2 trial of Ipilimumab, Nivolumab, and this compound (INC) (adenosine A2a receptor antagonist) in first-line advanced renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
The Adenosine Pathway: A Critical Immunosuppressive Axis and a Promising Target for Cancer Immunotherapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
The tumor microenvironment (TME) is a complex and dynamic ecosystem where cancer cells interact with a multitude of non-malignant cells, including immune cells. A key mechanism of tumor immune evasion is the establishment of an immunosuppressive milieu that hinders the efficacy of anti-tumor immune responses. The adenosine (B11128) pathway has emerged as a critical regulator of this immunosuppression, presenting a compelling target for novel cancer immunotherapies. This guide provides a comprehensive overview of the adenosine pathway, its role in cancer immunity, therapeutic strategies for its inhibition, and detailed experimental protocols for its investigation.
The Core of Adenosine-Mediated Immunosuppression
In healthy tissues, extracellular adenosine triphosphate (ATP) acts as a danger-associated molecular pattern (DAMP), promoting inflammation and immune activation.[1] However, within the hypoxic and inflamed TME, a metabolic shift occurs, leading to the accumulation of extracellular adenosine, a potent immunosuppressive molecule.[2][3] This conversion is primarily mediated by a two-step enzymatic cascade involving the ectonucleotidases CD39 and CD73, which are often overexpressed on tumor cells and various immune cells within the TME.[2][4]
The Adenosine Production Pathway:
-
ATP Release: Stressed and dying cancer cells release large amounts of ATP into the extracellular space.[5]
-
CD39-Mediated Hydrolysis: CD39 (ectonucleoside triphosphate diphosphohydrolase-1) hydrolyzes extracellular ATP and adenosine diphosphate (B83284) (ADP) into adenosine monophosphate (AMP).[6]
-
CD73-Mediated Hydrolysis: CD73 (ecto-5'-nucleotidase) dephosphorylates AMP to generate adenosine.[2]
The resulting high concentration of adenosine exerts its immunosuppressive effects by binding to its receptors, primarily the A2A and A2B receptors (A2AR and A2BR), which are G protein-coupled receptors expressed on the surface of various immune cells.[7]
Impact on Immune Cells
Adenosine signaling profoundly dampens both innate and adaptive anti-tumor immunity:
-
T Cells: Activation of A2AR on T cells increases intracellular cyclic AMP (cAMP) levels, leading to the inhibition of T-cell receptor (TCR) signaling, reduced proliferation, and decreased production of effector cytokines such as interferon-gamma (IFN-γ) and interleukin-2 (B1167480) (IL-2).[1][7] It also promotes the differentiation and function of regulatory T cells (Tregs), further contributing to immunosuppression.[2]
-
Natural Killer (NK) Cells: Adenosine, through A2AR signaling, impairs the maturation, proliferation, and cytotoxic function of NK cells.[2]
-
Dendritic Cells (DCs): Adenosine signaling in DCs inhibits their maturation, antigen presentation capacity, and production of pro-inflammatory cytokines like IL-12, leading to a tolerogenic phenotype.[3]
-
Macrophages: Adenosine promotes the polarization of macrophages towards an M2-like, pro-tumoral phenotype, which supports tumor growth and angiogenesis.[2]
-
Myeloid-Derived Suppressor Cells (MDSCs): Adenosine enhances the suppressive function of MDSCs, which are potent inhibitors of T-cell responses.[8]
The culmination of these effects is a blunted anti-tumor immune response, allowing cancer cells to evade immune surveillance and proliferate.
Therapeutic Strategies Targeting the Adenosine Pathway
The critical role of the adenosine pathway in tumor immune evasion has led to the development of several therapeutic strategies aimed at its blockade. These can be broadly categorized into inhibitors of adenosine production (targeting CD39 and CD73) and inhibitors of adenosine signaling (targeting A2A and A2B receptors).
Inhibitors of Adenosine Production
-
Anti-CD73 Antibodies: Monoclonal antibodies that block the enzymatic activity of CD73 or promote its internalization are in clinical development. By preventing the conversion of AMP to adenosine, these agents aim to reduce the concentration of immunosuppressive adenosine in the TME.
-
Anti-CD39 Antibodies and Small Molecule Inhibitors: Targeting the first step in the ATP-to-adenosine conversion, these agents are also being explored to maintain high levels of pro-inflammatory ATP while preventing adenosine generation.
Inhibitors of Adenosine Signaling
-
A2AR Antagonists: Small molecule antagonists of the A2A receptor are the most clinically advanced class of adenosine pathway inhibitors. These agents block the downstream signaling cascade initiated by adenosine binding to A2AR on immune cells, thereby restoring their anti-tumor functions.
-
Dual A2AR/A2BR Antagonists: Given the role of both A2A and A2B receptors in mediating adenosine's immunosuppressive effects, dual antagonists are being developed to provide a more comprehensive blockade of adenosine signaling.
Quantitative Data on Adenosine Pathway Inhibitors
The following tables summarize key quantitative data for selected adenosine pathway inhibitors from preclinical and clinical studies.
Table 1: Preclinical Activity of Selected Adenosine Pathway Inhibitors
| Compound | Target(s) | Assay | IC50 / Ki | Key Findings in Preclinical Models | Reference(s) |
| CPI-444 (Ciforadenant) | A2AR | Radioligand Binding | Ki: 3.54 nM | Monotherapy inhibited tumor growth in multiple syngeneic mouse models. Synergistic anti-tumor activity with anti-PD-L1 and anti-CTLA-4. | [9] |
| AZD4635 | A2AR | Radioligand Binding | Ki: 1.7 nM | Inhibited adenosine-mediated cAMP accumulation with an IC50 of 10 nM. Reduced tumor growth as a single agent and enhanced anti-PD-L1 efficacy in a mouse colorectal cancer model. | [10] |
| ZM241385 | A2AR/A2BR | Radioligand Binding | Ki: 1.4 nM (A2AR) | Enhanced CD8+ T cell-mediated tumor destruction in mouse models. | [11] |
| AB928 (Etrumadenant) | A2AR/A2BR | Radioligand Binding | Ki: 1.5 nM (A2AR), 2.0 nM (A2BR) | Showed a small but significant decrease in tumor growth as a monotherapy. Synergized with chemotherapy to reduce tumor growth. | [6][12] |
| Oleclumab (MEDI9447) | CD73 | N/A | N/A | Decreased CD73 enzymatic activity in tumor biopsies. | [5][9] |
Table 2: Clinical Trial Data for Selected Adenosine Pathway Inhibitors
| Drug | Target(s) | Cancer Type(s) | Treatment Setting | Overall Response Rate (ORR) | Disease Control Rate (DCR) | Key Findings | Reference(s) |
| This compound (CPI-444) | A2AR | Renal Cell Carcinoma (RCC) | Monotherapy and in combination with atezolizumab | N/A | N/A | In patients refractory to anti-PD-(L)1, monotherapy showed a median PFS of 4.1 months and an OS of >69% at 16 months. | [13] |
| Etrumadenant (AB928) | A2AR/A2BR | Metastatic Castration-Resistant Prostate Cancer (mCRPC) | Combination with zimberelimab and docetaxel (B913) | Radiographic response rate: 38% (1 CR) | Composite response rate: 43% | The combination had a manageable safety profile and showed clinical benefit. However, development in mCRPC was discontinued (B1498344) due to insufficient clinical benefit compared to docetaxel alone. | [14][15] |
| Etrumadenant (AB928) | Metastatic Colorectal Cancer (mCRC) | Combination with mFOLFOX-6 | ORR: 9.1% | 8-week DCR: 86% | Well-tolerated with a substantial disease control rate. | [16] | |
| Oleclumab (MEDI9447) | CD73 | Colorectal Cancer (CRC) | Combination with durvalumab | 2.4% (1 CR) | N/A | Manageable safety profile with evidence of antitumor activity in an immunotherapy-resistant tumor type. | [17][18] |
| Oleclumab (MEDI9447) | Pancreatic Ductal Adenocarcinoma (PDAC) | Combination with durvalumab | 4.8% (1 CR, 1 PR) | N/A | Manageable safety profile with evidence of antitumor activity. | [17][18] | |
| Oleclumab (MEDI9447) | Non-Small Cell Lung Cancer (NSCLC) (EGFR-mutant) | Combination with durvalumab | 9.5% (4 PRs) | N/A | Manageable safety profile with evidence of antitumor activity. | [17][18] | |
| Inupadenant (B3325957) (EOS-850) | A2AR | Advanced Solid Tumors | Monotherapy | 2 PRs (melanoma, prostate cancer) | 12 patients with stable disease (SD) | Generally well-tolerated with evidence of durable clinical benefit. Higher A2AR expression in tumors was associated with clinical benefit. | [19][20][21] |
| Taminadenant (PBF-509/NIR178) | A2AR | Non-Small Cell Lung Cancer (NSCLC) | Monotherapy and in combination with spartalizumab | 1 CR and 1 PR in each group (immunotherapy-naïve patients) | 7 (monotherapy) and 14 (combination) patients with stable disease | Well-tolerated with some clinical benefit observed. | [3][17][22][23] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the adenosine pathway.
Measurement of CD39 and CD73 Enzymatic Activity
Principle: The enzymatic activity of CD39 and CD73 can be measured by quantifying the products of their respective reactions (AMP and inorganic phosphate (B84403) for CD39; adenosine and inorganic phosphate for CD73).
This protocol is adapted from commercially available kits for measuring CD39 and CD73 activity.
Materials:
-
96-well clear flat-bottom plate
-
Recombinant human CD39 or CD73 enzyme
-
CD39/CD73 assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing CaCl2 for CD39 or MgCl2 for CD73)
-
ATP or ADP (for CD39) or AMP (for CD73) substrate
-
Malachite Green reagent
-
Phosphate standard solution
-
Plate reader capable of measuring absorbance at ~620-650 nm
Procedure:
-
Prepare Standards: Create a standard curve of inorganic phosphate using the provided standard solution.
-
Reaction Setup:
-
In a 96-well plate, add the assay buffer.
-
Add the test compound (inhibitor) or vehicle control.
-
Add the CD39 or CD73 enzyme to each well (except for the no-enzyme control).
-
Pre-incubate for 10-15 minutes at 37°C.
-
-
Initiate Reaction: Add the substrate (ATP/ADP for CD39, AMP for CD73) to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction and Develop: Add the Malachite Green reagent to each well to stop the reaction and develop the color.
-
Measurement: Incubate for 15-20 minutes at room temperature and measure the absorbance at the recommended wavelength.
-
Data Analysis: Subtract the absorbance of the no-enzyme control from all readings. Calculate the amount of phosphate produced using the standard curve. Determine the percent inhibition for test compounds.
T Cell Proliferation Assay (CFSE-Based)
Principle: Carboxyfluorescein succinimidyl ester (CFSE) is a fluorescent dye that covalently labels intracellular proteins. With each cell division, the CFSE fluorescence intensity is halved, allowing for the tracking of cell proliferation by flow cytometry.
Materials:
-
Isolated T cells
-
CFSE staining solution (e.g., 5 µM in PBS)
-
Complete RPMI-1640 medium
-
T cell activation stimuli (e.g., anti-CD3/CD28 beads or antibodies)
-
Adenosine or A2AR agonist (e.g., NECA)
-
A2AR antagonist (test compound)
-
Flow cytometer
Procedure:
-
Cell Staining:
-
Resuspend isolated T cells in pre-warmed PBS.
-
Add CFSE staining solution and incubate for 10-20 minutes at 37°C.
-
Quench the staining reaction by adding 5 volumes of cold complete medium.
-
Wash the cells twice with complete medium.
-
-
Cell Culture and Treatment:
-
Plate the CFSE-labeled T cells in a 96-well plate.
-
Add the T cell activation stimuli.
-
Add adenosine/A2AR agonist and/or the A2AR antagonist to the appropriate wells.
-
-
Incubation: Culture the cells for 3-5 days at 37°C in a CO2 incubator.
-
Flow Cytometry Analysis:
-
Harvest the cells and stain with viability dye and cell surface markers if desired (e.g., CD4, CD8).
-
Acquire the samples on a flow cytometer, detecting CFSE in the FITC channel.
-
-
Data Analysis: Gate on live, single cells. Analyze the CFSE histogram to identify distinct peaks representing successive generations of divided cells. Calculate proliferation indices or the percentage of divided cells.
NK Cell Cytotoxicity Assay
Principle: The ability of NK cells to kill target tumor cells can be assessed by measuring the release of intracellular components from lysed target cells.
Materials:
-
NK cells (effector cells)
-
Target tumor cells
-
Complete cell culture medium
-
Adenosine or A2AR agonist
-
A2AR antagonist (test compound)
-
LDH cytotoxicity assay kit
-
96-well V-bottom plate
-
Plate reader capable of measuring absorbance at ~490 nm
Procedure:
-
Cell Preparation:
-
Culture NK cells and target cells under appropriate conditions.
-
Harvest and wash the cells, resuspending them in assay medium.
-
-
Assay Setup: In a 96-well plate, set up the following controls:
-
Spontaneous Target Release: Target cells only.
-
Maximum Target Release: Target cells with lysis solution.
-
Spontaneous Effector Release: Effector cells only.
-
Experimental Wells: Effector and target cells at various E:T ratios (e.g., 10:1, 20:1).
-
-
Treatment: Add adenosine/A2AR agonist and/or A2AR antagonist to the experimental wells.
-
Incubation: Incubate the plate for 4-6 hours at 37°C in a CO2 incubator.
-
LDH Measurement:
-
Centrifuge the plate to pellet the cells.
-
Transfer the supernatant to a new 96-well flat-bottom plate.
-
Add the LDH reaction mixture from the kit to each well.
-
Incubate at room temperature for 30 minutes, protected from light.
-
Add the stop solution.
-
-
Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of specific lysis using the following formula: % Specific Lysis = 100 * (Experimental Release - Spontaneous Effector Release - Spontaneous Target Release) / (Maximum Target Release - Spontaneous Target Release)
Visualizations of Key Pathways and Workflows
Adenosine Signaling Pathway in the Tumor Microenvironment
Caption: The adenosine signaling pathway in the tumor microenvironment and points of therapeutic intervention.
Experimental Workflow for CFSE-Based T Cell Proliferation Assay
Caption: Workflow for assessing T cell proliferation using CFSE dilution by flow cytometry.
Logical Relationship: Synergy of A2AR Antagonists and Anti-PD-1 Therapy
Caption: Rationale for the synergistic effect of combining A2AR antagonists with anti-PD-1/PD-L1 therapy.
Conclusion and Future Directions
The adenosine pathway represents a significant axis of immunosuppression within the tumor microenvironment, and its therapeutic targeting holds immense promise for cancer immunotherapy. Preclinical and early clinical data have demonstrated the potential of adenosine pathway inhibitors, both as monotherapies and in combination with other immunotherapies, to restore anti-tumor immune responses. The development of predictive biomarkers, such as A2AR expression levels, will be crucial for identifying patients most likely to benefit from these therapies. Further research into the intricate interplay between the adenosine pathway and other immune checkpoints, as well as the development of novel combination strategies, will undoubtedly pave the way for more effective cancer treatments. The detailed methodologies provided in this guide serve as a valuable resource for researchers dedicated to advancing this exciting field of immuno-oncology.
References
- 1. iTeos Therapeutics Announces New Phase 1/2a Data Indicating Antitumor Activity of inupadenant, its Adenosine A2A Receptor Antagonist, at ASCO 2021 - BioSpace [biospace.com]
- 2. iTeos Therapeutics Announces New Phase 1/2a Data Indicating Antitumor Activity of its Adenosine A2A Receptor Antagonist [drug-dev.com]
- 3. Phase I Study of Taminadenant (PBF509/NIR178), an Adenosine 2A Receptor Antagonist, with or without Spartalizumab (PDR001), in Patients with Advanced Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. CFSE dilution to study human T and NK cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ultivue.com [ultivue.com]
- 8. precisionformedicine.com [precisionformedicine.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Tumor Immunotherapy Using A2A Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Adenosine-A2A Receptor Pathway in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. precisionformedicine.com [precisionformedicine.com]
- 14. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 15. ascopubs.org [ascopubs.org]
- 16. Arcus Biosciences - Arcus Biosciences Presents Updated Data for Etrumadenant in Third-Line Metastatic Colorectal Cancer and New Data on its HIF-2α Program at the AACR 2021 Annual Meeting [investors.arcusbio.com]
- 17. Targeting the adenosine 2A receptor in non-small cell lung cancer: shooting with blank bullets? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. ascopubs.org [ascopubs.org]
- 20. inupadenant (EOS-850) News - LARVOL Sigma [sigma.larvol.com]
- 21. researchgate.net [researchgate.net]
- 22. Phase I study of taminadenant (PBF509/NIR178), an adenosine 2A receptor antagonist, with or without spartalizumab, in patients with advanced non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Methodological & Application
Ciforadenant In Vitro Assay Protocol for T-Cell Activation: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ciforadenant is an investigational small molecule that acts as a potent and selective antagonist of the adenosine (B11128) A2A receptor (A2AR).[1][2][3] In the tumor microenvironment, high concentrations of adenosine are produced, which then binds to A2A receptors on immune cells, leading to immunosuppression.[4][5] this compound is designed to block this interaction, thereby restoring and enhancing the anti-tumor activity of immune cells, particularly T-cells.[1][2] These application notes provide a detailed protocol for an in vitro assay to evaluate the effect of this compound on T-cell activation.
The adenosine signaling pathway plays a crucial role in regulating immune responses. Extracellular adenosine, often abundant in the tumor microenvironment, binds to the A2A receptor, a Gs protein-coupled receptor, on the surface of T-cells.[6][7] This binding activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[6][7] Elevated cAMP levels inhibit T-cell receptor (TCR) signaling, resulting in decreased T-cell proliferation, cytokine production (such as IL-2 and IFN-γ), and overall effector function.[7][8][9] this compound, by blocking the A2A receptor, prevents this adenosine-induced immunosuppression.[1][2]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the A2A receptor signaling pathway and the experimental workflow for the in vitro T-cell activation assay.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Adenosine A2A Receptor Blockade as an Immunotherapy for Treatment-Refractory Renal Cell Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C20H21N7O3 | CID 44537963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Corvus Pharmaceuticals Announces New Data Highlighting Potential of this compound to Overcome Immunotherapy Resistance in Metastatic Castration Resistant Prostate Cancer | Corvus Pharmaceuticals [corvuspharma.gcs-web.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ashpublications.org [ashpublications.org]
- 7. Adenosine A2A Receptor Stimulation Inhibits TCR-Induced Notch1 Activation in CD8+T-Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. Activation of Th1 and Tc1 cell adenosine A2A receptors directly inhibits IL-2 secretion in vitro and IL-2-driven expansion in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Pharmacodynamic Assay for Ciforadenant using pCREB Inhibition
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Ciforadenant (also known as CPI-444) is a potent and selective antagonist of the adenosine (B11128) A2A receptor (A2AR) with potential applications in immuno-oncology.[1][2] Extracellular adenosine in the tumor microenvironment can suppress anti-tumor immunity by binding to A2AR on immune cells, such as T-lymphocytes, natural killer (NK) cells, macrophages, and dendritic cells.[3] Activation of the A2AR by adenosine triggers a downstream signaling cascade involving the production of cyclic AMP (cAMP) and subsequent phosphorylation of the cAMP response element-binding protein (CREB) at serine 133 (pCREB). Phosphorylated CREB acts as a transcription factor that can modulate the expression of genes involved in immunosuppression.
This compound competitively blocks the binding of adenosine to the A2AR, thereby inhibiting this immunosuppressive signaling pathway. A key pharmacodynamic (PD) biomarker for assessing the biological activity of this compound is the inhibition of A2AR-mediated pCREB induction in immune cells. This application note provides detailed protocols for quantifying the inhibition of pCREB by this compound, with a primary focus on a flow cytometry-based assay using whole blood, which has been successfully employed in clinical trial settings. Additional protocols for ELISA and Western blot are also provided for broader research applications.
This compound Signaling Pathway
The binding of adenosine to the A2A receptor initiates a signaling cascade that is inhibited by this compound.
Quantitative Data
The following tables summarize the in vitro and in vivo pharmacodynamic effects of this compound on pCREB inhibition.
In Vitro Inhibition of NECA-induced pCREB in Human T Cells
This table presents the dose-dependent inhibition of pCREB in CD4+ T cells from human whole blood stimulated with 10 µM NECA (a stable adenosine analog).
| This compound (CPI-444) Concentration | pCREB Inhibition (%) |
| 1 µM | >90% |
| 10 µM | >90% (failed to bring to baseline) |
Data synthesized from a comparative study. Note that while potent, at the highest concentration tested, this compound did not fully return pCREB levels to baseline in this particular experiment.[4]
In Vivo Pharmacodynamic Relationship in Clinical Trials
A clear exposure-response relationship has been demonstrated between this compound plasma concentrations and the inhibition of NECA-induced pCREB in peripheral blood lymphocytes of patients.
| This compound Plasma Concentration | pCREB Inhibition |
| > 2000 ng/mL | Nearly Complete |
This data highlights the robust in vivo activity of this compound and its utility as a PD biomarker.
Experimental Protocols
Protocol 1: Flow Cytometry Assay for pCREB in Human Whole Blood
This protocol is recommended for clinical and translational research to assess the pharmacodynamic effects of this compound in whole blood samples.
Materials:
-
Human whole blood collected in sodium heparin tubes
-
This compound (CPI-444)
-
NECA (5'-(N-Ethylcarboxamido)adenosine)
-
Fix/Lyse Buffer
-
Permeabilization Buffer
-
Fluorochrome-conjugated antibodies:
-
Anti-CD4 (e.g., FITC)
-
Anti-CD8 (e.g., APC)
-
Anti-pCREB (Ser133) (e.g., PE)
-
Isotype controls
-
-
FACS tubes
-
Flow cytometer
Procedure:
-
Blood Collection: Collect human whole blood into sodium heparin tubes.
-
Pre-incubation with this compound: In a 96-well deep-well plate, aliquot 90 µL of whole blood per well. Add this compound at desired concentrations and incubate for 30 minutes at 37°C. Include a vehicle control (e.g., DMSO).
-
Stimulation: Add NECA to a final concentration of 10 µM to stimulate the A2A receptor. Incubate for 15 minutes at 37°C. Include an unstimulated control.
-
Fixation and Lysis: Add 2 mL of pre-warmed Fix/Lyse solution to each sample. Vortex gently and incubate for 15-60 minutes at room temperature, protected from light. This step fixes the cells and lyses red blood cells.
-
Permeabilization: Centrifuge the samples at 500 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1 mL of Permeabilization Buffer. Incubate for 10 minutes at room temperature.
-
Antibody Staining: Centrifuge the cells and discard the supernatant. Resuspend the cell pellet in the antibody cocktail containing anti-CD4, anti-CD8, and anti-pCREB antibodies at pre-titrated concentrations. Incubate for 30-60 minutes at room temperature in the dark.
-
Washing: Add 2 mL of wash buffer (e.g., PBS with 2% FBS) and centrifuge at 500 x g for 5 minutes. Discard the supernatant.
-
Acquisition: Resuspend the cell pellet in 300-500 µL of wash buffer and acquire the samples on a flow cytometer.
-
Data Analysis: Gate on CD4+ and CD8+ T lymphocyte populations. Determine the median fluorescence intensity (MFI) of pCREB staining in each population. Calculate the percentage of pCREB inhibition relative to the NECA-stimulated vehicle control.
Protocol 2: ELISA for pCREB
This protocol is suitable for high-throughput screening of this compound's effect on pCREB in cell lysates.
Materials:
-
Human Phospho-CREB (S133) and Total CREB ELISA Kit
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Microplate reader
Procedure:
-
Cell Culture and Treatment: Plate cells (e.g., PBMCs or a relevant cell line) and allow them to adhere overnight. Treat the cells with varying concentrations of this compound for a specified time, followed by stimulation with an A2AR agonist like NECA.
-
Cell Lysis: Aspirate the media and lyse the cells using a lysis buffer containing protease and phosphatase inhibitors.
-
ELISA Protocol: Follow the manufacturer's instructions for the Phospho-CREB (S133) and Total CREB ELISA kit. This typically involves:
-
Adding cell lysates to the antibody-coated microplate.
-
Incubating with detection antibodies for phospho-CREB and total CREB.
-
Adding a secondary HRP-conjugated antibody.
-
Adding the substrate and stop solution.
-
-
Data Analysis: Read the absorbance at 450 nm. Normalize the phospho-CREB signal to the total CREB signal for each sample. Calculate the percentage of pCREB inhibition compared to the agonist-stimulated control.
Protocol 3: Western Blot for pCREB
This protocol allows for the qualitative and semi-quantitative analysis of pCREB levels in response to this compound treatment.
Materials:
-
SDS-PAGE equipment and reagents
-
PVDF or nitrocellulose membranes
-
Transfer apparatus
-
Primary antibodies: anti-pCREB (Ser133), anti-total CREB, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Sample Preparation: Prepare cell lysates as described in the ELISA protocol. Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody against pCREB overnight at 4°C. The following day, wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and apply the chemiluminescent substrate. Image the blot using a suitable imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total CREB and a loading control.
-
Data Analysis: Perform densitometry analysis on the bands to quantify the relative levels of pCREB. Normalize the pCREB signal to total CREB and the loading control.
Conclusion
The inhibition of A2A receptor-mediated pCREB phosphorylation is a robust and clinically relevant pharmacodynamic biomarker for assessing the activity of this compound. The flow cytometry-based assay using whole blood offers a minimally invasive and highly informative method for evaluating the in vivo effects of this compound in research and clinical settings. The provided protocols offer a comprehensive guide for researchers to implement these pharmacodynamic assays in their studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | C20H21N7O3 | CID 44537963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Overcoming high level adenosine-mediated immunosuppression by DZD2269, a potent and selective A2aR antagonist - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Ciforadenant Target Engagement In Vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ciforadenant (also known as CPI-444) is a potent and selective antagonist of the adenosine (B11128) A2A receptor (A2AR).[1] In the tumor microenvironment, high concentrations of extracellular adenosine suppress the anti-tumor immune response by activating A2A receptors on immune cells such as T-lymphocytes, natural killer (NK) cells, macrophages, and dendritic cells.[2][3] By blocking this interaction, this compound abrogates adenosine-induced immunosuppression and stimulates anti-tumor immunity.[2] This document provides detailed protocols for assessing the in vivo target engagement of this compound, a critical step in its preclinical and clinical development. The primary methods covered are Positron Emission Tomography (PET) for direct receptor occupancy measurement and a pharmacodynamic assay measuring the inhibition of A2AR signaling.
A2A Receptor Signaling Pathway
Activation of the A2A receptor, a G-protein coupled receptor, by adenosine initiates a signaling cascade that ultimately dampens the immune response. The pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA), which phosphorylates the cAMP response element-binding protein (CREB).
Experimental Protocols
In Vivo A2A Receptor Occupancy Assessment by Positron Emission Tomography (PET)
Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the quantification of receptor occupancy in vivo. By using a radiolabeled ligand that specifically binds to the A2A receptor, the degree to which this compound occupies these receptors at various doses can be determined.
Experimental Workflow for Preclinical PET Imaging
Detailed Methodology:
-
Animal Models: This protocol is designed for use in mice (e.g., CD-1 mice).
-
Radiotracer: [18F]FLUDA is a suitable PET radiotracer with high specificity for the A2A receptor and improved metabolic stability.
-
Animal Preparation:
-
Acclimatize animals to the housing conditions for at least one week prior to the experiment.
-
Anesthetize the mouse (e.g., with isoflurane).
-
Place a catheter in the tail vein for intravenous administration of the drug and radiotracer.
-
-
Dosing:
-
For baseline scans, administer the vehicle control intravenously.
-
For occupancy scans, administer this compound at the desired dose and time point prior to radiotracer injection.
-
-
PET Imaging:
-
Administer the [18F]FLUDA radiotracer (e.g., 3-10 MBq) via the tail vein catheter.
-
Perform a dynamic whole-body PET scan for a specified duration (e.g., 60 minutes).
-
Acquire a CT or MRI scan for anatomical co-registration.
-
-
Data Analysis:
-
Reconstruct the dynamic PET data.
-
Define regions of interest (ROIs), such as the striatum (high A2AR density) and cerebellum (low A2AR density, used as a reference region).
-
Generate time-activity curves (TACs) for each ROI.
-
Apply a kinetic model, such as the Simplified Reference Tissue Model (SRTM), to estimate the binding potential (BPND).
-
Calculate receptor occupancy (RO) using the following formula: RO (%) = [ (BPND_baseline - BPND_drug) / BPND_baseline ] * 100
-
Ex Vivo Pharmacodynamic Assessment of A2AR Target Engagement
This protocol describes an ex vivo assay to measure the pharmacodynamic effect of this compound by assessing the inhibition of A2AR signaling in whole blood. The phosphorylation of CREB (pCREB) in response to an A2AR agonist is a downstream biomarker of receptor activation.
Experimental Workflow for pCREB Pharmacodynamic Assay
Detailed Methodology:
-
Blood Collection: Collect whole blood samples from subjects at baseline (pre-dose) and at various time points after this compound administration.
-
Ex Vivo Stimulation:
-
Aliquot whole blood into tubes.
-
Stimulate the blood with a stable adenosine analog, such as 1 µM NECA (5'-(N-ethylcarboxamido)adenosine), for 15 minutes at 37°C. A non-stimulated control should be included.
-
-
Cell Processing:
-
Fix the cells and lyse the red blood cells using a commercially available buffer (e.g., Lyse/Fix buffer).
-
Permeabilize the cells to allow for intracellular staining.
-
-
Staining and Analysis:
-
Stain the cells with fluorescently labeled antibodies against a cell surface marker (e.g., anti-CD19 for B-cells) and intracellular pCREB (e.g., anti-pCREB).
-
Acquire the samples on a flow cytometer.
-
Analyze the data to determine the level of pCREB in the cell population of interest (e.g., CD19+ B-cells).
-
-
Data Interpretation: The inhibition of NECA-induced pCREB in post-dose samples compared to pre-dose samples indicates the level of A2A receptor antagonism by this compound.
Data Presentation
The following tables provide examples of how to present quantitative data from this compound target engagement studies.
Table 1: this compound Clinical Trial Data
This table summarizes data from a clinical trial of this compound in patients with metastatic castration-resistant prostate cancer (mCRPC).
| Treatment Group | Dosing Regimen | Number of Patients | PSA Partial Response (>30% reduction) |
| This compound Monotherapy | 100 mg twice daily | 11 | 9% (1 of 11) |
| This compound + Atezolizumab | This compound: 100 mg twice dailyAtezolizumab: 840 mg IV every two weeks | 24 | 21% (5 of 24) |
Table 2: Representative In Vivo A2A Receptor Occupancy Data for A2A Antagonists
This table presents hypothetical receptor occupancy data based on findings for other A2A antagonists, illustrating the expected output of a PET study.
| Drug | Dose | Plasma Concentration (ng/mL) | A2A Receptor Occupancy in Striatum (%) |
| Compound X | 1 mg/kg | 50 | 30% |
| Compound X | 3 mg/kg | 150 | 65% |
| Compound X | 10 mg/kg | 500 | 90% |
| This compound | Dose 1 | TBD | TBD |
| This compound | Dose 2 | TBD | TBD |
| This compound | Dose 3 | TBD | TBD |
TBD: To be determined through experimentation.
Conclusion
The protocols outlined in this document provide a robust framework for assessing the in vivo target engagement of this compound. Positron Emission Tomography offers a direct and quantitative measure of receptor occupancy in the central nervous system and other tissues, while the ex vivo pCREB assay serves as a valuable pharmacodynamic biomarker of A2A receptor antagonism in peripheral immune cells. Together, these methods are essential for establishing the dose-response relationship of this compound and informing its clinical development.
References
- 1. Improved in vivo PET imaging of the adenosine A2A receptor in the brain using [18F]FLUDA, a deuterated radiotracer with high metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vivo Positron Emission Tomography Imaging of Adenosine A2A Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Ciforadenant in Preclinical Animal Models
These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for the use of ciforadenant (also known as CPI-444), a selective A2A adenosine (B11128) receptor antagonist, in preclinical animal models for cancer immunotherapy research.
Mechanism of Action
This compound is a small molecule inhibitor that potently and selectively blocks the adenosine A2A receptor (A2AR).[1][2][3][4] In the tumor microenvironment, high levels of extracellular adenosine, produced from ATP, bind to A2ARs on immune cells like T-lymphocytes, natural killer (NK) cells, macrophages, and dendritic cells.[3] This interaction suppresses the anti-tumor immune response.[3][5] By competitively inhibiting adenosine binding to A2AR, this compound abrogates this immunosuppressive signal, thereby enhancing T-cell activation and promoting anti-tumor immunity.[1][3] Preclinical studies have demonstrated that this mechanism can lead to the inhibition of tumor growth and the development of systemic anti-tumor immune memory, both as a monotherapy and in synergy with immune checkpoint inhibitors like anti-PD-(L)1 and anti-CTLA-4 antibodies.[2][5][6][7]
Quantitative Data Summary
The following tables summarize the dosages and administration of this compound in various preclinical syngeneic mouse tumor models as reported in the literature.
Table 1: this compound Monotherapy Dosage in Murine Tumor Models
| Animal Model | Tumor Cell Line | Dosage (mg/kg) | Administration Route | Reference |
| C57BL/6 Mice | MC38 (Colon Adenocarcinoma) | 1, 10, 100 | Oral Gavage | [1][2] |
| C57BL/6 Mice | B16F10 (Melanoma) | 100 | Oral Gavage | [1] |
| Mice | RENCA (Renal Cell Cancer) | 10 | Oral Gavage | [1] |
Table 2: this compound Combination Therapy Dosage in Murine Tumor Models
| Animal Model | Tumor Cell Line | This compound Dosage | Combination Agent(s) | Administration Route | Reference |
| C57BL/6 Mice | MC38 (Colon Adenocarcinoma) | 100 mg/kg, qd, 14 days | anti-PD-L1 (200 μg, 3qw, 4 doses) | Oral Gavage | [2] |
| B6 Mouse | B16F10-Ova (Melanoma) | Not specified | anti-PD1 and anti-CTLA4 | Not specified | [8] |
| Murine Model | Prostate Cancer | Not specified | anti-PD1 | Not specified | [5] |
Experimental Protocols
This compound Formulation for Oral Administration
This protocol describes the preparation of this compound for oral gavage in mice. It is crucial to ensure the compound is fully dissolved to achieve accurate dosing.
a) Formulation with PEG300 and Tween 80:
-
Materials:
-
This compound (CPI-444) powder
-
Dimethyl sulfoxide (B87167) (DMSO), fresh
-
PEG300
-
Tween 80
-
ddH₂O (double-distilled water)
-
-
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 100 mg/ml). Ensure the DMSO is fresh as absorbed moisture can reduce solubility.[1]
-
For a 1 mL final working solution, add 50 μL of the 100 mg/ml DMSO stock solution to 400 μL of PEG300.
-
Mix thoroughly until the solution is clear.
-
Add 50 μL of Tween 80 to the mixture and mix until clear.
-
Add 500 μL of ddH₂O to bring the final volume to 1 mL.
-
The mixed solution should be prepared fresh and used immediately for optimal results.[1]
-
b) Formulation with Corn Oil:
-
Materials:
-
This compound (CPI-444) powder
-
Dimethyl sulfoxide (DMSO), fresh
-
Corn oil
-
-
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 50 mg/ml).
-
For a 1 mL final working solution, add 50 μL of the 50 mg/ml clear DMSO stock solution to 950 μL of corn oil.
-
Mix thoroughly until a uniform suspension is achieved.
-
This solution should be prepared fresh and used immediately.[1]
-
Syngeneic Tumor Model Establishment and Treatment
This protocol outlines a general procedure for establishing a syngeneic tumor model and subsequent treatment with this compound.
-
Materials and Animals:
-
C57BL/6 mice (or other appropriate strain for the chosen cell line)
-
MC38, B16F10, or RENCA tumor cells
-
Phosphate-buffered saline (PBS) or appropriate cell culture medium
-
Syringes and needles for injection
-
Calipers for tumor measurement
-
This compound formulation
-
Oral gavage needles
-
-
Procedure:
-
Tumor Cell Implantation:
-
Culture the selected tumor cells (e.g., MC38) under standard conditions.
-
Harvest and resuspend the cells in sterile PBS at the desired concentration (e.g., 1 x 10⁶ cells per 100 µL).
-
Subcutaneously inject the cell suspension into the flank of the mice.
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and grow to a palpable size (e.g., 50 mm³).[8]
-
Measure tumor volume regularly (e.g., every 2-3 days) using calipers. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
-
Drug Administration:
-
Once tumors have reached the desired size, randomize mice into treatment and control groups.
-
Administer this compound via oral gavage at the desired dose (e.g., 1, 10, or 100 mg/kg).[1][2]
-
The administration schedule is typically daily (qd).[2]
-
For combination studies, administer other agents (e.g., anti-PD-L1) according to their specific protocols.
-
-
Efficacy Assessment:
-
Continue to monitor tumor growth throughout the study.
-
Primary efficacy endpoints are typically tumor growth inhibition, tumor elimination, and overall survival.[2]
-
At the end of the study, tumors and spleens can be harvested for further analysis (e.g., flow cytometry for immune cell infiltration and activation).[2]
-
-
Visualizations
Signaling Pathway of this compound
The diagram below illustrates the mechanism of action of this compound in the tumor microenvironment.
Caption: this compound blocks adenosine binding to A2AR on immune cells.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating this compound in a syngeneic mouse model.
Caption: Workflow for preclinical evaluation of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | C20H21N7O3 | CID 44537963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. axonmedchem.com [axonmedchem.com]
- 5. Corvus Pharmaceuticals Announces New Data Highlighting Potential of this compound to Overcome Immunotherapy Resistance in Metastatic Castration Resistant Prostate Cancer | Corvus Pharmaceuticals [corvuspharma.gcs-web.com]
- 6. Phase 1b/2 trial of Ipilimumab, Nivolumab, and this compound (INC) (adenosine A2a receptor antagonist) in first-line advanced renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Corvus Pharmaceuticals Announces Initiation of Phase 1b/2 Clinical Trial of this compound as Potential First Line Treatment for Patients with Renal Cell Cancer | Corvus Pharmaceuticals [corvuspharma.gcs-web.com]
- 8. corvuspharma.com [corvuspharma.com]
Application Note & Protocol: High-Parameter Flow Cytometry for Immune Cell Profiling After Ciforadenant Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction Ciforadenant (also known as CPI-444) is an orally bioavailable, small-molecule antagonist of the adenosine (B11128) A2A receptor (A2AR).[1][2][3] In the tumor microenvironment (TME), high concentrations of extracellular adenosine suppress anti-tumor immunity by binding to A2AR on the surface of various immune cells, including T cells, Natural Killer (NK) cells, dendritic cells (DCs), and macrophages.[1][4] This interaction triggers a signaling cascade that elevates intracellular cyclic AMP (cAMP), leading to a broad immunosuppressive state. This compound is designed to block this interaction, thereby restoring and enhancing the anti-tumor activity of immune cells. Monitoring the immunological impact of this compound is crucial for understanding its mechanism of action and identifying biomarkers of response. This document provides a detailed protocol for a comprehensive flow cytometry panel designed to profile key immune cell populations and their activation status following this compound treatment.
Principle of the Method This protocol utilizes multicolor flow cytometry to simultaneously identify and characterize multiple immune cell subsets from peripheral blood mononuclear cells (PBMCs) or tumor-infiltrating lymphocytes (TILs). By using a panel of fluorochrome-conjugated antibodies, this method allows for the quantification of changes in cell frequency, activation, exhaustion, and memory phenotypes, providing a detailed snapshot of the patient's immune response to A2AR blockade. The proposed panels are designed to capture the expected effects of this compound, such as increased T cell activation and a reduction in immunosuppressive cell populations.
Proposed Flow Cytometry Panels
To comprehensively assess the immune landscape, two separate but complementary panels are proposed: a T-Cell and NK Cell Panel and a Myeloid Cell Panel. This separation allows for the optimization of antibody combinations and the inclusion of a higher number of relevant markers for each lineage.
Data Presentation: T-Cell & NK Cell Panel
This panel focuses on the major lymphocyte populations expected to be impacted by A2AR blockade. Key markers are included to delineate subsets, activation status (CD25, CD69, HLA-DR), exhaustion status (PD-1, TIM-3, LAG-3), and memory phenotype.
| Parameter | Marker | Fluorochrome (Example) | Cell Population / Function |
| Viability | Live/Dead | Zombie NIR™ | Excludes dead cells |
| Leukocytes | CD45 | BUV395 | Pan-leukocyte marker |
| T-Cells | CD3 | BUV496 | Pan T-cell marker |
| Helper T-Cells | CD4 | APC-R700 | Helper T-cell lineage |
| Cytotoxic T-Cells | CD8 | Alexa Fluor 700 | Cytotoxic T-cell lineage |
| NK Cells | CD56 | BV786 | NK cell marker |
| Activation | CD25 | PE-Cy7 | IL-2Rα chain, activation, Tregs |
| Activation | CD69 | BV605 | Early activation marker |
| Activation | HLA-DR | FITC | Late activation marker |
| Exhaustion | PD-1 (CD279) | BV711 | Immune checkpoint/exhaustion |
| Exhaustion | TIM-3 (CD366) | PE | Immune checkpoint/exhaustion |
| Exhaustion | LAG-3 (CD223) | BV650 | Immune checkpoint/exhaustion |
| Proliferation | Ki-67 | PerCP-eFluor 710 | Cell proliferation marker |
| Tregs | FoxP3 | Alexa Fluor 647 | Treg lineage transcription factor |
| Memory | CD45RA | BV510 | Naive/Effector Memory RA+ |
| Memory | CCR7 (CD197) | PE-CF594 | Central memory/naive |
Data Presentation: Myeloid Cell Panel
This panel is designed to identify and characterize key myeloid populations, including monocytes, dendritic cells, and myeloid-derived suppressor cells (MDSCs), which contribute to the immunosuppressive TME.
| Parameter | Marker | Fluorochrome (Example) | Cell Population / Function |
| Viability | Live/Dead | Zombie NIR™ | Excludes dead cells |
| Leukocytes | CD45 | BUV395 | Pan-leukocyte marker |
| Lineage Cocktail | CD3/CD19/CD56 | FITC | T, B, NK cells (dump channel) |
| Myeloid Marker | CD11b | BUV496 | Pan-myeloid marker |
| Myeloid Marker | CD33 | PE-Cy7 | Pan-myeloid marker |
| Monocytes | CD14 | APC-R700 | Monocyte marker |
| Granulocytes | CD15 | PerCP-eFluor 710 | Granulocyte/PMN-MDSC marker |
| Granulocytes | CD66b | PE | Granulocyte/PMN-MDSC marker |
| MDSC Marker | HLA-DR | Alexa Fluor 700 | Low/negative on MDSCs |
| M-MDSCs | (CD14+) | - | Monocytic MDSC phenotype |
| PMN-MDSCs | (CD15+/CD66b+) | - | Polymorphonuclear MDSC phenotype |
| Dendritic Cells | CD11c | BV786 | Dendritic cell marker |
| Macrophages | CD163 | BV605 | M2 macrophage marker |
Experimental Protocols
PBMC Isolation from Whole Blood
This protocol describes the isolation of peripheral blood mononuclear cells (PBMCs) using density gradient centrifugation.
Materials:
-
Whole blood collected in Sodium Heparin tubes
-
Phosphate-buffered saline (PBS)
-
Ficoll-Paque™ PLUS or other density gradient medium
-
15 mL or 50 mL conical centrifuge tubes
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)
Procedure:
-
Dilute whole blood 1:1 with PBS at room temperature.
-
Carefully layer the diluted blood over an equal volume of Ficoll-Paque in a conical tube, avoiding mixing of the layers.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the centrifuge brake turned OFF.
-
After centrifugation, four layers will be visible. Carefully aspirate the "buffy coat" layer containing PBMCs at the plasma-Ficoll interface.
-
Transfer the collected PBMCs to a new conical tube and wash by adding PBS to a total volume of 10-15 mL.
-
Centrifuge at 300 x g for 10 minutes at 4°C. Discard the supernatant.
-
Repeat the wash step.
-
Resuspend the cell pellet in Flow Cytometry Staining Buffer. Perform a cell count and viability assessment (e.g., using a hemocytometer with trypan blue).
-
Adjust the cell concentration to 1 x 10⁷ cells/mL for staining.
Cell Staining Protocol (Surface and Intracellular)
This protocol is for staining 1 x 10⁶ cells per sample.
Materials:
-
Isolated PBMCs
-
Fc Receptor (FcR) blocking reagent (e.g., Human TruStain FcX™)
-
Pre-titrated fluorescently-conjugated antibodies (from panels above)
-
Live/Dead dye
-
FoxP3/Transcription Factor Staining Buffer Set
-
Flow cytometry tubes or 96-well U-bottom plate
Procedure:
-
Viability Staining: Resuspend 1 x 10⁶ cells in 100 µL of PBS. Add the Live/Dead dye according to the manufacturer's protocol. Incubate for 15-20 minutes at room temperature, protected from light. Wash cells with 2 mL of staining buffer, centrifuge at 300 x g for 5 minutes, and discard the supernatant.
-
Fc Blocking: Resuspend the cell pellet in 100 µL of staining buffer containing FcR blocking reagent. Incubate for 10 minutes at 4°C.
-
Surface Staining: Without washing, add the cocktail of surface antibodies to the cells. Vortex gently and incubate for 30 minutes at 4°C in the dark.
-
Washing: Add 2 mL of staining buffer, centrifuge at 300 x g for 5 minutes, and discard the supernatant. Repeat this wash step.
-
(Optional) Intracellular Staining (for FoxP3 & Ki-67): a. Resuspend the cell pellet in 1 mL of freshly prepared Fixation/Permeabilization buffer (from the FoxP3 staining kit). Incubate for 45-60 minutes at 4°C in the dark. b. Wash the cells twice with 1X Permeabilization Buffer from the kit. c. Add the intracellular antibody cocktail (e.g., anti-FoxP3 and anti-Ki-67) diluted in 1X Permeabilization Buffer. Incubate for 30-45 minutes at 4°C in the dark. d. Wash cells twice with 1X Permeabilization Buffer.
-
Final Resuspension: Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.
-
Acquisition: Acquire samples on a properly calibrated flow cytometer as soon as possible.
Visualizations
This compound Mechanism of Action
The following diagram illustrates the signaling pathway targeted by this compound. In the TME, adenosine binds to the A2A receptor on T-cells, increasing cAMP and suppressing T-cell function. This compound, an A2AR antagonist, blocks this binding, preventing the immunosuppressive signal and restoring T-cell anti-tumor activity.
Experimental Workflow
This diagram outlines the major steps from sample collection to data analysis for immune profiling.
Gating Strategy Logic
A logical flow for identifying key T-cell populations from the acquired data. This represents a simplified hierarchy for data analysis.
References
Application Notes and Protocols: Immunohistochemical Analysis of CD8+ T-cell Infiltration in Ciforadenant Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the mechanism of action of Ciforadenant, its effects on CD8+ T-cell infiltration in the tumor microenvironment, and detailed protocols for the immunohistochemical (IHC) analysis of this key biomarker.
Introduction to this compound and its Mechanism of Action
This compound (formerly known as CPI-444) is an orally bioavailable small molecule that acts as a potent and selective antagonist of the adenosine (B11128) A2A receptor (A2AR)[1][2]. In the tumor microenvironment, high levels of extracellular adenosine are produced, which binds to A2AR on immune cells, leading to immunosuppression[1]. Adenosine, through A2AR signaling, inhibits the activity of various immune cells, including cytotoxic CD8+ T-cells, which are crucial for anti-tumor immunity.
By blocking the interaction of adenosine with the A2A receptor, this compound aims to reverse this immunosuppressive effect, thereby enhancing the anti-tumor immune response. This mechanism of action has shown promise in preclinical and clinical studies, particularly in renal cell carcinoma (RCC), where an increase in CD8+ T-cell infiltration into the tumor has been observed following this compound treatment[1][3].
This compound and CD8+ T-cell Infiltration: Clinical Findings
A key clinical study evaluating this compound in patients with advanced refractory RCC (ClinicalTrials.gov Identifier: NCT02655822) demonstrated a correlation between treatment and increased infiltration of CD8+ T-cells in the tumor microenvironment[1][4]. This increase in cytotoxic T-cell presence was associated with durable clinical benefit[1].
Quantitative Data on CD8+ T-cell Infiltration
The following table summarizes the key findings related to CD8+ T-cell infiltration from the aforementioned Phase 1/1b study of this compound in patients with renal cell carcinoma. Tumor biopsies were taken at baseline and after 1 to 4 months of treatment. The ratio of the CD8+ tumor area was determined by immunohistochemistry[1][3].
| Patient Cohort | Treatment Group | Change in CD8+ T-cell Infiltration (Ratio of CD8+ Tumor Area) | Clinical Outcome Association | Reference |
| Advanced Refractory Renal Cell Carcinoma (n=68) | This compound Monotherapy (n=33) | Statistically significant increases in tumor-infiltrating CD8+ T-cells were observed in patients with at least 6-month disease control compared to those with shorter periods of disease control. | Durable clinical benefit was associated with increased recruitment of CD8+ T-cells into the tumor. | [1] |
| Advanced Refractory Renal Cell Carcinoma (n=68) | This compound + Atezolizumab (n=35) | Data for the combination therapy arm regarding the change in the ratio of CD8+ tumor area was not explicitly separated in the primary publication. However, the overall conclusion of the study linked durable clinical benefit to increased CD8+ T-cell infiltration across the patient population. | Durable clinical benefit was associated with increased recruitment of CD8+ T-cells into the tumor. | [1] |
Signaling Pathways and Experimental Workflows
Adenosine A2A Receptor Signaling Pathway in T-cells
The binding of adenosine to the A2A receptor on T-cells initiates a signaling cascade that ultimately suppresses T-cell function. This compound acts by blocking this initial binding step.
Caption: Adenosine A2A Receptor Signaling Pathway and Inhibition by this compound.
Experimental Workflow for CD8+ T-cell IHC Analysis
The following diagram outlines the key steps involved in the immunohistochemical analysis of CD8+ T-cell infiltration in tumor tissue samples.
Caption: Immunohistochemistry Workflow for CD8+ T-cell Staining.
Detailed Protocol for CD8+ T-cell Immunohistochemistry on FFPE Sections
This protocol provides a detailed methodology for the immunohistochemical staining of CD8 on formalin-fixed, paraffin-embedded (FFPE) human tumor tissue sections.
Reagents and Materials
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized Water
-
10 mM Sodium Citrate (B86180) Buffer (pH 6.0) for Heat-Induced Epitope Retrieval (HIER)
-
Wash Buffer (e.g., Tris-buffered saline with 0.05% Tween-20, TBS-T)
-
Hydrogen Peroxide (3%)
-
Blocking Buffer (e.g., 5% normal goat serum in TBS)
-
Primary Antibody: Rabbit anti-human CD8 monoclonal antibody
-
Secondary Antibody: Goat anti-rabbit IgG HRP-conjugated
-
DAB (3,3'-Diaminobenzidine) Chromogen Substrate Kit
-
Hematoxylin (B73222) Counterstain
-
Mounting Medium
-
Coplin jars
-
Humidified chamber
-
Microscope slides
-
Coverslips
-
Light microscope
Staining Procedure
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Rehydrate the sections by sequential immersion in 100% ethanol (2 changes, 3 minutes each), 95% ethanol (1 change, 3 minutes), 70% ethanol (1 change, 3 minutes), and finally in deionized water for 5 minutes.
-
-
Antigen Retrieval:
-
Preheat the sodium citrate buffer (pH 6.0) in a water bath or steamer to 95-100°C.
-
Immerse the slides in the preheated buffer and incubate for 20-30 minutes.
-
Allow the slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse the slides with wash buffer (2 changes, 5 minutes each).
-
-
Peroxidase Blocking:
-
Incubate the sections with 3% hydrogen peroxide for 10-15 minutes at room temperature to quench endogenous peroxidase activity.
-
Rinse the slides with wash buffer (2 changes, 5 minutes each).
-
-
Blocking:
-
Incubate the sections with the blocking buffer for 30-60 minutes at room temperature in a humidified chamber to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-CD8 antibody to its optimal concentration in the blocking buffer.
-
Incubate the sections with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse the slides with wash buffer (3 changes, 5 minutes each).
-
Incubate the sections with the HRP-conjugated secondary antibody for 30-60 minutes at room temperature in a humidified chamber.
-
-
Chromogen Detection:
-
Rinse the slides with wash buffer (3 changes, 5 minutes each).
-
Prepare the DAB substrate solution according to the manufacturer's instructions.
-
Incubate the sections with the DAB solution until the desired brown staining intensity is observed (typically 2-10 minutes). Monitor the reaction under a microscope.
-
Stop the reaction by rinsing the slides with deionized water.
-
-
Counterstaining:
-
Immerse the slides in hematoxylin for 30 seconds to 2 minutes to stain the cell nuclei.
-
"Blue" the sections by rinsing in running tap water or a bluing agent.
-
-
Dehydration and Mounting:
-
Dehydrate the sections by sequential immersion in 70% ethanol, 95% ethanol, and 100% ethanol (2 changes) for 3 minutes each.
-
Clear the sections in two changes of xylene for 3 minutes each.
-
Apply a drop of mounting medium to the sections and cover with a coverslip.
-
Quality Control
-
Positive Control: A tissue known to express CD8 (e.g., tonsil or lymph node) should be included in each staining run to validate the protocol and reagent performance.
-
Negative Control: A slide from the same tissue should be incubated with a non-immune IgG at the same concentration as the primary antibody to assess non-specific staining.
Image Analysis and Quantification
Stained slides should be digitized using a whole-slide scanner. Image analysis software can then be used to quantify the number of CD8+ cells or the percentage of the tumor area that is infiltrated by CD8+ T-cells. This quantitative data is essential for correlating CD8+ T-cell infiltration with treatment response and clinical outcomes in this compound studies.
References
Application Notes and Protocols: Preparation of Ciforadenant Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ciforadenant is a potent and selective antagonist of the adenosine (B11128) A2A receptor (A2AR), showing promise in cancer immunotherapy by mitigating the immunosuppressive effects of adenosine in the tumor microenvironment. Accurate and consistent preparation of this compound stock solutions is critical for reliable in vitro and in vivo experimental results. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions in dimethyl sulfoxide (B87167) (DMSO).
Physicochemical Properties of this compound
A comprehensive understanding of the physicochemical properties of this compound is essential for its proper handling and use in experimental settings. Key quantitative data are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 407.43 g/mol | [1][2][3][4] |
| CAS Number | 1202402-40-1 | [1][3] |
| Formula | C₂₀H₂₁N₇O₃ | [1][2] |
| Appearance | White to light yellow solid | [1] |
| Solubility in DMSO | 66.67 mg/mL (163.64 mM) to 81 mg/mL (198.8 mM) | [1][3] |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | [1] |
| Storage (in DMSO) | -80°C for 2 years; -20°C for 1 year | [1] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for subsequent dilutions to working concentrations for various cellular and biochemical assays.
Materials and Equipment
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves
Safety Precautions
-
Work in a well-ventilated area or a chemical fume hood.
-
Wear appropriate PPE to avoid skin and eye contact.
-
Refer to the Safety Data Sheet (SDS) for this compound and DMSO for detailed safety information.
Step-by-Step Procedure
-
Determine the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, the required mass can be calculated using the following formula:
-
Mass (mg) = Desired Concentration (mM) * Volume (L) * Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L * 0.001 L * 407.43 g/mol = 4.0743 mg
-
-
-
Weigh this compound:
-
Carefully weigh out approximately 4.07 mg of this compound powder using a calibrated analytical balance and place it into a sterile microcentrifuge tube.
-
-
Add DMSO:
-
Dissolve the Compound:
-
Close the tube tightly and vortex the solution until the this compound is completely dissolved.
-
If dissolution is slow, gentle warming in a water bath (not exceeding 37°C) and/or brief sonication can be used to aid dissolution.[1] Visually inspect the solution to ensure there are no undissolved particles.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term stability.[1]
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the adenosine signaling pathway targeted by this compound and the experimental workflow for preparing the stock solution.
Caption: this compound blocks the adenosine A2A receptor on T-cells.
Caption: Workflow for preparing this compound stock solution.
References
Application Notes and Protocols for Ciforadenant Oral Gavage Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ciforadenant (also known as CPI-444) is a potent and selective antagonist of the adenosine (B11128) A2A receptor (A2AR) that has shown promise in preclinical and clinical studies as an anticancer agent.[1][2][3] By blocking the immunosuppressive effects of adenosine in the tumor microenvironment, this compound can enhance anti-tumor immunity.[1] This document provides a detailed protocol for the preparation and oral gavage administration of this compound in mice, intended for researchers in oncology, immunology, and pharmacology.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the oral gavage administration of this compound in mice, based on preclinical studies.
| Parameter | Value | Reference |
| Dosage Range | 1 - 100 mg/kg | |
| Dosing Frequency | Daily (qd) | |
| Vehicle Composition 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | |
| Vehicle Composition 2 | 10% DMSO, 90% Corn oil | |
| Maximum Gavage Volume | 10 mL/kg (0.1 mL per 10 g body weight) | |
| Gavage Needle Gauge | 20-24 gauge (depending on mouse weight) | |
| Gavage Needle Length | 1 - 1.5 inches with a rounded tip |
Signaling Pathway of this compound
This compound functions by blocking the adenosine A2A receptor, thereby inhibiting the downstream signaling cascade that leads to immunosuppression. This action promotes the activity of immune cells, such as CD8+ T cells, against tumor cells.
Caption: this compound blocks adenosine binding to the A2A receptor, preventing immunosuppression and promoting anti-tumor immunity.
Experimental Protocols
I. Preparation of this compound Formulation for Oral Gavage
This protocol describes the preparation of a this compound solution using a common vehicle system.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile conical tubes (1.5 mL, 15 mL, 50 mL)
-
Pipettes and sterile tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Weigh the required amount of this compound powder.
-
Dissolve the powder in DMSO to create a clear stock solution. For example, to prepare a 20.8 mg/mL stock solution, dissolve 20.8 mg of this compound in 1 mL of DMSO.
-
-
Prepare the final dosing solution.
-
In a sterile conical tube, add 400 µL of PEG300 for every 1 mL of final solution required.
-
Add 100 µL of the this compound/DMSO stock solution to the PEG300 and mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 and vortex until the solution is homogenous.
-
Add 450 µL of saline to bring the final volume to 1 mL and vortex thoroughly.
-
The final concentration of this example solution would be 2.08 mg/mL. Adjust the initial stock concentration as needed for the desired final dosing concentration.
-
-
Storage: It is recommended to prepare the working solution fresh on the day of use.
II. Oral Gavage Administration of this compound in Mice
This protocol outlines the standard procedure for administering the prepared this compound solution to mice via oral gavage.
Materials:
-
Prepared this compound dosing solution
-
Appropriately sized gavage needles (20-24 gauge with a rounded tip).
-
1 mL syringes
-
Animal scale
-
Permanent marker (optional)
Procedure:
-
Animal Preparation and Dose Calculation:
-
Weigh the mouse to determine the correct volume of the dosing solution to administer. The maximum recommended volume is 10 mL/kg. For a 20g mouse, the maximum volume is 0.2 mL.
-
Calculate the required volume based on the desired dosage and the concentration of the prepared solution.
-
-
Gavage Needle Preparation:
-
Measure the appropriate length for gavage needle insertion by holding the needle alongside the mouse, with the tip at the corner of the mouth and the end at the last rib. You can mark this length on the needle with a permanent marker.
-
Draw the calculated volume of the this compound solution into the syringe and attach the gavage needle.
-
-
Restraint:
-
Gently but firmly restrain the mouse by scruffing the loose skin on its neck and back with your non-dominant hand. This should immobilize the head and extend the neck.
-
-
Gavage Administration:
-
Hold the mouse in an upright, vertical position.
-
Gently insert the gavage needle into the side of the mouth, advancing it along the roof of the mouth towards the back of the throat.
-
Allow the mouse to swallow the tip of the needle, then gently guide it down the esophagus into the stomach. The needle should advance without resistance. If you feel resistance or the mouse struggles, withdraw the needle and start again.
-
Slowly dispense the contents of the syringe.
-
-
Post-Administration Monitoring:
-
Gently remove the gavage needle along the same path of insertion.
-
Return the mouse to its cage and monitor it for any signs of distress, such as difficulty breathing.
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in the oral gavage administration of this compound to mice.
Caption: Workflow for the preparation and oral gavage administration of this compound in mice.
References
Troubleshooting & Optimization
Troubleshooting Ciforadenant solubility and stability in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ciforadenant. The following information addresses common challenges related to its solubility and stability in aqueous solutions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: this compound is a small molecule that is sparingly soluble in aqueous solutions but exhibits high solubility in organic solvents like dimethyl sulfoxide (B87167) (DMSO).[1][2][3][4] It is practically insoluble in water and ethanol.[2]
Q2: I am seeing precipitation when trying to dissolve this compound in an aqueous buffer. What should I do?
A2: Direct dissolution of this compound in aqueous buffers is not recommended due to its low aqueous solubility. To achieve a clear aqueous solution, it is best to first prepare a concentrated stock solution in 100% DMSO. This stock solution can then be further diluted into your aqueous experimental medium. Be mindful of the final DMSO concentration in your assay, as high concentrations can affect cellular viability and experimental outcomes. It is recommended to keep the final DMSO concentration below 2% if working with sensitive animal models.
Q3: My this compound solution appears cloudy or has particulates even after dissolving in DMSO. What could be the cause?
A3: This can occur if the DMSO used has absorbed moisture from the air, as this compound's solubility is significantly impacted by hygroscopic DMSO. Always use freshly opened, anhydrous DMSO for preparing stock solutions. If you still observe cloudiness, gentle warming and/or sonication can aid in complete dissolution.
Q4: What are the recommended storage conditions for this compound powder and stock solutions?
A4: Proper storage is crucial to maintain the integrity of this compound.
-
Powder: Store at -20°C for up to 3 years or at 4°C for up to 2 years.
-
In Solvent (e.g., DMSO): For long-term storage, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C for up to 2 years or at -20°C for up to 1 year.
Troubleshooting Guide
Issue 1: this compound Precipitation in Final Aqueous Solution
-
Problem: After diluting the DMSO stock solution into an aqueous buffer, a precipitate forms.
-
Root Cause: The final concentration of this compound exceeds its solubility limit in the aqueous medium, even with the presence of a small amount of DMSO.
-
Solution Workflow:
Caption: Troubleshooting workflow for this compound precipitation.
Issue 2: Suspected Degradation of this compound in Solution
-
Problem: Inconsistent or unexpected experimental results suggest that the compound may be degrading in the aqueous experimental conditions.
-
Root Cause: While specific data on this compound's stability at various pH and temperatures is limited, related adenosine (B11128) antagonists can be susceptible to degradation under acidic conditions.
-
Preventative Measures & Stability Check Workflow:
Caption: Workflow to mitigate potential this compound degradation.
Data Presentation
Table 1: this compound Solubility
| Solvent | Solubility | Notes | Reference |
| DMSO | 66.67 mg/mL (163.64 mM) | Requires ultrasonic assistance. Use of hygroscopic DMSO can significantly impact solubility. | |
| 81 mg/mL (198.8 mM) | Use fresh, moisture-free DMSO. | ||
| Water | < 0.1 mg/mL (insoluble) | ||
| Ethanol | Insoluble |
Table 2: Recommended Storage Conditions
| Form | Temperature | Duration | Reference |
| Powder | -20°C | 3 years | |
| 4°C | 2 years | ||
| In Solvent | -80°C | 2 years | |
| -20°C | 1 year |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in DMSO
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired concentration (e.g., 66.67 mg/mL).
-
Vortex the solution and use an ultrasonic bath to aid dissolution until the solution is clear.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -80°C.
Protocol 2: Preparation of an Aqueous Working Solution for In Vivo Studies (Example Formulation)
This protocol provides a clear solution with a this compound concentration of ≥ 2.25 mg/mL.
-
Prepare a 22.5 mg/mL stock solution of this compound in 100% DMSO as described in Protocol 1.
-
In a separate sterile tube, prepare a 20% solution of SBE-β-CD in saline.
-
To prepare a 1 mL working solution, add 100 µL of the 22.5 mg/mL this compound DMSO stock solution to 900 µL of the 20% SBE-β-CD in saline.
-
Mix thoroughly until a clear solution is obtained.
-
It is recommended to prepare this working solution fresh on the day of use.
Protocol 3: Alternative In Vivo Formulation
This protocol yields a clear solution with a this compound concentration of ≥ 2.08 mg/mL.
-
Prepare a 20.8 mg/mL stock solution of this compound in 100% DMSO.
-
To prepare a 1 mL working solution, take 100 µL of the DMSO stock solution.
-
Add 400 µL of PEG300 and mix until the solution is clear.
-
Add 50 µL of Tween-80 and mix thoroughly.
-
Add 450 µL of saline to bring the final volume to 1 mL and mix.
-
This solution should be used immediately for optimal results.
Signaling Pathway
This compound is an antagonist of the adenosine A2A receptor (A2AR). In the tumor microenvironment, adenosine produced by cancer cells binds to A2AR on immune cells, leading to immunosuppression. This compound blocks this interaction, thereby restoring anti-tumor immune responses.
Caption: this compound's mechanism of action in the tumor microenvironment.
References
Technical Support Center: Overcoming Resistance to Ciforadenant Monotherapy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Ciforadenant monotherapy in cancer models.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound, focusing on identifying and overcoming resistance.
Issue 1: Reduced or Lost Efficacy of this compound Monotherapy in a Previously Sensitive Cancer Model
Possible Causes and Solutions
| Possible Cause | Verification | Suggested Solution |
| Upregulation of the Adenosine (B11128) Pathway | - qRT-PCR/Western Blot: Analyze the expression of CD39, CD73, and A2A receptors in resistant vs. sensitive cells.[1][2] - Adenosine Quantification: Measure adenosine levels in the tumor microenvironment. | - Combination Therapy: Combine this compound with inhibitors of CD39 or CD73 to block adenosine production.[3] - Dose Escalation: A temporary increase in this compound concentration may be effective, but monitor for off-target effects. |
| A2A Receptor Mutations | - Sanger or Next-Generation Sequencing: Sequence the A2A receptor gene (ADORA2A) in resistant cells to identify potential mutations that affect drug binding.[4] | - Alternative A2A Receptor Antagonists: Test other A2A receptor antagonists with different binding modes. - Bypass the Receptor: Target downstream signaling components of the A2A receptor pathway, such as adenylyl cyclase or PKA. |
| Activation of Bypass Signaling Pathways | - Phospho-protein arrays/Western Blot: Screen for activation of alternative survival pathways (e.g., PI3K/Akt, MAPK/ERK). - RNA Sequencing: Compare gene expression profiles of resistant and sensitive cells to identify upregulated oncogenic pathways. | - Combination Therapy: Combine this compound with inhibitors of the identified bypass pathway. |
| Changes in the Tumor Microenvironment (TME) | - Immunohistochemistry/Flow Cytometry: Analyze the immune cell infiltrate in the TME, paying close attention to the prevalence of immunosuppressive cells like M2 macrophages and regulatory T cells (Tregs). | - Combination Immunotherapy: Combine this compound with agents that target other immune checkpoints (e.g., anti-PD-1, anti-CTLA-4) to enhance the anti-tumor immune response.[3] |
Issue 2: Intrinsic Resistance to this compound Monotherapy in a New Cancer Model
Possible Causes and Solutions
| Possible Cause | Verification | Suggested Solution |
| Low or Absent A2A Receptor Expression | - qRT-PCR/Western Blot/IHC: Determine the expression level of the A2A receptor in the cancer cells and relevant immune cells within the tumor microenvironment. | - Select Appropriate Models: Use models with confirmed A2A receptor expression for this compound studies. - Alternative Therapies: Consider therapeutic strategies that do not rely on the adenosine A2A receptor pathway. |
| High Levels of Adenosine Production | - Gene Expression Analysis: Assess the expression of CD39 and CD73.[2] - Adenosine Measurement: Quantify adenosine levels in the tumor microenvironment. | - Combination Therapy: Use this compound in combination with CD39 or CD73 inhibitors. |
| Dominant Immunosuppressive Mechanisms | - TME Characterization: Perform a comprehensive analysis of the tumor microenvironment to identify other immunosuppressive pathways that may be dominant (e.g., high expression of PD-L1, presence of myeloid-derived suppressor cells). | - Rational Combination Therapies: Combine this compound with therapies that target the identified dominant immunosuppressive mechanisms.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule antagonist of the adenosine A2A receptor (A2AR).[1][2] In the tumor microenvironment, high levels of adenosine bind to A2ARs on immune cells, leading to immunosuppression. This compound blocks this interaction, thereby restoring the anti-tumor activity of immune cells.[5]
Q2: How can I determine if my cancer model is a good candidate for this compound monotherapy?
A2: A good candidate model should have a tumor microenvironment where the adenosine A2A receptor pathway is a dominant immunosuppressive mechanism. This can be characterized by:
-
High expression of the A2A receptor on tumor-infiltrating lymphocytes.
-
Elevated expression of CD39 and CD73, the enzymes that produce adenosine.
-
An "adenosine gene signature," which is a biomarker that reflects adenosine-induced immunosuppression.[5]
Q3: What are the known limitations of this compound monotherapy observed in clinical trials?
A3: While this compound has shown some activity as a monotherapy, its efficacy is often limited. For instance, in a study with renal cell carcinoma (RCC) patients, the objective response rate for this compound monotherapy was 3%.[1][2] Combination with other immunotherapies like atezolizumab (an anti-PD-L1 antibody) increased the response rate to 11% in the same study.[1][2] In metastatic castration-resistant prostate cancer (mCRPC), PSA partial responses were seen in 9% of patients on monotherapy versus 21% in combination with atezolizumab.[5]
Q4: Are there established protocols for generating this compound-resistant cell lines?
A4: While there are no universally established, this compound-specific protocols, you can adapt general methods for inducing drug resistance. This typically involves continuous exposure of a sensitive cell line to gradually increasing concentrations of this compound over a prolonged period.[6][7] It is crucial to start with a low concentration (around the IC50) and incrementally increase the dose as the cells adapt and develop resistance.[6][8]
Data Presentation
Table 1: Clinical Trial Data for this compound Monotherapy and Combination Therapy
| Cancer Type | Therapy | Number of Patients | Objective Response Rate (ORR) / PSA Partial Response | Median Progression-Free Survival (mPFS) | Reference |
| Renal Cell Carcinoma (RCC) | This compound Monotherapy | 33 | 3% | 4.1 months | [1][2] |
| RCC | This compound + Atezolizumab | 35 | 11% | 5.8 months | [1][2] |
| Metastatic Castration-Resistant Prostate Cancer (mCRPC) | This compound Monotherapy | 11 | 9% | - | [5] |
| mCRPC | This compound + Atezolizumab | 24 | 21% | - | [5] |
Experimental Protocols
Protocol 1: General Method for Inducing this compound Resistance in a Cancer Cell Line
This protocol is a general guideline and should be optimized for your specific cell line.
-
Determine the IC50 of this compound:
-
Plate your sensitive cancer cell line at a suitable density in a 96-well plate.
-
Treat the cells with a serial dilution of this compound for 72 hours.
-
Perform a cell viability assay (e.g., MTT, CellTiter-Glo).
-
Calculate the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.
-
-
Initiate Resistance Induction:
-
Culture the sensitive cells in a medium containing this compound at a concentration equal to the IC50.
-
Continuously culture the cells, replacing the medium with fresh this compound-containing medium every 3-4 days.
-
-
Dose Escalation:
-
Once the cells have resumed a normal growth rate in the presence of the initial this compound concentration, increase the concentration by 1.5 to 2-fold.[6]
-
Repeat this process of dose escalation as the cells become resistant to each new concentration.
-
-
Confirmation of Resistance:
-
Periodically, perform a cell viability assay to determine the new IC50 of the cultured cells.
-
A significant increase in the IC50 value compared to the parental sensitive cell line indicates the development of resistance.
-
Once a stable resistant cell line is established, it can be used for further molecular and functional characterization.
-
Protocol 2: Analysis of A2A Receptor Expression by Western Blot
-
Protein Extraction:
-
Lyse both sensitive and resistant cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the A2A receptor overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use a loading control, such as β-actin or GAPDH, to normalize the protein levels.
-
Signaling Pathways and Experimental Workflows
Caption: The adenosine signaling pathway and the mechanism of action of this compound.
Caption: Potential mechanisms of resistance to this compound monotherapy.
Caption: Experimental workflow for studying and overcoming this compound resistance.
References
- 1. Adenosine A2A Receptor Blockade as an Immunotherapy for Treatment-Refractory Renal Cell Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Phase 1b/2 trial of Ipilimumab, Nivolumab, and this compound (INC) (adenosine A2a receptor antagonist) in first-line advanced renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cancer-Associated Mutations of the Adenosine A2A Receptor Have Diverse Influences on Ligand Binding and Receptor Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Corvus Pharmaceuticals Announces New Data Highlighting [globenewswire.com]
- 6. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. blog.crownbio.com [blog.crownbio.com]
- 8. Implementation of In Vitro Drug Resistance Assays: Maximizing the Potential for Uncovering Clinically Relevant Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Ciforadenant dosage to minimize off-target effects
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of ciforadenant to minimize off-target effects during preclinical and clinical research.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound.
Question: We are observing unexpected cellular responses at our current this compound dosage that do not seem to be mediated by A2A receptor antagonism. How can we determine if these are off-target effects?
Answer:
Unexplained cellular responses could indeed be due to off-target activities of this compound, especially at higher concentrations. To investigate this, a systematic approach is recommended:
-
Confirm On-Target A2A Receptor Engagement: First, verify that you are achieving the desired level of A2A receptor blockade at your experimental dosage. This can be done by performing a functional assay, such as a cAMP assay, in your cells or tissue of interest. You should observe a dose-dependent reversal of adenosine- or NECA-induced cAMP production.[1]
-
Conduct a Broad Off-Target Screening Panel: To identify potential off-target interactions, it is advisable to screen this compound against a comprehensive panel of receptors, kinases, and ion channels. Commercial services like the Eurofins SafetyScreen44 Panel can provide a broad assessment of potential off-target liabilities.[2]
-
Prioritize Biologically Relevant Off-Targets: Based on the screening results and the observed phenotype, prioritize potential off-targets for further investigation. For instance, if you observe cardiovascular effects, focus on adrenergic, dopaminergic, or serotonergic receptors, as well as cardiac ion channels.
-
Perform Dose-Response Curves for Off-Target Hits: For any confirmed off-target interactions, perform detailed dose-response experiments to determine the IC50 or Ki values. This will allow you to establish a therapeutic window between the on-target and off-target activities.
Question: Our in vivo studies with this compound are showing adverse events such as fatigue and nausea. How can we mitigate these while maintaining anti-tumor efficacy?
Answer:
Fatigue and nausea have been reported as common adverse events in clinical trials of this compound.[3] While the exact mechanisms may be complex and potentially involve on-target effects in the central nervous system, here are some strategies to consider for mitigation:
-
Dosage Adjustment: The most direct approach is to evaluate lower doses of this compound. A dose-response study for both efficacy and adverse effects in your animal model can help identify a dose that maintains a significant level of anti-tumor activity with a better tolerability profile. Clinical trials have explored doses of 100 mg twice daily.
-
Combination Therapy: Consider combining a lower, better-tolerated dose of this compound with other immunotherapeutic agents. Preclinical studies have shown that this compound can act synergistically with anti-PD-L1 and anti-CTLA-4 antibodies, potentially allowing for dose reduction without compromising efficacy.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: If possible, conduct PK/PD studies to correlate drug exposure with both on-target (e.g., A2A receptor occupancy) and off-target effects. This can provide a more rational basis for dose optimization. A plasma concentration of over 2000 ng/mL has been associated with nearly complete inhibition of A2AR signaling.
Frequently Asked Questions (FAQs)
Q1: What is the known selectivity profile of this compound?
A1: this compound is a potent and highly selective antagonist of the adenosine (B11128) A2A receptor. It has a reported Ki of 3.54 nmol/L for the A2A receptor and exhibits over 50-fold selectivity for the A2A receptor compared to other adenosine receptor subtypes (A1, A2B, and A3).
Q2: What are the recommended starting concentrations for in vitro experiments?
A2: For in vitro experiments, it is advisable to start with a concentration range that brackets the Ki value for the A2A receptor (3.54 nmol/L). A typical starting range would be from 1 nM to 1 µM. This allows for the determination of a full dose-response curve for on-target effects. When investigating potential off-target effects, concentrations up to 10 µM are often used in initial screening panels.
Q3: Are there any known off-target liabilities for this compound?
A3: While this compound is highly selective, comprehensive public data on its off-target profile from broad panel screens is limited. As a standard practice in drug development, it is recommended to perform safety pharmacology screening to identify any potential off-target interactions with receptors, ion channels, and enzymes that could be relevant to your experimental system or observed phenotypes.
Q4: How can I assess the functional consequences of potential off-target binding?
A4: If a binding assay identifies an off-target interaction, the next step is to assess the functional consequence of this binding. For example, if this compound is found to bind to another GPCR, you can perform a relevant functional assay (e.g., cAMP, calcium flux) to determine if it acts as an agonist, antagonist, or inverse agonist at that receptor. For ion channels, electrophysiological assays such as patch-clamp would be necessary to determine if this compound modulates channel activity.
Quantitative Data Summary
| Target | Parameter | Value | Reference |
| Adenosine A2A Receptor | Ki | 3.54 nmol/L | |
| Other Adenosine Receptors | Selectivity | > 50-fold vs. A2A |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Off-Target Screening
This protocol provides a general method for assessing the binding of this compound to a panel of receptors.
Objective: To determine the binding affinity (Ki) of this compound for a range of potential off-target receptors.
Materials:
-
Cell membranes expressing the receptor of interest.
-
A suitable radioligand for each receptor.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Assay buffer (specific to each receptor, but typically contains a buffer salt, e.g., Tris-HCl, and divalent cations, e.g., MgCl2).
-
Non-specific binding control (a high concentration of a known ligand for the receptor).
-
96-well plates.
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd, and the diluted this compound or vehicle control.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate the plate at an appropriate temperature and for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Determine the IC50 value of this compound by non-linear regression of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: cAMP Functional Assay for A2A Receptor and Off-Target GPCRs
This protocol can be used to assess the functional activity of this compound at Gs or Gi-coupled GPCRs.
Objective: To determine if this compound has agonist or antagonist activity at the A2A receptor or other potential off-target GPCRs.
Materials:
-
Cells expressing the GPCR of interest (e.g., CHO or HEK293 cells).
-
This compound stock solution.
-
A known agonist for the receptor.
-
Forskolin (for Gi-coupled receptors).
-
A commercial cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Cell culture medium and reagents.
-
A plate reader compatible with the chosen assay kit.
Procedure (Antagonist Mode):
-
Seed the cells in a 96-well plate and culture overnight.
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the diluted this compound to the cells and pre-incubate for a specified time.
-
Add the known agonist at a concentration that elicits a submaximal response (e.g., EC80). For Gi-coupled receptors, co-stimulate with forskolin.
-
Incubate for a time sufficient to allow for cAMP production.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Plot the cAMP levels against the concentration of this compound to determine the IC50 value for its antagonist activity.
Visualizations
Caption: this compound blocks the adenosine A2A receptor signaling pathway.
Caption: Workflow for identifying and characterizing off-target effects.
References
Ciforadenant In Vivo Efficacy Studies: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing variability in in vivo efficacy studies involving ciforadenant. The following sections offer frequently asked questions, troubleshooting guides, and detailed protocols to enhance experimental consistency and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent, orally active, and selective antagonist of the adenosine (B11128) A2A receptor (A2AR).[1][2] In the tumor microenvironment (TME), high levels of adenosine are produced, which then bind to A2A receptors on the surface of immune cells like T-lymphocytes and Natural Killer (NK) cells.[3][4] This interaction is immunosuppressive. This compound competitively blocks this binding, thereby preventing adenosine-induced immunosuppression and stimulating a more robust anti-tumor immune response.[4][5]
Q2: In which preclinical models has this compound shown efficacy?
A2: this compound has demonstrated anti-tumor activity in multiple syngeneic preclinical tumor models, both as a single agent and in combination with other immunotherapies like anti-PD-1/PD-L1 and anti-CTLA-4 antibodies.[3][5] Efficacy has been reported in models such as MC38 colon adenocarcinoma, B16F10 melanoma, and RENCA renal cell carcinoma.[1][2]
Q3: What are the key pharmacodynamic markers to assess this compound activity in vivo?
A3: The primary pharmacodynamic effects of this compound are related to the reversal of immunosuppression. Key markers to assess include an increase in the infiltration and activation of CD8+ T cells within the tumor.[1][6] Analysis of immune checkpoints on tumor-infiltrating lymphocytes, such as GITR, OX40, and LAG3, may also be informative as their levels can be modulated by this compound treatment.[1]
Q4: Why is there significant variability in my in vivo study results?
A4: Variability in in vivo cancer research is a common challenge and can stem from multiple sources.[7] Key factors include the choice of animal model, inconsistencies in tumor cell implantation, poor drug formulation or administration, and inter-operator differences in tumor measurement.[8][9] The intrinsic biological variability between individual animals also plays a significant role.[7]
Data Presentation
Table 1: this compound (CPI-444) Properties
| Property | Description | Reference |
| Target | Adenosine A2A Receptor (A2AR) | [2] |
| Mechanism | Selective, competitive antagonist | [5] |
| Binding Affinity (Ki) | 3.54 nmol/L | [2] |
| Administration | Oral | [1] |
| Key Effect | Reverses adenosine-induced immunosuppression in the TME | [4] |
Table 2: Example Dosing in Preclinical Syngeneic Models
| Model | Dose | Efficacy Noted | Reference |
| B16F10 Melanoma | 100 mg/kg | Inhibition of tumor growth | [2] |
| RENCA Renal Cell | 10 mg/kg | Inhibition of tumor growth | [2] |
| MC38 Colon | Not specified | Increased CD8+ cell infiltration and activation | [1] |
Note: Optimal dosing may vary based on the specific model, experimental conditions, and formulation. The doses above should serve as a starting point for study design.
Visualizations
Signaling Pathways and Workflows
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Facebook [cancer.gov]
- 5. Adenosine A2A Receptor Blockade as an Immunotherapy for Treatment-Refractory Renal Cell Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Adenosine-A2A Receptor Pathway in Cancer Immunotherapy [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. In Silico Modeling Demonstrates that User Variability During Tumor Measurement Can Affect In Vivo Therapeutic Efficacy Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
Limitations of the "Adenosine Gene Signature" in predicting Ciforadenant response
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Adenosine (B11128) Gene Signature ("AdenoSig") as a predictive biomarker for Ciforadenant response.
Frequently Asked Questions (FAQs)
Q1: What is the rationale behind using the Adenosine Gene Signature to predict this compound response?
The Adenosine Gene Signature is a biomarker designed to identify tumors with high levels of adenosine-induced immunosuppression.[1] this compound is a small molecule antagonist of the adenosine A2A receptor (A2AR).[2][3] In the tumor microenvironment (TME), high concentrations of adenosine bind to A2A receptors on immune cells, such as T-lymphocytes and natural killer (NK) cells, leading to immunosuppression and allowing tumor growth. This compound blocks this interaction, thereby restoring anti-tumor immunity. The AdenoSig was developed to identify patients whose tumors are most dependent on this adenosine-mediated immune escape pathway, and who are therefore most likely to respond to A2AR blockade with this compound.
Q2: What are the key limitations of the original multi-gene Adenosine Gene Signature?
While the initial AdenoSig showed a correlation with this compound response, it has several limitations:
-
Complexity and Practicality: As a multi-gene expression signature, it requires complex and standardized laboratory procedures (e.g., RNA sequencing or qPCR arrays) which can be challenging to implement consistently across different laboratories.
-
Evolution to a Simpler Biomarker: Further research has shown that the AdenoSig is associated with the recruitment of CD68-positive myeloid cells. This has led to the refinement of the biomarker strategy to a more practical single-marker immunohistochemistry (IHC) test for CD68.
-
Predictive Accuracy: While statistically significant, the predictive accuracy of the original signature was not perfect, with some AdenoSig-positive patients not responding and the potential for false negatives. The refined CD68 IHC test has shown an improved objective response rate in some studies.
-
Tumor Heterogeneity: The expression of the genes within the signature can be heterogeneous within a tumor, and a single biopsy may not be representative of the entire tumor microenvironment.
Q3: Has the Adenosine Gene Signature been replaced by CD68 IHC as a predictive biomarker for this compound?
Research indicates a shift towards using CD68 IHC as a more practical and potentially more accurate predictive biomarker for this compound response. The expression of the AdenoSig is linked to the recruitment of immunosuppressive CD68+ myeloid cells, which are a downstream target of adenosine signaling. Therefore, CD68 IHC serves as a surrogate for the biological state of adenosine-mediated immunosuppression that the original gene signature was designed to detect. For the most current biomarker strategy in ongoing or future clinical trials, it is essential to consult the specific trial protocols.
Data Presentation
Table 1: Summary of Clinical Response Data for the Adenosine Gene Signature and Refined CD68 Biomarker in Renal Cell Carcinoma (RCC)
| Biomarker | Patient Population | Objective Response Rate (ORR) | Reference |
| Adenosine Gene Signature | AdenoSig Positive | 17% | |
| AdenoSig Negative | 0% | ||
| Refined CD68 Biomarker | CD68 Positive | 27% | |
| CD68 Negative | 2.6% |
Note: Data is compiled from publications on the Phase 1b/2 clinical trial of this compound in patients with advanced refractory renal cell carcinoma.
Experimental Protocols
Protocol 1: Determination of the Adenosine Gene Signature (Illustrative)
This protocol is a representative example based on the described methodology. Actual clinical trial protocols may vary.
-
Sample Collection and Processing:
-
Obtain fresh tumor biopsies and snap-freeze in liquid nitrogen or store in an RNA stabilization reagent.
-
Extract total RNA from the tumor tissue using a validated method (e.g., RNeasy Kit, Qiagen).
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) of >7 is recommended.
-
-
Gene Expression Analysis (using RT-qPCR):
-
Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit.
-
Prepare a qPCR master mix containing a suitable SYBR Green or TaqMan master mix, forward and reverse primers for each gene in the signature, and nuclease-free water.
-
The Adenosine Gene Signature includes genes upregulated by A2AR agonists, such as chemokines (e.g., CXCL1, CXCL2, CXCL5) and other immunomodulatory genes.
-
Perform qPCR using a validated real-time PCR system. A typical cycling protocol would be: 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min.
-
Include appropriate endogenous control genes (e.g., GAPDH, ACTB) for data normalization.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative expression of each gene in the signature.
-
-
Data Interpretation:
-
A pre-defined algorithm or cut-off value, established from clinical trial data, is used to classify a tumor as "AdenoSig Positive" or "AdenoSig Negative" based on the combined expression levels of the signature genes.
-
Protocol 2: CD68 Immunohistochemistry
-
Sample Preparation:
-
Fix tumor biopsies in 10% neutral buffered formalin and embed in paraffin (B1166041) (FFPE).
-
Cut 4-5 µm thick sections and mount on positively charged slides.
-
-
Immunohistochemical Staining:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform heat-induced epitope retrieval using a suitable buffer (e.g., citrate (B86180) buffer, pH 6.0).
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific protein binding with a protein block solution.
-
Incubate with a validated primary antibody against CD68 (e.g., clone PG-M1 or KP1) at an optimized dilution and incubation time.
-
Wash with a wash buffer (e.g., TBS or PBS).
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Wash with a wash buffer.
-
Apply a DAB chromogen solution and incubate until the desired stain intensity is reached.
-
Counterstain with hematoxylin.
-
Dehydrate and mount with a permanent mounting medium.
-
-
Scoring and Interpretation:
-
A pathologist scores the percentage and intensity of CD68-positive myeloid cells within the tumor microenvironment.
-
A pre-defined threshold for CD68 positivity (e.g., percentage of positive cells) is used to stratify patients.
-
Troubleshooting Guides
Issue 1: Discrepancy between AdenoSig/CD68 status and clinical response to this compound.
-
Possible Cause A: Tumor Heterogeneity.
-
Troubleshooting: If possible, analyze multiple biopsies from different tumor sites. Consider that the biomarker status of a metastatic lesion may differ from the primary tumor.
-
-
Possible Cause B: Dynamic Nature of the TME.
-
Troubleshooting: The TME can evolve, especially after prior therapies. Consider the timing of the biopsy relative to other treatments.
-
-
Possible Cause C: Technical Variability in the Assay.
-
Troubleshooting: For gene signatures, ensure strict adherence to SOPs for RNA extraction, processing, and qPCR/sequencing. For IHC, validate antibody clones, staining protocols, and scoring criteria.
-
-
Possible Cause D: Other Resistance Mechanisms.
-
Troubleshooting: The patient's tumor may have primary or acquired resistance to A2AR blockade that is independent of the adenosine pathway.
-
Issue 2: Technical problems with the Adenosine Gene Signature assay.
-
Problem: Low RNA yield or quality from tumor biopsies.
-
Troubleshooting: Optimize the tissue disruption and RNA extraction protocol. Ensure proper sample handling and storage to prevent RNA degradation.
-
-
Problem: High variability in qPCR results.
-
Troubleshooting: Use a master mix for all reactions to minimize pipetting errors. Validate primer efficiency and specificity. Run samples in triplicate. Ensure consistent RNA input for cDNA synthesis.
-
-
Problem: Difficulty in interpreting the multi-gene signature data.
-
Troubleshooting: Use a standardized and validated data analysis pipeline. The classification algorithm should be applied consistently.
-
Issue 3: Inconsistent or difficult-to-interpret CD68 IHC staining.
-
Problem: Weak or no staining in positive control tissue.
-
Troubleshooting: Check the primary antibody and detection reagents for proper storage and expiration dates. Optimize the epitope retrieval protocol.
-
-
Problem: High background staining.
-
Troubleshooting: Optimize the blocking steps. Titrate the primary antibody to a higher dilution. Ensure adequate washing between steps.
-
-
Problem: Inter-observer variability in scoring.
-
Troubleshooting: Develop a detailed scoring guide with representative images. Conduct training and proficiency testing for all pathologists involved in scoring. Consider using digital pathology and image analysis for more objective quantification.
-
Visualizations
Caption: Adenosine signaling pathway and this compound's mechanism of action.
Caption: Experimental workflow for patient stratification.
Caption: Logical relationship of biomarkers for this compound response.
References
- 1. Corvus Pharmaceuticals Announces New Data Highlighting Potential of this compound to Overcome Immunotherapy Resistance in Metastatic Castration Resistant Prostate Cancer | Corvus Pharmaceuticals [corvuspharma.gcs-web.com]
- 2. Adenosine A2A Receptor Blockade as an Immunotherapy for Treatment-Refractory Renal Cell Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing immune-related adverse events (irAEs) encountered during experiments with Ciforadenant combination therapy.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it contribute to immune-related adverse events?
A1: this compound is a small molecule antagonist of the adenosine (B11128) A2A receptor (A2AR).[1][2][3] In the tumor microenvironment, high levels of adenosine suppress the anti-tumor activity of immune cells, such as T-lymphocytes, by binding to A2AR.[1] this compound blocks this interaction, thereby restoring anti-tumor immunity.[1] By enhancing immune activation, this compound, particularly in combination with other immunotherapies like checkpoint inhibitors, can lead to a broader and more robust immune response that may inadvertently target healthy tissues, resulting in immune-related adverse events.
Q2: What is the general safety profile of this compound in combination therapies?
A2: Clinical trial data suggests that this compound is generally well-tolerated, both as a monotherapy and in combination with other immunotherapies.[4][5] In a phase 1b/2 study of this compound with atezolizumab, the combination was found to be safe, with most adverse events being grade 1 or 2.[6] Similarly, in a phase 1b/2 trial of this compound with ipilimumab and nivolumab (B1139203), the triplet therapy was reported to have an acceptable safety profile.[3]
Q3: What are the most common immune-related adverse events observed with this compound combination therapy?
A3: Based on available clinical trial data for this compound in combination with atezolizumab, the most common treatment-related adverse events were fatigue and nausea.[5] It is important to note that the irAE profile can vary depending on the combination agents used. For instance, combination therapy with ipilimumab and nivolumab is known to have a higher incidence of irAEs compared to monotherapy.[7]
Q4: How should I monitor for immune-related adverse events in my preclinical experiments?
A4: Regular and thorough monitoring is crucial. This should include daily observation of animals for clinical signs of distress (e.g., weight loss, ruffled fur, lethargy), routine blood work to monitor for hematological and biochemical abnormalities, and regular histopathological analysis of key organs (e.g., liver, lung, colon, skin) at the end of the study or if an animal is euthanized due to adverse events.
Q5: What are the general principles for managing immune-related adverse events in a research setting?
A5: The management of irAEs depends on their severity, which is typically graded from 1 (mild) to 5 (death). For mild (Grade 1) events, close monitoring may be sufficient. For moderate (Grade 2) events, temporary cessation of the investigational agent(s) and supportive care may be necessary. For severe (Grade 3/4) events, discontinuation of the treatment and administration of immunosuppressive agents, such as corticosteroids, are often required.[8]
Troubleshooting Guides
This section provides guidance on specific issues that may arise during your experiments.
Issue 1: Unexpectedly high incidence of severe (Grade 3/4) irAEs in an animal cohort.
-
Question: My animal cohort receiving this compound in combination with an anti-PD-1 antibody is showing a higher-than-expected rate of severe skin rashes and diarrhea. How should I troubleshoot this?
-
Answer:
-
Confirm Dosing and Administration: Immediately verify the formulation, dosage, and administration route of both this compound and the anti-PD-1 antibody. Errors in preparation or administration can lead to overdosing and increased toxicity.
-
Evaluate Animal Strain: Certain animal strains may be more susceptible to developing autoimmune-like toxicities. Review the literature for the known background incidence of autoimmune conditions in the strain you are using.
-
Assess Environmental Factors: Ensure that there are no environmental stressors (e.g., infections, changes in housing) that could be exacerbating the immune response.
-
Implement a Monitoring and Management Plan: For the remaining animals, increase the frequency of monitoring. For animals showing signs of severe irAEs, consider implementing a dose reduction or temporary interruption of treatment and provide supportive care as per your institutional animal care and use committee (IACUC) guidelines.
-
Pathological Analysis: Conduct a thorough necropsy and histopathological analysis of affected tissues from euthanized animals to characterize the nature and extent of the immune-mediated damage.
-
Issue 2: Difficulty in distinguishing between tumor progression and pseudo-progression.
-
Question: In my mouse tumor model, some animals treated with this compound and an anti-CTLA-4 antibody show an initial increase in tumor size followed by a decrease. How can I differentiate this from true tumor progression?
-
Answer:
-
Continued Monitoring: Do not immediately sacrifice the animal based on the initial increase in tumor volume. Continue to monitor the tumor size and the animal's overall health for a longer period. True progression will typically show continued and sustained tumor growth.
-
Histopathological Examination: At the study endpoint, or if the animal needs to be euthanized, perform a histopathological analysis of the tumor. Pseudo-progression is often characterized by a significant infiltration of immune cells into the tumor, which can contribute to the initial increase in size.
-
Immunohistochemistry (IHC): Use IHC to stain for immune cell markers (e.g., CD4, CD8, FoxP3) within the tumor tissue. A high density of infiltrating T-lymphocytes would support the hypothesis of an active anti-tumor immune response consistent with pseudo-progression.
-
Issue 3: Observed elevation in liver enzymes in treated animals.
-
Question: My mice treated with a this compound combination are showing elevated ALT and AST levels. What steps should I take?
-
Answer:
-
Rule out Other Causes: Investigate potential non-treatment-related causes of liver injury, such as infection or other co-administered substances.
-
Dose De-escalation Study: If the liver enzyme elevation is dose-dependent, consider performing a dose de-escalation study to identify a better-tolerated dose of the combination therapy.
-
Histopathology of the Liver: At necropsy, carefully examine the liver for signs of immune-mediated hepatitis, which is characterized by inflammatory cell infiltrates.
-
Supportive Care: Provide supportive care to the affected animals as per your IACUC-approved protocol.
-
Data Presentation
Table 1: Treatment-Related Adverse Events in Patients with Renal Cell Carcinoma Treated with this compound Monotherapy vs. This compound + Atezolizumab Combination Therapy
| Adverse Event | This compound (n=33) | This compound + Atezolizumab (n=35) |
| Any Grade (%) | Grade 3/4 (%) | |
| Fatigue | 39 | 3 |
| Nausea | 27 | 0 |
| Diarrhea | 21 | 0 |
| Pruritus | 18 | 0 |
| Rash | 12 | 0 |
| Decreased Appetite | 15 | 0 |
| Arthralgia | 12 | 0 |
| Hypothyroidism | 3 | 0 |
| Hyperglycemia | 6 | 3 |
| Increased AST | 6 | 0 |
| Increased ALT | 3 | 0 |
Data adapted from Fong L, et al. Cancer Discov. 2020.
Note: Data on the specific immune-related adverse events for the this compound, ipilimumab, and nivolumab combination therapy from the NCT05501054 trial are not yet fully published. Initial reports indicate an "acceptable safety profile".[3] Researchers should refer to the final study publication for a detailed breakdown of irAEs.
Experimental Protocols
Protocol 1: Monitoring for Immune-Related Adverse Events in a Syngeneic Mouse Tumor Model
1. Animal Model and Treatment:
- Select a suitable syngeneic tumor model (e.g., MC38 colorectal cancer in C57BL/6 mice).
- Administer this compound and the combination immunotherapy agent (e.g., anti-PD-1 antibody) according to the established dosing schedule. Include appropriate control groups (vehicle, this compound alone, combination agent alone).
2. Clinical Monitoring:
- Record body weight and tumor volume three times per week.
- Perform daily clinical observations for signs of toxicity, including changes in posture, activity, and fur texture. Use a standardized clinical scoring system.
3. Blood Collection and Analysis:
- Collect blood via a submandibular or saphenous vein at baseline and at regular intervals during the study.
- Perform a complete blood count (CBC) with differential to assess for hematological abnormalities.
- Analyze serum for markers of liver (ALT, AST) and kidney (BUN, creatinine) function.
4. Necropsy and Histopathology:
- At the end of the study, or if an animal is euthanized due to reaching a humane endpoint, perform a gross necropsy.
- Collect key organs (liver, lungs, colon, skin, spleen, and tumor) and fix in 10% neutral buffered formalin.
- Embed tissues in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E) for histopathological evaluation by a qualified pathologist.
5. Immunohistochemistry (IHC):
- Perform IHC on tissue sections to characterize immune cell infiltrates using antibodies against markers such as CD3, CD4, CD8, F4/80 (macrophages), and FoxP3 (regulatory T cells).
Mandatory Visualizations
Caption: this compound blocks adenosine-mediated immune suppression.
Caption: Workflow for monitoring irAEs in preclinical models.
Caption: Decision tree for managing immune-related adverse events.
References
- 1. Facebook [cancer.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. urologytimes.com [urologytimes.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. Phase 1b/2 trial of Ipilimumab, Nivolumab, and this compound (INC) (adenosine A2a receptor antagonist) in first-line advanced renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Treatment-Related Adverse Events of Combination Immune Checkpoint Inhibitors: Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Management of Immune-Related Adverse Events in Patients Treated With Immune Checkpoint Inhibitor Therapy: American Society of Clinical Oncology Clinical Practice Guideline - PMC [pmc.ncbi.nlm.nih.gov]
Cell line-specific responses to Ciforadenant treatment in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Ciforadenant (also known as CPI-444) in in vitro experiments. The information is tailored for scientists in academic and drug development settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in vitro?
A1: this compound is a potent and selective antagonist of the adenosine (B11128) A2A receptor (A2AR).[1] In the tumor microenvironment, high levels of adenosine suppress the activity of immune cells, particularly T-lymphocytes, by binding to A2AR. This compound blocks this interaction, thereby restoring T-cell function and promoting an anti-tumor immune response. Its in vitro effects are most prominently observed in co-culture systems containing immune cells.
Q2: Am I likely to observe direct cytotoxic effects of this compound on my cancer cell line?
A2: It is unlikely that you will observe direct, potent cytotoxicity of this compound on most cancer cell lines when cultured alone. The primary mechanism of this compound is to block adenosine-mediated immunosuppression, rather than inducing direct cancer cell death. Significant anti-tumor effects in vitro are typically observed in the presence of immune cells, such as T-cells, where this compound can restore their-cancer-killing capabilities.
Q3: What is the "adenosine gene signature" and how is it relevant to my in vitro studies?
A3: The adenosine gene signature is a set of genes whose expression is modulated by adenosine in the tumor microenvironment.[2][3] This signature is considered a biomarker that reflects adenosine-induced immunosuppression.[2] In a clinical setting, a high adenosine gene signature in a patient's tumor may predict a better response to this compound. For in vitro studies, you can assess the expression of these genes (e.g., chemokines that recruit myeloid cells) in your cell lines or co-culture systems to stratify them based on their adenosine signaling status.
Q4: How can I determine if my cell line of interest is a good candidate for in vitro studies with this compound?
A4: A good candidate cell line for this compound studies, particularly in co-culture models, would be one that either expresses high levels of CD73, an enzyme that produces adenosine, or is known to create an immunosuppressive microenvironment. Additionally, assessing the expression of the adenosine gene signature can provide further evidence for the relevance of the adenosine pathway in your model system.
Troubleshooting Guides
Problem 1: No significant effect of this compound on cancer cell viability in a monoculture.
-
Possible Cause: This is the expected outcome. This compound's primary mechanism is not direct cytotoxicity but the reversal of adenosine-induced immunosuppression.
-
Troubleshooting Steps:
-
Confirm Mechanism: Re-evaluate your experimental design to align with this compound's mechanism of action.
-
Introduce Immune Cells: To observe an anti-tumor effect, establish a co-culture system with immune cells, such as peripheral blood mononuclear cells (PBMCs) or isolated T-cells, and your cancer cell line.
-
Induce Immunosuppression: Ensure your in vitro system models adenosine-mediated immunosuppression. This can be achieved by using cancer cell lines with high CD73 expression or by adding an A2AR agonist like NECA to the culture medium.
-
Problem 2: Inconsistent results in T-cell proliferation assays with this compound.
-
Possible Cause 1: Variability in donor PBMCs.
-
Troubleshooting Steps:
-
Use a Single Donor: For a given set of experiments, use PBMCs from a single healthy donor to minimize inter-individual variability.
-
Pool Donors: If a larger volume of cells is needed, consider pooling PBMCs from multiple healthy donors.
-
Standardize Cell Handling: Ensure consistent isolation, cryopreservation, and thawing procedures for PBMCs.
-
-
Possible Cause 2: Suboptimal T-cell activation.
-
Troubleshooting Steps:
-
Titrate Stimulants: Optimize the concentration of T-cell activators (e.g., anti-CD3/anti-CD28 antibodies or PHA).
-
Confirm Activation: Include positive controls (T-cells with activators, without this compound) and negative controls (unstimulated T-cells) to validate the assay window.
-
-
Possible Cause 3: Incorrect this compound concentration.
-
Troubleshooting Steps:
-
Perform Dose-Response: Test a range of this compound concentrations to determine the optimal effective dose for your specific assay conditions.
-
Check Solubility: Ensure this compound is fully dissolved in the appropriate solvent (e.g., DMSO) and that the final solvent concentration in your assay is not cytotoxic.
-
Data Presentation
Table 1: Representative Cell Line-Specific Responses to this compound in an In Vitro T-Cell Co-Culture Model
| Cell Line | Cancer Type | CD73 Expression | Adenosine Production (Relative Units) | T-Cell Proliferation Increase with this compound (1µM) |
| MC38 | Colon Carcinoma | High | 85 ± 7 | 65% |
| RENCA | Renal Carcinoma | High | 92 ± 9 | 72% |
| B16F10 | Melanoma | Moderate | 45 ± 5 | 35% |
| A549 | Lung Carcinoma | Low | 15 ± 3 | 10% |
| MCF7 | Breast Cancer | Low | 12 ± 2 | 8% |
Disclaimer: The data presented in this table are for illustrative purposes and are based on trends observed in preclinical studies. Actual results may vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: In Vitro T-Cell Proliferation Assay
This assay measures the ability of this compound to reverse adenosine-induced suppression of T-cell proliferation.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin
-
This compound
-
A2AR agonist (e.g., NECA)
-
T-cell activation stimuli (e.g., anti-CD3/anti-CD28 antibodies)
-
Cell proliferation dye (e.g., CFSE)
-
96-well flat-bottom plates
Procedure:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Label PBMCs with a cell proliferation dye according to the manufacturer's instructions.
-
Seed the labeled PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well.
-
Add the A2AR agonist to the wells to suppress T-cell proliferation.
-
Add varying concentrations of this compound to the appropriate wells.
-
Add T-cell activation stimuli to all wells except the unstimulated controls.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 72-96 hours.
-
Harvest the cells and analyze T-cell proliferation by flow cytometry, gating on the T-cell population (e.g., CD3+).
Protocol 2: Cyclic AMP (cAMP) Assay
This assay measures the ability of this compound to block A2AR-mediated cAMP production.
Materials:
-
HEK293 cells stably expressing the human A2A receptor
-
Assay medium (e.g., MEM with 2% charcoal-stripped serum)
-
This compound
-
A2AR agonist (e.g., CGS-21680)
-
cAMP assay kit (e.g., HTRF, ELISA)
-
Poly-D-Lysine coated 96-well plates
Procedure:
-
Plate the A2AR-expressing HEK293 cells in a poly-D-lysine coated 96-well plate and incubate overnight.
-
Wash the cells with PBS.
-
Add varying concentrations of this compound (as the antagonist) to the wells and incubate for 15 minutes.
-
Add the A2AR agonist to stimulate cAMP production.
-
Incubate for 1 hour at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's protocol.
Protocol 3: Cytokine Release Assay
This assay measures the effect of this compound on the production of cytokines by activated T-cells.
Materials:
-
Human PBMCs
-
RPMI-1640 medium
-
This compound
-
A2AR agonist (e.g., NECA)
-
T-cell activation stimuli (e.g., anti-CD3/anti-CD28 antibodies)
-
96-well plates
-
ELISA or multiplex bead array kit for cytokines (e.g., IFN-γ, IL-2)
Procedure:
-
Isolate and seed PBMCs in a 96-well plate as described in the T-cell proliferation assay protocol.
-
Add the A2AR agonist to the wells.
-
Add varying concentrations of this compound.
-
Add T-cell activation stimuli.
-
Incubate the plate for 48-72 hours.
-
Collect the culture supernatant.
-
Measure the concentration of cytokines in the supernatant using an ELISA or multiplex bead array kit.
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Corvus Pharmaceuticals Announces New Data Highlighting Potential of this compound to Overcome Immunotherapy Resistance in Metastatic Castration Resistant Prostate Cancer | Corvus Pharmaceuticals [corvuspharma.gcs-web.com]
- 3. Corvus Pharmaceuticals to Present Data on Refinement of the Adenosine Gene Signature and this compound in Renal Cell Cancer at the ASCO20 Virtual Scientific Program | Corvus Pharmaceuticals [investor.corvuspharma.com]
Improving the bioavailability of orally administered Ciforadenant
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the oral bioavailability of Ciforadenant.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound? A1: this compound is a small molecule, orally administered checkpoint inhibitor that selectively antagonizes the adenosine (B11128) A2A receptor (A2AR).[1][2] In the tumor microenvironment, adenosine is produced and binds to A2A receptors on immune cells like T-lymphocytes and natural killer (NK) cells, suppressing their anti-tumor activity.[1][3] this compound blocks this interaction, thereby preventing adenosine-induced immunosuppression and restoring the ability of the immune system to attack tumor cells.
Q2: What are the common factors that can limit the oral bioavailability of a small molecule drug like this compound? A2: The oral bioavailability of poorly soluble drugs is often limited by several factors. Key challenges include:
-
Poor Aqueous Solubility: Limited ability of the drug to dissolve in the gastrointestinal fluids, which is a prerequisite for absorption.
-
Low Intestinal Permeability: Difficulty in passing through the gastrointestinal epithelium to enter the bloodstream.
-
First-Pass Metabolism: The drug may be extensively metabolized in the gut wall or liver before it reaches systemic circulation, reducing the amount of active substance.
Q3: My initial preclinical pharmacokinetic (PK) studies show low and highly variable plasma exposure after oral administration. What could be the cause? A3: Low and inconsistent plasma exposure is a common issue in early preclinical development and can stem from several factors. The most common causes include poor drug solubility in the formulation, rapid metabolic degradation (first-pass effect), or poor permeability across the intestinal wall. An inappropriate formulation vehicle can also lead to inconsistent absorption.
Troubleshooting Guide: Low and Variable Oral Exposure
This guide addresses the common experimental issue of suboptimal pharmacokinetic profiles for this compound in animal models.
| Symptom / Issue | Potential Cause | Recommended Action & Troubleshooting | Relevant Protocol |
| Low Cmax and AUC (Maximum concentration and total drug exposure are below the target therapeutic level) | Solubility-Limited Absorption The drug is not dissolving sufficiently in the GI tract to be absorbed. | Improve Drug Dissolution Rate. Develop advanced formulations to enhance solubility. Amorphous solid dispersions (ASDs) are a highly effective strategy where the crystalline drug is converted to a more soluble, amorphous state by dispersing it in a hydrophilic polymer. | Protocol 1: Amorphous Solid Dispersion (ASD) Formulation & Evaluation |
| High Variability in PK Data (Large standard deviations in Cmax and AUC between subjects) | Inconsistent Formulation Performance The drug suspension may be unstable or the vehicle may not be optimal, leading to erratic absorption. | Screen and Optimize an Oral Dosing Vehicle. Systematically test a panel of pharmaceutically acceptable vehicles (e.g., aqueous, lipid-based, co-solvent systems) to identify one that provides maximal and consistent drug solubility and stability. | Protocol 2: Oral Vehicle Screening |
| Low Bioavailability Despite Adequate Solubility (In vitro dissolution is high, but in vivo exposure remains low) | High First-Pass Metabolism The drug is being rapidly cleared by metabolic enzymes (e.g., Cytochrome P450s) in the liver or gut wall after absorption. | Assess the Impact of Pre-systemic Metabolism. Conduct a PK study in an animal model with and without a broad-spectrum CYP inhibitor (e.g., 1-aminobenzotriazole). A significant increase in exposure in the presence of the inhibitor indicates that first-pass metabolism is a major barrier. | Protocol 3: CYP Inhibition Study |
| Poor Membrane Permeability The drug dissolves but cannot efficiently cross the intestinal epithelium. | Evaluate Intrinsic Permeability. Use an in vitro model such as a Caco-2 cell monolayer assay to determine the drug's permeability classification. If permeability is low, a prodrug strategy may be required to improve absorption. | N/A |
Experimental Protocols
Protocol 1: Amorphous Solid Dispersion (ASD) Formulation & Evaluation
Objective: To prepare and characterize an ASD of this compound to improve its dissolution rate and, consequently, its oral absorption.
Methodology:
-
Miscibility and Polymer Screening:
-
Assess the solubility of this compound in various polymers (e.g., PVP VA64, HPMC-AS, Soluplus®) to select a suitable carrier.
-
-
ASD Preparation (Spray Drying):
-
Dissolve this compound and the selected polymer (e.g., at a 1:3 drug-to-polymer ratio) in a suitable organic solvent (e.g., methanol/dichloromethane mixture).
-
Spray-dry the solution using a laboratory-scale spray dryer, optimizing parameters like inlet temperature, feed rate, and atomization pressure.
-
Collect the dried powder and store it in a desiccator.
-
-
Physicochemical Characterization:
-
Powder X-Ray Diffraction (PXRD): Analyze the ASD to confirm the absence of crystallinity (i.e., a "halo" pattern instead of sharp peaks).
-
Differential Scanning Calorimetry (DSC): Perform thermal analysis to detect a single glass transition temperature (Tg), further confirming the formation of a single-phase amorphous system.
-
-
In Vitro Dissolution Testing:
-
Use a USP Apparatus II (paddle) to compare the dissolution profiles of the ASD and the crystalline this compound.
-
Perform the test in a biorelevant medium such as Fasted State Simulated Intestinal Fluid (FaSSIF).
-
Collect samples at various time points (e.g., 5, 15, 30, 60, 90 minutes) and quantify the drug concentration using a validated HPLC method.
-
Protocol 2: Oral Vehicle Screening
Objective: To identify a vehicle that maximizes the solubility and stability of this compound for oral gavage studies.
Methodology:
-
Vehicle Selection: Prepare a panel of common preclinical vehicles:
-
Aqueous-based: 0.5% (w/v) Methylcellulose (MC) in water.
-
Co-solvent: 20% PEG 400 in water.
-
Lipid-based: Sesame oil.
-
Surfactant-based: 10% Tween 80 in 0.5% MC.
-
-
Equilibrium Solubility Assessment:
-
Add an excess amount of this compound to each vehicle in separate vials.
-
Agitate the samples at room temperature for 24-48 hours to reach equilibrium.
-
Centrifuge the samples to pellet undissolved solid.
-
Filter and dilute the supernatant, then quantify the drug concentration via HPLC to determine solubility.
-
-
Stability Assessment:
-
Prepare suspensions of this compound in the most promising vehicles at the target dose concentration.
-
Store them under typical study conditions.
-
Visually inspect for any changes (e.g., precipitation, crystal growth) and quantify the drug concentration at set time points (e.g., 0, 4, and 24 hours) to check for chemical degradation.
-
Protocol 3: CYP Inhibition Study
Objective: To determine if hepatic first-pass metabolism is a significant barrier to the oral bioavailability of this compound.
Methodology:
-
Animal Model: Use male Sprague-Dawley rats (n=3-5 per group).
-
Study Groups:
-
Group 1 (Control): Administer the this compound formulation (e.g., ASD in 0.5% MC) via oral gavage.
-
Group 2 (Inhibitor): Pre-treat with a pan-CYP inhibitor, 1-aminobenzotriazole (B112013) (ABT), typically administered intraperitoneally about 1-2 hours before administering the same this compound formulation orally.
-
-
Dosing and Sampling:
-
Dose this compound at a consistent level (e.g., 10 mg/kg).
-
Collect sparse or serial blood samples via the tail or jugular vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.
-
-
Bioanalysis and PK Calculation:
-
Process the blood to plasma and store frozen until analysis.
-
Quantify this compound plasma concentrations using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (AUC, Cmax). A statistically significant increase in the AUC and Cmax for Group 2 compared to Group 1 suggests that first-pass metabolism is a major contributor to low bioavailability.
-
Data Presentation
Table 1: Example Pharmacokinetic Data from a Formulation Comparison Study in Rats (10 mg/kg Oral Dose)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Relative Bioavailability (%) |
| Crystalline Drug in 0.5% MC | 125 ± 45 | 2.0 | 980 ± 310 | 100% (Reference) |
| This compound ASD in 0.5% MC | 550 ± 110 | 1.0 | 4120 ± 750 | 420% |
| Crystalline Drug in 20% PEG 400 | 210 ± 60 | 1.5 | 1650 ± 420 | 168% |
| Data presented as Mean ± Standard Deviation. |
Table 2: Example In Vitro Dissolution Profile in FaSSIF Medium
| Formulation | % Drug Dissolved at 15 min | % Drug Dissolved at 30 min | % Drug Dissolved at 60 min |
| Crystalline this compound | 8% | 15% | 22% |
| This compound ASD (1:3 polymer) | 75% | 91% | 95% |
Visualizations
Caption: this compound blocks the immunosuppressive A2A receptor pathway.
Caption: Key physiological barriers to oral drug bioavailability.
References
Troubleshooting inconsistent results in Ciforadenant pCREB assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during the analysis of CREB phosphorylation (pCREB) in response to the A2A receptor antagonist, Ciforadenant.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound pCREB assay results are inconsistent between experiments. What are the likely causes?
A1: Inconsistent results in cell-based assays are a common challenge. Several factors can contribute to this variability:
-
Cell Health and Passage Number: Ensure that cells are healthy, in the logarithmic growth phase, and have a consistent and low passage number for all experiments. Stressed or senescent cells will respond differently to stimuli.
-
Cell Seeding Density: Variations in cell density can alter cellular signaling. Optimize and maintain a consistent seeding density for each experiment.
-
Reagent Variability: Use fresh, high-quality reagents. Ensure that this compound and any stimulating agents (like the adenosine (B11128) analog NECA) are properly dissolved and used at consistent concentrations.
-
Incubation Times: Adhere strictly to optimized incubation times for cell treatment, antibody incubations, and substrate development. Deviations can significantly impact results.
-
Pipetting and Washing Technique: Inconsistent pipetting, especially of small volumes, and inadequate washing steps can introduce significant variability. Ensure thorough and uniform washing to remove unbound reagents.
Q2: I am observing high background in my pCREB ELISA/Western blot. How can I reduce it?
A2: High background can mask the specific signal. Here are some common causes and solutions:
-
Insufficient Blocking: Inadequate blocking is a primary cause of high background. Use an appropriate blocking buffer (e.g., 5% BSA in TBST for Western blotting) and ensure a sufficient incubation period.[1]
-
Antibody Concentration Too High: An excessively high concentration of the primary or secondary antibody can lead to non-specific binding. Perform a titration to determine the optimal antibody concentration.[2][3]
-
Inadequate Washing: Insufficient washing can leave unbound antibodies on the membrane or in the wells. Increase the number and duration of wash steps.[4][5]
-
Contaminated Buffers or Reagents: Ensure all buffers and reagents are freshly prepared and free from contamination.
-
Overexposure (Western Blot): If using a chemiluminescent substrate, reduce the exposure time to minimize background signal.
Q3: The pCREB signal in my this compound-treated samples is very low or undetectable. What should I do?
A3: A weak or absent signal can be due to several factors:
-
Suboptimal this compound Concentration or Treatment Time: The effect of this compound on pCREB levels is dose and time-dependent. Perform a dose-response and time-course experiment to determine the optimal conditions for your cell system. A concentration of 100 mg BID has been used in clinical trials to achieve nearly complete inhibition of pCREB.
-
Low Abundance of Phosphorylated CREB: The amount of pCREB may be low in your samples. Consider enriching for your protein of interest using immunoprecipitation before running the assay.
-
Inactive Reagents: Ensure that this compound, stimulating agents, antibodies, and enzyme conjugates are stored correctly and have not expired.
-
Phosphatase Activity: Endogenous phosphatases can dephosphorylate CREB during sample preparation. It is crucial to use phosphatase inhibitors in your lysis buffer.
-
Incorrect Buffer Composition: Avoid using phosphate-based buffers like PBS for antibody dilutions in phospho-protein detection, as the phosphate (B84403) ions can interfere with the antibody binding to the phosphorylated target. Use Tris-based buffers like TBST instead.
Q4: My negative control (vehicle-treated) shows high pCREB levels. Why is this happening?
A4: High basal pCREB levels in your negative control can be due to:
-
Endogenous Adenosine Signaling: Cells in culture can produce and release adenosine, leading to autocrine or paracrine signaling that activates the A2A receptor and downstream pCREB.
-
Serum Components: Components in the cell culture serum may stimulate signaling pathways that lead to CREB phosphorylation. Consider serum-starving your cells for a period before the experiment.
-
Cell Stress: Stresses such as high cell density, nutrient deprivation, or changes in pH can activate stress-related kinases that phosphorylate CREB.
Data Presentation
The following table summarizes expected quantitative results for A2A receptor antagonist treatment on pCREB levels, based on available literature.
| Treatment | Assay Type | Cell Type | Expected Outcome | Reference |
| A2A Receptor Antagonist (DZD2269) | Flow Cytometry | T cells | >90% inhibition of NECA-induced pCREB | |
| This compound (100 mg BID) | Flow Cytometry | PBMCs | Nearly complete inhibition of NECA-induced pCREB | |
| Forskolin (10µM) | ELISA | HEK293 | Significant increase in pCREB | |
| A2A Receptor Antagonist (MSX-3) | Western Blot | Striatum | Counteracts stimulation-induced pCREB increase |
Experimental Protocols
Detailed Methodology for a pCREB Western Blot Assay
-
Cell Culture and Treatment: Plate cells at an optimized density and allow them to adhere. Treat cells with this compound at various concentrations and for different durations. Include positive (e.g., Forskolin) and negative (vehicle) controls.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS. Lyse the cells in a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Sample Preparation: Mix the lysate with Laemmli sample buffer and boil for 5-10 minutes to denature the proteins.
-
SDS-PAGE: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel. Run the gel until adequate separation of proteins is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for at least 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-CREB (Ser133) overnight at 4°C with gentle agitation. The antibody should be diluted in the blocking buffer at a pre-optimized concentration.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an appropriate imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total CREB.
Detailed Methodology for a pCREB Sandwich ELISA
-
Coating: Coat a 96-well plate with a capture antibody against total CREB and incubate overnight at 4°C.
-
Blocking: Wash the plate and block any remaining protein-binding sites with a blocking buffer for at least 1-2 hours at room temperature.
-
Sample Addition: Add cell lysates (prepared with protease and phosphatase inhibitors) and standards to the wells and incubate for 2 hours at room temperature to allow the capture antibody to bind to CREB.
-
Washing: Wash the plate to remove unbound proteins.
-
Detection Antibody: Add a detection antibody that specifically recognizes pCREB (Ser133) and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate to remove the unbound detection antibody.
-
Enzyme-Conjugated Secondary Antibody: Add an enzyme-conjugated secondary antibody (e.g., HRP-conjugated) and incubate for 1 hour at room temperature.
-
Washing: Wash the plate to remove the unbound secondary antibody.
-
Substrate Addition: Add a chromogenic substrate (e.g., TMB) and incubate in the dark until a color develops.
-
Stop Reaction: Stop the reaction by adding a stop solution.
-
Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
Mandatory Visualizations
Caption: this compound signaling pathway.
Caption: General pCREB assay workflow.
Caption: Troubleshooting decision tree.
References
- 1. phospho-creb western blotting - SDS-PAGE and Western Blotting [protocol-online.org]
- 2. Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background [atlasantibodies.com]
- 3. origene.com [origene.com]
- 4. Activity-Dependent Neuroprotection and cAMP Response Element-Binding Protein (CREB): Kinase Coupling, Stimulus Intensity, and Temporal Regulation of CREB Phosphorylation at Serine 133 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
Strategies to mitigate Ciforadenant-induced tumor escape mechanisms
Welcome to the Technical Support Center for Ciforadenant. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summarized data to support your research and development efforts related to this compound and its mechanisms of action.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective antagonist of the adenosine (B11128) A2A receptor (A2AR).[1] In the tumor microenvironment (TME), high levels of extracellular adenosine are produced, which binds to A2ARs on various immune cells, including T cells, natural killer (NK) cells, and myeloid-derived suppressor cells (MDSCs). This binding triggers an immunosuppressive signaling cascade. This compound competitively inhibits the binding of adenosine to A2AR, thereby blocking this immunosuppressive signal and restoring the anti-tumor activity of immune cells.[2]
Q2: What are the known tumor escape mechanisms associated with the adenosine pathway that this compound aims to mitigate?
A2: Tumors exploit the adenosine pathway to evade immune destruction through several mechanisms:
-
Suppression of T-cell and NK-cell activity: Adenosine binding to A2AR on T cells and NK cells leads to increased intracellular cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA). PKA can then phosphorylate and activate the transcription factor CREB (cAMP response element-binding protein), leading to the expression of genes that suppress T-cell activation, proliferation, and cytokine production (e.g., IFN-γ and TNF-α).[3][4]
-
Promotion of immunosuppressive cells: The adenosine pathway promotes the expansion and function of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), which further dampen the anti-tumor immune response.
-
Induction of an immunosuppressive gene signature: Chronic adenosine signaling can induce an "Adenosine Gene Signature" in the TME, which is characterized by the expression of chemokines that attract immunosuppressive myeloid cells.[5]
Q3: What is the "Adenosine Gene Signature" and how is it relevant to this compound?
A3: The Adenosine Gene Signature is a set of genes whose expression is induced by adenosine signaling and reflects an immunosuppressive tumor microenvironment.[5][6] This signature is often associated with the recruitment of immunosuppressive myeloid cells.[7] A high Adenosine Gene Signature in pre-treatment tumor biopsies has been associated with a greater likelihood of response to this compound, suggesting its potential as a predictive biomarker for patient selection.[3]
Q4: What are the most promising combination strategies with this compound?
A4: Preclinical and clinical data suggest that this compound has synergistic effects when combined with other immunotherapies. The most studied combinations include:
-
Immune Checkpoint Inhibitors:
-
Anti-PD-1/PD-L1 antibodies (e.g., nivolumab (B1139203), atezolizumab): This is a well-explored combination, as the adenosine pathway is a distinct and complementary immune checkpoint.[8]
-
Anti-CTLA-4 antibodies (e.g., ipilimumab): The triplet combination of this compound with nivolumab and ipilimumab has been investigated in clinical trials.
-
-
Chemotherapy: The rationale is that chemotherapy can induce immunogenic cell death, releasing tumor antigens, which can then be more effectively targeted by the immune system when immunosuppression is relieved by this compound.
Troubleshooting Guides
In Vitro Experiments
| Issue | Possible Cause | Troubleshooting Steps |
| Low or no this compound activity in cell-based assays | Compound Solubility/Stability: this compound is sparingly soluble in aqueous solutions.[1] The compound may have precipitated out of the cell culture medium. | 1. Prepare a high-concentration stock solution in DMSO. 2. Ensure the final DMSO concentration in the culture medium is low (<0.5%) to avoid solvent toxicity. 3. Visually inspect the medium for any signs of precipitation after adding this compound. 4. Consider using a formulation with solubilizing agents like PEG300 and Tween80 for in vivo studies, which can be adapted for in vitro use if necessary.[1] 5. Assess the stability of this compound in your specific cell culture medium over the course of the experiment. |
| Low A2A Receptor Expression: The cell line used may not express sufficient levels of the A2A receptor. | 1. Confirm A2AR expression in your cell line of interest using qPCR, western blot, or flow cytometry. 2. Select cell lines known to have high A2AR expression for initial experiments. | |
| Off-target Effects: At high concentrations, small molecule inhibitors can have off-target effects that may mask the intended activity. | 1. Perform a dose-response curve to determine the optimal concentration range. 2. Use the lowest effective concentration to minimize off-target effects. 3. Include appropriate controls, such as a structurally similar but inactive compound, if available. | |
| High background in fluorescence-based assays | Autofluorescence of this compound: The compound itself may be fluorescent at the excitation and emission wavelengths used in the assay. | 1. Run a control with this compound alone in the assay buffer to measure its intrinsic fluorescence. 2. If autofluorescence is significant, consider using a different fluorescent probe with non-overlapping spectra or a label-free detection method. |
Pharmacodynamic (PD) Marker Analysis
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent phospho-CREB (pCREB) signal in flow cytometry | Suboptimal Staining Protocol: Intracellular staining for phosphorylated proteins is sensitive to fixation and permeabilization methods. | 1. Optimize the fixation and permeabilization steps. Methanol-based permeabilization is often recommended for phospho-epitopes. 2. Ensure that the anti-pCREB antibody is validated for flow cytometry. 3. Include appropriate controls, such as stimulated and unstimulated cells, to confirm the antibody is detecting the phosphorylated form of CREB. |
| Timing of Sample Collection: The phosphorylation of CREB can be transient. | 1. Perform a time-course experiment to determine the peak of pCREB induction after stimulation. 2. For in vivo studies, carefully consider the timing of biopsy collection relative to this compound administration. | |
| Difficulty interpreting Adenosine Gene Signature data | Tumor Heterogeneity: The expression of the signature genes may vary within the tumor. | 1. Ensure that the tumor biopsy is representative of the overall tumor. 2. Consider using microdissection to isolate tumor cells from the surrounding stroma. |
| Discordant Results: The Adenosine Gene Signature may not always correlate with treatment response. | 1. Analyze other biomarkers in conjunction with the gene signature, such as the density of infiltrating immune cells. 2. Consider that other resistance mechanisms may be at play in non-responding patients with a high signature. |
Quantitative Data Summary
Clinical Trial Data for this compound
| Indication | Treatment Regimen | Patient Population | Key Efficacy Data | Reference |
| Metastatic Castration-Resistant Prostate Cancer (mCRPC) | This compound Monotherapy (100 mg twice daily) | N=11 | PSA partial response: 9% (1/11) | [2] |
| This compound + Atezolizumab | N=24 | PSA partial response: 21% (5/24) | [2] | |
| Renal Cell Carcinoma (RCC) | This compound + Ipilimumab + Nivolumab | N=50 (first-line advanced clear cell RCC) | Objective Response Rate (ORR): 46% (2 complete responses, 21 partial responses); Median Progression-Free Survival (PFS): 11.04 months | |
| Refractory Renal Cell Carcinoma (RCC) | This compound Monotherapy | N=33 | Median PFS: 4.1 months | [8] |
| This compound + Atezolizumab | N=35 | Median PFS: 5.8 months; Overall Survival (OS) at 25 months: >90% | [8] |
Experimental Protocols
Protocol 1: Phospho-CREB (pCREB) Staining for Flow Cytometry
This protocol is a general guideline for intracellular staining of pCREB in peripheral blood mononuclear cells (PBMCs) and can be adapted for other cell types.
Materials:
-
PBMCs or other cells of interest
-
Cell stimulation agent (e.g., PMA and Ionomycin, or an A2AR agonist like NECA)
-
This compound or other A2AR antagonist
-
Fixation Buffer (e.g., BD Phosflow™ Lyse/Fix Buffer)
-
Permeabilization Buffer (e.g., BD Phosflow™ Perm Buffer II)
-
PE-conjugated anti-pCREB (Ser133) antibody
-
Flow cytometry staining buffer (e.g., PBS with 1% BSA)
-
FACS tubes
Procedure:
-
Cell Stimulation:
-
Pre-treat cells with this compound or vehicle control for the desired time.
-
Stimulate cells with an A2AR agonist (or other stimulant) for 15 minutes at 37°C. Include an unstimulated control.
-
-
Fixation:
-
Immediately after stimulation, add 100 µL of Fixation Buffer to 1x10^6 cells.
-
Incubate for 10-15 minutes at 37°C.
-
-
Permeabilization:
-
Add 1 mL of ice-cold Permeabilization Buffer and incubate on ice for 30 minutes.
-
-
Staining:
-
Wash cells twice with staining buffer.
-
Resuspend cells in 100 µL of staining buffer containing the PE-conjugated anti-pCREB antibody.
-
Incubate for 30-60 minutes at room temperature in the dark.
-
-
Acquisition:
-
Wash cells twice with staining buffer.
-
Resuspend in an appropriate volume of staining buffer for flow cytometry analysis.
-
Protocol 2: Adenosine Gene Signature Analysis using Gene Set Variation Analysis (GSVA)
This protocol provides a conceptual workflow for analyzing the Adenosine Gene Signature from gene expression data.
Materials:
-
Normalized gene expression data (e.g., from RNA-seq or microarrays) from tumor samples.
-
A defined list of genes comprising the Adenosine Gene Signature.
-
R programming environment with the GSVA package installed.
Procedure:
-
Prepare Gene Set:
-
Create a list object in R where each element is a vector of gene symbols corresponding to a gene set. For the Adenosine Gene Signature, this would be a single list element containing the signature genes.
-
-
Run GSVA:
-
Use the gsva() function from the GSVA package. The main inputs are the gene expression matrix and the gene set list.
-
The gsva() function will transform the gene-by-sample matrix into a gene set-by-sample matrix, where each value represents the enrichment score of the gene set for a given sample.
-
-
Downstream Analysis:
-
The resulting GSVA scores can be used for various downstream analyses, such as correlating the signature with clinical outcomes (e.g., response to treatment, survival) or with other biological variables.
-
Signaling Pathways and Experimental Workflows
A2AR Signaling Pathway
Caption: A2AR signaling pathway leading to immunosuppression.
Experimental Workflow for Assessing this compound Efficacy
Caption: Experimental workflow for this compound development.
Logical Relationship of Tumor Escape Mechanisms
Caption: this compound's role in mitigating tumor escape.
References
- 1. PE Mouse Anti-CREB (pS133) / ATF-1 (pS63) [bdbiosciences.com]
- 2. GSVA: gene set variation analysis for microarray and RNA-Seq data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Myeloid-derived suppressor cells inhibit T cell proliferation in human extranodal NK/T cell lymphoma: a novel prognostic indicator - PMC [pmc.ncbi.nlm.nih.gov]
- 5. genscript.com [genscript.com]
- 6. PE Mouse Anti-CREB (pS133) / ATF-1 (pS63) [bdbiosciences.com]
- 7. bioconductor.org [bioconductor.org]
- 8. genscript.com [genscript.com]
Validation & Comparative
Ciforadenant in Renal Cell Carcinoma: A Comparative Analysis of Monotherapy versus Anti-PD-1 Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of ciforadenant monotherapy and its combination with anti-PD-1 therapy for the treatment of Renal Cell Carcinoma (RCC). It synthesizes data from clinical trials to offer an objective overview of efficacy, safety, and mechanistic underpinnings, supported by experimental data and detailed methodologies.
Executive Summary
This compound is an oral, small molecule antagonist of the adenosine (B11128) A2a receptor (A2aR), which plays a crucial role in suppressing immune responses within the tumor microenvironment.[1] By blocking the A2aR, this compound aims to restore the anti-tumor activity of immune cells.[1] Anti-PD-1 therapies, a cornerstone of current RCC treatment, work by blocking the interaction between PD-1 on T-cells and its ligand PD-L1 on tumor cells, thereby releasing the "brakes" on the immune system.[2][3][4] The combination of these two agents is hypothesized to have a synergistic effect by tackling two distinct immunosuppressive pathways. Clinical trial data suggests that while this compound monotherapy shows modest activity in heavily pretreated RCC patients, its combination with anti-PD-(L)1 therapy may offer improved clinical outcomes, particularly in patients who have previously failed anti-PD-(L)1 treatment.[5][6][7]
Mechanism of Action
The tumor microenvironment is often characterized by high levels of extracellular adenosine, which suppresses the activity of immune cells like T-cells and natural killer (NK) cells through the A2aR.[8][9] this compound, by blocking this receptor, prevents adenosine-mediated immunosuppression.[1] Anti-PD-1 therapy, on the other hand, targets the PD-1/PD-L1 immune checkpoint, which tumor cells exploit to evade immune surveillance.[2][3]
Below is a diagram illustrating the distinct and potentially synergistic mechanisms of action.
Clinical Trial Data Comparison
The following tables summarize the key efficacy and safety data from clinical trials investigating this compound as a monotherapy and in combination with anti-PD-1/PD-L1 therapy in patients with advanced RCC.
Efficacy Data
| Clinical Trial (Regimen) | Patient Population | Number of Patients | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Overall Survival (OS) |
| Phase 1/1b (NCT02655822) [5][7] | Refractory RCC | ||||
| This compound Monotherapy | 33 | 3% (1/33) | 4.1 months | 69% at 16 months | |
| This compound + Atezolizumab | 35 | 11% (4/35) | 5.8 months | 90% at 25 months | |
| Phase 1b/2 (NCT05501054) [10] | First-line metastatic clear cell RCC | 50 | 46% | 11.04 months | Not yet reported |
| This compound + Ipilimumab + Nivolumab (B1139203) | (2 complete responses, 21 partial responses) |
Note: The patient populations in these trials were different, with the Phase 1/1b study enrolling heavily pretreated patients, including those who had failed prior anti-PD-(L)1 therapy, while the Phase 1b/2 trial was in the first-line setting.[5][7][11]
Safety and Tolerability
| Adverse Events (Grade 3/4) | This compound Monotherapy (n=33) | This compound + Atezolizumab (n=35) | This compound + Ipilimumab + Nivolumab (n=50) |
| Frequency | Infrequent | More frequent than monotherapy | Well-tolerated, in-line with ipilimumab + nivolumab |
| Discontinuation due to AEs | Not reported | Not reported | Not reported |
| Treatment-related deaths | None reported | Not reported | Not reported |
Data from the Phase 1/1b (NCT02655822) and Phase 1b/2 (NCT05501054) trials.[7]
Experimental Protocols
The clinical trials evaluating this compound have generally followed a standard design for oncology studies. Below is a generalized workflow and key methodological details.
Generalized Clinical Trial Workflow
Key Methodological Details from the Phase 1/1b Study (NCT02655822)
-
Study Design : Open-label, multicenter, dose-escalation (Phase 1) and expansion (Phase 1b) study.[5][7][12]
-
Inclusion Criteria : Patients with advanced refractory solid tumors, with an expansion cohort for clear cell RCC who had relapsed or were refractory to 1-2 prior lines of therapy, including an anti-PD-(L)1 agent.[12][13][14]
-
Treatment Regimens :
-
Endpoints :
-
Biomarker Analysis : Pre-treatment tumor biopsies were analyzed for an adenosine-related gene signature and T-cell receptor (TCR) repertoire.[5]
Discussion and Future Directions
The available data indicates that targeting the adenosine pathway with this compound is a viable immunotherapeutic strategy in RCC.[5] The combination of this compound with anti-PD-(L)1 therapy appears to be more effective than this compound monotherapy, particularly in a patient population that is often resistant to immune checkpoint inhibitors alone.[5][6][7] The safety profile of the combination therapy is manageable and generally consistent with the known side effects of the individual agents.[7]
A key finding from the Phase 1/1b study was the association between an adenosine-related gene signature in pre-treatment tumors and response to this compound, suggesting a potential biomarker for patient selection.[5] Further validation of this biomarker is crucial for the future development of this compound.
The triplet combination of this compound with ipilimumab and nivolumab in the first-line setting has shown promising early results, with a notable objective response rate. However, longer follow-up is needed to determine the durability of these responses and the impact on overall survival.[10][15]
Future research should focus on:
-
Larger, randomized controlled trials to definitively establish the efficacy of this compound in combination with anti-PD-1 therapy compared to standard-of-care.
-
Refining and validating the adenosine gene signature as a predictive biomarker.
-
Exploring other combination strategies, including with other immunotherapies, targeted therapies, and chemotherapy.[5]
References
- 1. Corvus Pharmaceuticals Announces Initiation of Phase 1b/2 Clinical Trial of this compound as Potential First Line Treatment for Patients with Renal Cell Cancer | Corvus Pharmaceuticals [corvuspharma.gcs-web.com]
- 2. PD-1 Blockade in Renal Cell Carcinoma: To Equilibrium and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeting PD-1/PD-L1 in the treatment of metastatic renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adenosine A2A Receptor Blockade as an Immunotherapy for Treatment-Refractory Renal Cell Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting the Adenosine A2A Receptor as a Novel Therapeutic Approach for Renal Cell Carcinoma: Mechanisms and Clinical Trial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. mdpi.com [mdpi.com]
- 9. Adenosine Receptors and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. targetedonc.com [targetedonc.com]
- 11. Phase 1b/2 trial of Ipilimumab, Nivolumab, and this compound (INC) (adenosine A2a receptor antagonist) in first-line advanced renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Facebook [cancer.gov]
- 13. Phase 1/1b, Open-Label, Multicenter, Repeat-Dose, Dose-Selection Study of CPI-444 as Single Agent and in Combination with Atezolizumab in Patients with Selected Incurable Cancers | Dana-Farber Cancer Institute [dana-farber.org]
- 14. med.stanford.edu [med.stanford.edu]
- 15. urologytimes.com [urologytimes.com]
A Comparative Analysis of Ciforadenant and Other Adenosine A2A Receptor Antagonists in Therapeutic Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Ciforadenant (CPI-444) and other prominent A2A receptor antagonists, including Istradefylline (B1672650) (KW-6002), Preladenant (SCH 420814), and Tozadenant (B1682436) (SYN115). The content is structured to offer a clear overview of their performance, supported by experimental data, detailed methodologies, and visual representations of key biological and experimental processes.
Introduction to A2A Receptor Antagonism
The adenosine (B11128) A2A receptor, a G-protein coupled receptor, has emerged as a significant therapeutic target in various diseases, including Parkinson's disease and cancer. Its activation by adenosine, particularly in the tumor microenvironment or the striatum, leads to immunosuppressive effects and modulation of neuronal activity, respectively. Antagonists of the A2A receptor aim to block these effects, thereby restoring immune function or improving motor control. This guide focuses on a comparative evaluation of leading A2A receptor antagonists that have undergone significant preclinical and clinical investigation.
Quantitative Comparison of A2A Receptor Antagonists
The following tables summarize the binding affinities and clinical efficacy of this compound, Istradefylline, Preladenant, and Tozadenant.
Table 1: In Vitro Receptor Binding Affinity and Selectivity
| Compound | Target Receptor | Ki (nM) | Selectivity vs. A1 Receptor (fold) | Selectivity vs. A2B Receptor (fold) | Selectivity vs. A3 Receptor (fold) |
| This compound | Human A2A | 3.54[1] | >50 | - | - |
| Istradefylline | Human A2A | 10-20[2] | ~100[2] | - | - |
| Preladenant | Human A2A | 0.9 - 1.1[2][3] | ~1000 - 1340[2][4] | - | - |
| Tozadenant | Human A2A | 11.5[3] | - | - | - |
| Rhesus A2A | 6[3] |
Table 2: Clinical Efficacy and Safety Overview
| Compound | Primary Indication(s) | Key Efficacy Findings | Notable Adverse Events/Safety Concerns |
| This compound | Cancer (e.g., Renal Cell Carcinoma) | Monotherapy and combination with anti-PD-(L)1 showed anti-tumor activity in refractory patients.[5][6] Median progression-free survival of 4.1 months (monotherapy) and 5.8 months (combination with atezolizumab) in a Phase 1b/2 trial.[6] | Generally well-tolerated in clinical trials.[5] |
| Istradefylline | Parkinson's Disease ("OFF" episodes) | Approved in the US and Japan as an adjunct to levodopa.[7] Significantly reduces "OFF" time in patients with motor fluctuations.[8] | Dyskinesia, lightheadedness, tremor, constipation, and weight decrease reported more often than placebo.[8] |
| Preladenant | Parkinson's Disease | Showed promise in Phase 2 trials but failed to demonstrate significant efficacy in reducing "OFF" time in Phase 3 trials, leading to discontinuation.[7][9] | Generally well-tolerated, but lack of efficacy led to termination of development.[7] |
| Tozadenant | Parkinson's Disease | Showed efficacy in reducing "OFF" time in a Phase 2b trial.[7] | Phase 3 investigation was halted due to reports of hematological toxicity (agranulocytosis), leading to sepsis and fatalities.[7] |
Experimental Protocols
Radioligand Binding Assay for A2A Receptor Affinity
This protocol is a synthesized representation of standard methods used to determine the binding affinity of antagonists to the A2A receptor.
Objective: To determine the inhibitory constant (Ki) of a test compound for the A2A receptor.
Materials:
-
Membrane preparations from cells expressing the human A2A receptor (e.g., HEK293 or CHO cells).
-
Radioligand specific for the A2A receptor (e.g., [3H]ZM241385 or [3H]CGS 21680).
-
Test compounds (A2A receptor antagonists).
-
Non-specific binding control (e.g., a high concentration of a known A2A antagonist like ZM241385).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 10 mM MgCl2 and 1 mM EDTA).
-
Glass fiber filters (e.g., GF/C).
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the A2A receptor in a lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add the membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the test compound.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[10][11]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay for A2A Receptor Antagonism
This protocol outlines a typical method to assess the functional antagonism of A2A receptor signaling.
Objective: To measure the ability of a test compound to inhibit agonist-induced cyclic AMP (cAMP) production.
Materials:
-
Cells expressing the human A2A receptor (e.g., HEK293 cells).
-
A2A receptor agonist (e.g., NECA).
-
Test compounds (A2A receptor antagonists).
-
cAMP detection kit (e.g., HTRF, ELISA, or luciferase-based reporter assay).
-
Cell culture medium and reagents.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
Procedure:
-
Cell Culture: Plate the A2A receptor-expressing cells in a 96-well plate and allow them to adhere overnight.
-
Compound Pre-incubation: Wash the cells and pre-incubate them with varying concentrations of the test compound (antagonist) in the presence of a PDE inhibitor for a short period (e.g., 15-30 minutes).
-
Agonist Stimulation: Add the A2A receptor agonist at a concentration that elicits a submaximal response (e.g., EC80) to the wells containing the test compound.
-
Incubation: Incubate for a defined period (e.g., 30 minutes) to allow for cAMP production.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a chosen detection kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP levels against the concentration of the test compound to determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the agonist-induced cAMP production.
Visualizing Key Pathways and Processes
The following diagrams, generated using the DOT language for Graphviz, illustrate the A2A receptor signaling pathway, a typical experimental workflow for evaluating antagonist efficacy, and the logical relationship of the comparison presented in this guide.
Caption: A2A Receptor Signaling Pathway and Point of Antagonist Intervention.
Caption: General Experimental Workflow for A2A Receptor Antagonist Development.
Caption: Logical Structure of the Comparative Analysis.
Discussion and Conclusion
The landscape of A2A receptor antagonists is marked by both significant successes and notable setbacks. This compound is currently showing promise in the field of immuno-oncology, with clinical data supporting its potential as both a monotherapy and in combination with checkpoint inhibitors.[5][6] Its development highlights the growing importance of targeting the adenosine pathway in cancer therapy.
In contrast, the development of A2A antagonists for Parkinson's disease has been a more challenging journey. Istradefylline stands out as a success story, having received regulatory approval and demonstrating clinical utility in managing motor fluctuations.[7] However, the failures of Preladenant due to a lack of efficacy in late-stage trials and Tozadenant due to severe safety concerns underscore the difficulties in translating preclinical promise to clinical success in this indication.[7]
The quantitative data on binding affinities reveal that while all four compounds are potent A2A receptor antagonists, there are differences in their affinity and selectivity profiles. Preladenant, for instance, exhibited very high affinity and selectivity for the A2A receptor.[2][4]
References
- 1. innoprot.com [innoprot.com]
- 2. The belated US FDA approval of the adenosine A2A receptor antagonist istradefylline for treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. Adenosine A2A Receptor Antagonists and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adenosine A2A Receptor Blockade as an Immunotherapy for Treatment-Refractory Renal Cell Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase 1b/2 trial of Ipilimumab, Nivolumab, and this compound (INC) (adenosine A2a receptor antagonist) in first-line advanced renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The challenge of developing adenosine A2A antagonists for Parkinson disease: Istradefylline, preladenant, and tozadenant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. resources.revvity.com [resources.revvity.com]
Head-to-Head Preclinical Comparison: Ciforadenant vs. Preladenant in Adenosine A2A Receptor Antagonism
In the landscape of therapeutic agents targeting the adenosine (B11128) A2A receptor (A2AR), both ciforadenant and preladenant (B1679076) have emerged as potent and selective antagonists. While both compounds share a common mechanism of action, their preclinical development has been directed towards distinct therapeutic areas: this compound primarily in immuno-oncology and preladenant in the treatment of Parkinson's disease. This guide provides a comparative overview of their preclinical data, drawing from available studies to offer insights for researchers, scientists, and drug development professionals.
Pharmacological Profile
A direct head-to-head preclinical study comparing this compound and preladenant under the same experimental conditions is not publicly available. However, a comparative analysis of their pharmacological properties can be synthesized from individual studies.
| Parameter | This compound (CPI-444) | Preladenant (SCH 420814) |
| Binding Affinity (Ki) | 3.54 nM (human A2A receptor)[1] | 1.1 nM (human A2A receptor)[2], <1 nM[3] |
| Selectivity | >50-fold for A2A over other adenosine receptor subtypes[1] | >1000-fold for A2A over other adenosine receptors[3] |
| Primary Therapeutic Indication | Immuno-oncology | Parkinson's Disease |
Key Observation: Both molecules exhibit high affinity for the A2A receptor. Preladenant appears to have a slightly higher reported affinity and a greater selectivity profile as documented in the available literature.
Preclinical Efficacy
The preclinical evaluation of this compound and preladenant has been conducted in different disease models, reflecting their intended clinical applications.
This compound has demonstrated significant anti-tumor activity in various syngeneic mouse models. Its mechanism of action involves blocking the immunosuppressive effects of adenosine in the tumor microenvironment, thereby enhancing the anti-tumor immune response.
| Animal Model | Dosage | Key Findings |
| MC38 Colon Carcinoma | 1, 10, 100 mg/kg daily | Dose-dependent inhibition of tumor growth, with tumor elimination in ~30% of mice at the highest dose. Efficacy is dependent on CD8+ T cells. |
| B16F10 Melanoma | 100 mg/kg | Inhibition of tumor growth. |
| RENCA Renal Cell Cancer | 10 mg/kg | Inhibition of tumor growth. |
Preladenant has shown efficacy in rodent and primate models of Parkinson's disease by modulating neuronal function in the basal ganglia.
| Animal Model | Dosage | Key Findings |
| MPTP-treated Cynomolgus Monkeys | 1 or 3 mg/kg, P.O. | Improved motor ability without inducing dyskinesia. |
| Haloperidol-treated Cebus Apella Monkeys | 0.3-3.0 mg/kg, P.O. | Delayed the onset of extrapyramidal symptoms. |
| Rodent models of catalepsy | 0.3 mg/kg | Anti-cataleptic effects. |
Experimental Methodologies & Visualizations
A2A Receptor Signaling Pathway
The adenosine A2A receptor is a G-protein coupled receptor (GPCR). Upon binding of its endogenous ligand, adenosine, it activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This signaling cascade can have various downstream effects, including the suppression of immune cell activity in the context of cancer. Both this compound and preladenant act by blocking this initial binding of adenosine.
Caption: A2A Receptor Signaling Pathway and Point of Antagonism.
Experimental Workflow: In Vivo Tumor Model
The following diagram illustrates a typical workflow for evaluating the efficacy of an A2AR antagonist like this compound in a syngeneic mouse tumor model.
Caption: Workflow for In Vivo Antitumor Efficacy Studies.
Logical Relationship: Comparative Drug Development
This diagram outlines the distinct developmental paths of this compound and preladenant, stemming from a common mechanism of action.
References
Synergistic Antitumor Effects of Ciforadenant and Anti-CTLA-4 Antibody Combination Therapy
A Comparative Guide for Researchers
The combination of Ciforadenant, a selective adenosine (B11128) A2a receptor (A2aR) antagonist, and anti-CTLA-4 antibodies represents a promising immunotherapeutic strategy to enhance anti-tumor responses. This guide provides an objective comparison of the monotherapies versus the combination, supported by preclinical experimental data, detailed methodologies, and visual representations of the underlying mechanisms and experimental workflows.
Unveiling the Mechanisms of Action
This compound: Counteracting Adenosine-Mediated Immunosuppression
This compound is an orally administered small molecule that potently and selectively blocks the adenosine A2a receptor.[1][2][3] In the tumor microenvironment, high levels of extracellular adenosine, produced via the CD39/CD73 pathway, bind to A2a receptors on various immune cells, including T cells and Natural Killer (NK) cells.[4][5] This interaction triggers a signaling cascade that suppresses their anti-tumor functions. By competitively inhibiting this binding, this compound abrogates adenosine-induced immunosuppression, thereby restoring and enhancing the activity of these crucial immune cells to recognize and eliminate cancer cells.
Anti-CTLA-4 Antibodies: Unleashing T-Cell Activation
Cytotoxic T-Lymphocyte-Associated protein 4 (CTLA-4) is a critical immune checkpoint receptor expressed on the surface of T cells. It acts as a negative regulator of T-cell activation, primarily during the initial priming phase in the lymph nodes. CTLA-4 competes with the co-stimulatory receptor CD28 for binding to B7 ligands (CD80/CD86) on antigen-presenting cells (APCs). This binding to CTLA-4 delivers an inhibitory signal, dampening T-cell proliferation and effector function. Anti-CTLA-4 antibodies, such as ipilimumab, block this interaction, thus preventing the inhibitory signaling and promoting a more robust and sustained anti-tumor T-cell response. Additionally, some evidence suggests that anti-CTLA-4 antibodies may also exert their effect by depleting regulatory T cells (Tregs) within the tumor microenvironment.
The Synergistic Rationale
The combination of this compound and an anti-CTLA-4 antibody targets two distinct but complementary immunosuppressive pathways. While anti-CTLA-4 antibodies enhance the initial activation and proliferation of T-cells in the lymph nodes, this compound works within the tumor microenvironment to ensure that these activated T-cells can effectively function without being suppressed by high concentrations of adenosine. This dual blockade is hypothesized to lead to a more profound and durable anti-tumor immune response than either agent alone. Preclinical studies have demonstrated that this combination can lead to complete tumor elimination in murine models.
Preclinical Data Supporting Synergy
A pivotal preclinical study investigated the combination of this compound (CPI-444) and an anti-CTLA-4 antibody in syngeneic mouse tumor models, MC38 (colon adenocarcinoma) and CT26 (colon carcinoma). The results demonstrated a clear synergistic effect in inhibiting tumor growth and improving survival.
Table 1: Antitumor Efficacy of this compound and Anti-CTLA-4 in the MC38 Tumor Model
| Treatment Group | Mean Tumor Volume (mm³) at Day 20 | Percent Tumor Growth Inhibition | Complete Responses |
| Vehicle | ~1500 | - | 0/10 |
| This compound (100 mg/kg) | ~800 | ~47% | 0/10 |
| Anti-CTLA-4 | ~900 | ~40% | 1/10 |
| This compound + Anti-CTLA-4 | ~0 | ~100% | 10/10 |
Data extrapolated from graphical representations in the cited preclinical study.
Table 2: Survival Benefit in the MC38 Tumor Model
| Treatment Group | Percent Survival at Day 40 |
| Vehicle | 0% |
| This compound (100 mg/kg) | 40% |
| Anti-CTLA-4 | 40% |
| This compound + Anti-CTLA-4 | 80% |
Data extrapolated from graphical representations in the cited preclinical study.
Table 3: Antitumor Efficacy in the CT26 Tumor Model
| Treatment Group | Percent of Mice with Tumor Elimination |
| Monotherapies | < 20% |
| This compound + Anti-CTLA-4 | 90% |
Data from the cited preclinical study.
Experimental Protocols
The following methodologies are based on the preclinical studies evaluating the combination of this compound and anti-CTLA-4 antibodies.
1. In Vivo Mouse Tumor Models:
-
Cell Lines: MC38 (colon adenocarcinoma) and CT26 (colon carcinoma) syngeneic tumor cell lines were used.
-
Animals: Female C57BL/6 or Balb/c mice, aged 8-12 weeks, were utilized for the MC38 and CT26 models, respectively.
-
Tumor Implantation: 5 x 10^6 tumor cells were prepared in a single-cell suspension in a 1:1 mixture of Phosphate-Buffered Saline (PBS) and Matrigel. This suspension was injected subcutaneously into the flank of the mice.
-
Treatment Initiation: Treatment was initiated when tumors reached a palpable size or a volume of approximately 50-100 mm³.
-
Drug Administration:
-
This compound (CPI-444) was administered orally (p.o.) once or twice daily at a dose of 30-100 mg/kg.
-
Anti-CTLA-4 antibody (clone 9H10) was administered intraperitoneally (i.p.) at a dose of 25-200 µg per mouse, typically on days 3, 6, and 9 post-tumor implantation.
-
-
Tumor Measurement: Tumor volume was measured 2-3 times per week using digital calipers, and calculated using the formula: (Length x Width²)/2.
2. Assessment of T-Cell Activation:
-
Tissue Preparation: Tumors, spleens, and lymph nodes were harvested from euthanized mice. Tissues were mechanically and enzymatically dissociated to obtain single-cell suspensions.
-
Flow Cytometry: Single-cell suspensions were stained with fluorescently-labeled antibodies against various immune cell surface markers (e.g., CD3, CD4, CD8, CD25, CD69) and intracellular markers (e.g., IFN-γ, Granzyme B) to quantify and characterize different T-cell populations and their activation status. Fluorescence-minus-one (FMO) controls were used for proper gating.
-
Cytokine Release Assays:
-
ELISA/Multiplex Assays: Tumor lysates or culture supernatants from stimulated T-cells were analyzed for the presence of key cytokines such as IFN-γ and IL-2 to assess the functional consequences of T-cell activation.
-
ELISpot Assay: This technique was used to enumerate the frequency of cytokine-secreting T-cells in response to specific antigens.
-
Visualizing the Synergy
Diagram 1: this compound Mechanism of Action
Caption: this compound blocks the adenosine A2a receptor on T-cells, preventing immunosuppression.
Diagram 2: Anti-CTLA-4 Mechanism of Action
Caption: Anti-CTLA-4 antibodies block the inhibitory CTLA-4 receptor, promoting T-cell activation.
Diagram 3: Synergistic Effect of Combination Therapy
Caption: The combination of this compound and anti-CTLA-4 leads to a synergistic antitumor effect.
Diagram 4: Preclinical Experimental Workflow
Caption: Workflow for in vivo evaluation of this compound and anti-CTLA-4 combination therapy.
References
- 1. New Methods for Assessing T-Cell Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A2AR Antagonism with CPI-444 Induces Antitumor Responses and Augments Efficacy to Anti-PD-(L)1 and Anti-CTLA-4 in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. urologytimes.com [urologytimes.com]
- 4. marinbio.com [marinbio.com]
- 5. reactionbiology.com [reactionbiology.com]
Ciforadenant in Immune Checkpoint Inhibitor-Refractory Cancers: A Comparative Guide
For researchers and drug development professionals navigating the landscape of therapies for patients who have developed resistance to immune checkpoint inhibitors (ICIs), this guide provides a detailed comparison of ciforadenant with other therapeutic alternatives. This compound, an adenosine (B11128) A2A receptor (A2AR) antagonist, represents a novel approach to overcoming immunotherapy resistance by targeting the immunosuppressive adenosine pathway in the tumor microenvironment.[1][2][3]
Mechanism of Action: Reversing Adenosine-Mediated Immunosuppression
This compound is an orally administered small molecule that selectively binds to and blocks the adenosine A2A receptor on immune cells, such as T-lymphocytes and natural killer (NK) cells.[1][4] Tumors often produce high levels of adenosine, which, upon binding to A2AR, suppresses the anti-tumor activity of these immune cells. By inhibiting this interaction, this compound aims to restore and enhance the anti-tumor immune response. Preclinical studies have shown that this compound can lead to tumor growth inhibition and, in combination with anti-PD-L1 therapy, can synergistically enhance anti-tumor immunity and induce immune memory.
Below is a diagram illustrating the signaling pathway targeted by this compound.
References
- 1. project.eortc.org [project.eortc.org]
- 2. The Radiology Assistant : RECIST 1.1 - the basics [radiologyassistant.nl]
- 3. mediantechnologies.com [mediantechnologies.com]
- 4. Effectiveness and Safety of Lenvatinib and Everolimus after Immune Checkpoint Inhibitors in Metastatic Renal Cell Cancer: A Systematic Review [techscience.com]
Ciforadenant in Combination with Atezolizumab: A Comparative Clinical Trial Analysis
This guide provides a detailed comparison of the clinical trial data for ciforadenant, an adenosine (B11128) A2A receptor antagonist, administered as a monotherapy versus in combination with atezolizumab, an anti-PD-L1 antibody. The analysis is based on findings from studies in patients with renal cell carcinoma (RCC), non-small cell lung cancer (NSCLC), and metastatic castration-resistant prostate cancer (mCRPC).
Signaling Pathway of this compound and Atezolizumab
The following diagram illustrates the mechanisms of action for this compound and atezolizumab in the tumor microenvironment. This compound blocks the adenosine A2A receptor on immune cells, thereby preventing adenosine-mediated immunosuppression. Atezolizumab blocks the interaction between PD-L1 on tumor cells and PD-1 on T cells, which relieves another critical immune checkpoint. The combination of these two agents aims to restore and enhance the anti-tumor immune response through complementary pathways.
Caption: Mechanism of action of this compound and Atezolizumab.
Quantitative Data Summary
The following tables summarize the efficacy and safety data from clinical trials investigating this compound alone and in combination with atezolizumab across different cancer types.
Renal Cell Carcinoma (RCC)
Trial: Phase I/Ib (NCT02655822)[1][2][3]
| Efficacy Endpoint | This compound Monotherapy (n=33) | This compound + Atezolizumab (n=35) |
| Objective Response Rate (ORR) | 3% (1/33) | 11% (4/35) |
| Disease Control (≥6 months) | 17% | 39% |
| Median Progression-Free Survival (PFS) | 4.1 months | 5.8 months |
| Overall Survival (OS) at 16 months | 69% | - |
| Overall Survival (OS) at 25 months | - | 90% |
| Safety Endpoint | This compound Monotherapy (n=33) | This compound + Atezolizumab (n=35) |
| Grade 3/4 Adverse Events | Infrequent | More frequent (Immune-related) |
| Treatment Discontinuation due to AE | - | - |
| Treatment-related Deaths | 0 | 0 |
Non-Small Cell Lung Cancer (NSCLC)
Trial: Phase 1b/2 MORPHEUS study
| Efficacy Endpoint | This compound + Atezolizumab (n=15) | Docetaxel Chemotherapy (n=14) |
| Partial Response (PR) | 1 patient (long-term, ongoing 13+ months) | 3 patients (short-term: 4, 7, 9 months) |
| Stable Disease (SD) | 6 patients (one ongoing 15+ months) | - |
| Disease Control (≥6 months) | 4 patients | 2 patients |
| Median Overall Survival (OS) | 11.5 months | 9.4 months |
| Safety Endpoint | This compound + Atezolizumab (n=15) | Docetaxel Chemotherapy (n=14) |
| Grade 5 Adverse Events | 0 | 1 |
| Treatment Discontinuation due to AE | 0 | 3 |
| Overall Treatment-Related AE Rate | 67% | 93% |
Metastatic Castration-Resistant Prostate Cancer (mCRPC)
Trial: Phase 1 (NCT02655822)
| Efficacy Endpoint | This compound Monotherapy (n=11) | This compound + Atezolizumab (n=24) |
| PSA Partial Response (>30% reduction) | 9% (1/11) | 21% (5/24) |
| Tumor Regression | 2 patients (12%, 17%) | 3 patients (4%, 27%, 42%) |
| Clinical Benefit Rate (SD + PR) | \multicolumn{2}{c | }{57% (8/14 evaluable patients)} |
| Median Duration of Disease Control | \multicolumn{2}{c | }{24 weeks} |
| Safety Endpoint | This compound Monotherapy & Combination |
| Grade 3/4 Adverse Events | 2 events (fatigue, anorexia) |
| Most Common Grade 1/2 AEs | Fatigue and nausea |
Experimental Protocols
Clinical Trial Workflow
The general workflow for the cited clinical trials is depicted below. Patients were enrolled based on specific eligibility criteria, including cancer type and prior treatments. They were then assigned to receive either this compound monotherapy or this compound in combination with atezolizumab. Treatment continued until disease progression or unacceptable toxicity. Safety and efficacy were evaluated at regular intervals.
Caption: Generalized workflow for the clinical trials.
Methodologies
-
Patient Population : Eligibility criteria typically included patients with advanced or metastatic solid tumors who had progressed on prior therapies. For some studies, patients were refractory to anti-PD-1/PD-L1 treatments.
-
Treatment Administration :
-
This compound : Administered orally, typically at a dose of 100mg twice daily (BID).
-
Atezolizumab : Administered intravenously, for example, at 840mg every two weeks.
-
-
Efficacy Evaluation :
-
Tumor Response : Assessed using Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST 1.1). This involves standardized measurement of tumor lesions from baseline and at follow-up time points.
-
Prostate-Specific Antigen (PSA) Response : For mCRPC, a reduction in PSA levels of over 30% was considered a partial response.
-
-
Safety Assessment :
-
Adverse Events (AEs) : Monitored and graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).
-
-
Biomarker Analysis :
-
Adenosine Gene Signature : Pre-treatment tumor biopsies were analyzed for an adenosine-regulated gene expression signature to identify patients more likely to respond to this compound.
-
Cytokine Measurement : Serum samples were collected to measure levels of cytokines, such as TNFα, to assess the inflammatory response to treatment.
-
References
- 1. Targeting the Adenosine A2A Receptor as a Novel Therapeutic Approach for Renal Cell Carcinoma: Mechanisms and Clinical Trial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adenosine A2A Receptor Blockade as an Immunotherapy for Treatment-Refractory Renal Cell Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
Ciforadenant: A Comparative Guide to Cross-Species Reactivity and Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the adenosine (B11128) A2A receptor (A2AR) antagonist, Ciforadenant (also known as CPI-444), focusing on its cross-species reactivity and efficacy. The information is compiled from publicly available preclinical and clinical data to aid researchers and drug development professionals in evaluating its potential.
Introduction to this compound
This compound is an orally bioavailable small molecule that acts as a potent and selective antagonist of the adenosine A2A receptor[1][2]. In the tumor microenvironment, high levels of adenosine suppress the anti-tumor activity of immune cells, such as T-lymphocytes and natural killer (NK) cells, by binding to A2A receptors on their surface[3][4]. By blocking this interaction, this compound aims to reverse adenosine-induced immunosuppression and enhance the body's natural anti-tumor immune response[3][4].
Mechanism of Action: The Adenosine A2A Receptor Pathway
This compound competitively inhibits the binding of adenosine to the A2A receptor, a G-protein coupled receptor (GPCR) that signals through the Gs alpha subunit to activate adenylyl cyclase. This leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn activates Protein Kinase A (PKA). PKA activation ultimately results in the phosphorylation of the cAMP response element-binding protein (CREB), leading to the transcriptional regulation of genes that suppress T-cell function. By blocking this cascade, this compound prevents the downstream immunosuppressive effects of adenosine.
Cross-Species Reactivity
Binding Affinity (Ki)
This compound demonstrates high affinity for the A2A receptor. The inhibitory constant (Ki) is consistently reported to be approximately 3.54 nM[1][5]. Although the species for this specific Ki value is not always explicitly stated, the context of its development for human use suggests it pertains to the human A2A receptor. A study on a this compound analog also reported a Ki of 4 nM for the A2A receptor[6].
Table 1: Binding Affinity (Ki) of A2A Receptor Antagonists
| Compound | Target | Ki (nM) | Species | Reference |
| This compound (CPI-444) | A2A Receptor | 3.54 | Not Specified | [1][5] |
| This compound Analog | A2A Receptor | 4 | Not Specified | [6] |
| Istradefylline (KW-6002) | Human A2A Receptor | 12 | Human | [7] |
| ZM-241385 | A2A Receptor | 0.8 | Not Specified | [8] |
| SCH-58261 | A2A Receptor | 0.6 | Not Specified | [8] |
Note: The species for the Ki of this compound is not explicitly stated in the cited sources. It is crucial to consult primary study data for detailed information.
Functional Activity (IC50)
In a functional assay measuring the inhibition of G protein-mediated cAMP production, this compound showed an IC50 of 70 nM[8]. The species in which this was determined is not specified in the available literature. For comparison, Istradefylline has a reported IC50 value of 1.94 µg/mL in a cAMP inhibition assay[9].
Table 2: Functional Activity (IC50) of A2A Receptor Antagonists
| Compound | Assay | IC50 | Species | Reference |
| This compound (CPI-444) | cAMP Inhibition | 70 nM | Not Specified | [8] |
| Istradefylline (KW-6002) | cAMP Inhibition | 1.94 µg/mL | Not Specified | [9] |
Note: Direct comparison is challenging due to different units and unspecified species. Further research into primary data is recommended.
Preclinical Efficacy
The in vivo anti-tumor efficacy of this compound has been evaluated in several syngeneic mouse models, demonstrating its potential both as a monotherapy and in combination with other immunotherapies.
Monotherapy Efficacy in Murine Models
This compound has shown dose-dependent inhibition of tumor growth in various syngeneic mouse models[2][10]. Daily oral administration of this compound led to tumor growth inhibition and, in some cases, complete tumor elimination in models such as the MC38 colon adenocarcinoma[2][10]. Similar efficacy has been observed in the B16F10 melanoma and RENCA renal cell carcinoma models[1][11].
Combination Therapy Efficacy in Murine Models
The anti-tumor effect of this compound is significantly enhanced when combined with immune checkpoint inhibitors. In the MC38 model, combining this compound with an anti-PD-L1 antibody resulted in synergistic tumor growth inhibition and eliminated tumors in a high percentage of treated mice[2][10]. Preclinical studies have also demonstrated synergy with anti-CTLA-4 and anti-PD-1 antibodies[12][13].
Table 3: Summary of In Vivo Efficacy of this compound in Syngeneic Mouse Models
| Tumor Model | Treatment | Key Findings | Reference |
| MC38 (Colon) | This compound Monotherapy | Dose-dependent tumor growth inhibition, tumor elimination in ~30% of mice. | [2][10] |
| MC38 (Colon) | This compound + anti-PD-L1 | Synergistic tumor growth inhibition, tumor elimination in 90% of mice. | [2][10] |
| B16F10 (Melanoma) | This compound Monotherapy | Inhibition of tumor growth. | [1][11] |
| RENCA (Renal) | This compound Monotherapy | Inhibition of tumor growth. | [1][11] |
Comparison with Other A2A Receptor Antagonists
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are generalized protocols for key assays used to characterize A2A receptor antagonists.
A2A Receptor Binding Assay (Radioligand Displacement)
This assay measures the ability of a test compound to displace a radiolabeled ligand from the A2A receptor.
Workflow:
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line stably overexpressing the A2A receptor of the desired species.
-
Incubation: Incubate the cell membranes with a constant concentration of a suitable A2A receptor radioligand (e.g., [3H]ZM-241385) and varying concentrations of the test compound (this compound).
-
Separation: After incubation, rapidly separate the membrane-bound radioligand from the free radioligand by filtration through glass fiber filters.
-
Quantification: Quantify the amount of radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value is then used to calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Functional Assay (cAMP Accumulation)
This assay measures the ability of an antagonist to block the agonist-induced production of cyclic AMP (cAMP).
Workflow:
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. This compound | C20H21N7O3 | CID 44537963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A2A receptor antagonist 1 | Adenosine Receptor | TargetMol [targetmol.com]
- 7. Istradefylline modulates purinergic enzymes and reduces malignancy-associated factors in B16F10 melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Corvus Pharmaceuticals Presents New this compound Preclinical Data at the 2nd JCA-AACR Precision Cancer Medicine International Conference | Corvus Pharmaceuticals [investor.corvuspharma.com]
- 13. Phase 1b/2 trial of Ipilimumab, Nivolumab, and this compound (INC) (adenosine A2a receptor antagonist) in first-line advanced renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Validating CD68+ Myeloid Cells as a Predictive Biomarker for Ciforadenant: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer immunotherapy is continually evolving, with a growing emphasis on targeting novel immune checkpoints. One such promising target is the adenosine (B11128) A2A receptor (A2AR), which plays a significant role in suppressing anti-tumor immunity within the tumor microenvironment (TME). Ciforadenant, a potent and selective oral A2AR antagonist, has shown clinical activity in reversing this immunosuppression. A critical aspect of its development has been the identification of a predictive biomarker to select patients most likely to benefit from treatment. This guide provides a comprehensive comparison of the validation of CD68+ myeloid cells as a predictive biomarker for this compound against other potential biomarkers for A2AR antagonists, supported by experimental data and detailed protocols.
This compound and the Rise of CD68+ Myeloid Cells as a Predictive Biomarker
Initial research into biomarkers for this compound focused on a multi-gene expression signature known as the "Adenosine Gene Signature" (AdenoSig). This signature reflects the immunosuppressive effects of adenosine in the tumor. However, further investigation revealed that the downstream effectors of adenosine signaling are predominantly CD68+ myeloid cells, which are recruited by chemokines expressed by genes within the AdenoSig. This led to the refinement of the biomarker strategy to a more practical, single-analyte immunohistochemistry (IHC) test for CD68.
Quantitative Data from Clinical Trials
The most compelling evidence for CD68 as a predictive biomarker for this compound comes from a Phase 1/1b clinical trial (NCT02655822) in patients with refractory renal cell carcinoma (RCC). The data, presented at the 2020 ASCO Annual Meeting, demonstrated a significant correlation between the presence of CD68+ cells in the tumor and clinical response to this compound.
Table 1: this compound Efficacy by CD68+ Myeloid Cell Infiltration in Refractory RCC
| Biomarker Status | Patient Subgroup | Objective Response Rate (ORR) | Additional Clinical Benefit | Median Time to Progression (mTTP) |
| CD68 Positive (>4% tumor area) | 15 patients | 26.7% (4 partial responses) | Tumor regression in additional patients not meeting PR criteria. | Not Reached |
| CD68 Negative (≤4% tumor area) | 38 patients | 2.6% (1 partial response) | 2 minor responses. | 2 months |
Data compiled from abstracts and presentations related to the NCT02655822 clinical trial.
Notably, treatment with this compound also led to a significant reduction in infiltrating CD68+ cells in on-treatment biopsies compared to baseline, further supporting the biological mechanism of action.
Comparison with Alternative A2A Receptor Antagonists and Their Biomarker Strategies
While this compound has a relatively well-defined predictive biomarker in CD68, the biomarker strategies for other A2A receptor antagonists in development are in earlier stages.
Table 2: Comparison of Predictive Biomarker Strategies for A2A Receptor Antagonists
| A2A Receptor Antagonist | Investigational Biomarker(s) | Biomarker Type | Status and Key Findings |
| This compound | CD68+ Myeloid Cells | Immunohistochemistry (IHC) | Validated in Phase 1/1b: Strong correlation with Objective Response Rate in RCC. |
| Adenosine Gene Signature (AdenoSig) | Gene Expression Panel | Exploratory (Refined to CD68 IHC): An ORR of 17% was observed in AdenoSig positive patients versus 0% in negative patients. | |
| Taminadenant (AZD4635) | 14-Gene Adenosine Signature | Gene Expression Panel (Blood-based) | Exploratory: In a study of metastatic castration-resistant prostate cancer (mCRPC), a high adenosine signature was associated with a longer median Progression-Free Survival (PFS) of 21 weeks versus 8.7 weeks for a low signature. |
| Inupadenant (EOS-100850) | Not explicitly defined in publicly available data. | N/A | Early Phase Development: Clinical trials (e.g., NCT03873883) are ongoing to evaluate safety, pharmacokinetics, and pharmacodynamics. Predictive biomarker discovery is likely an exploratory endpoint. |
Experimental Protocols
Detailed Immunohistochemistry (IHC) Protocol for CD68 Staining
The following is a representative protocol for the detection of CD68 in formalin-fixed, paraffin-embedded (FFPE) tumor tissue, based on standard laboratory procedures.
1. Materials and Reagents:
-
FFPE tumor tissue sections (4-5 μm) on charged slides
-
Xylene and graded ethanol (B145695) series
-
Antigen retrieval solution (e.g., Citrate (B86180) Buffer, pH 6.0)
-
Hydrogen peroxide (3%)
-
Protein block solution
-
Primary antibody: Mouse anti-human CD68 (Clone KP1 is commonly used)
-
Polymer-based horseradish peroxidase (HRP) detection system
-
DAB chromogen solution
-
Hematoxylin counterstain
-
Mounting medium
2. Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Rehydrate through graded alcohols: 100% (2 changes, 3 minutes each), 95% (1 change, 3 minutes), 70% (1 change, 3 minutes).
-
Rinse in distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by incubating slides in pre-heated citrate buffer at 95-100°C for 20 minutes.
-
Allow slides to cool to room temperature.
-
-
Blocking:
-
Incubate with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase.
-
Rinse with wash buffer (e.g., PBS).
-
Apply protein block and incubate for 10 minutes.
-
-
Primary Antibody Incubation:
-
Incubate with anti-CD68 primary antibody at an optimized dilution for 60 minutes at room temperature.
-
-
Detection:
-
Rinse with wash buffer.
-
Apply HRP-polymer conjugate and incubate for 30 minutes.
-
Rinse with wash buffer.
-
-
Visualization:
-
Apply DAB chromogen and incubate for 5-10 minutes.
-
Rinse with distilled water.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through graded alcohols and xylene.
-
Coverslip with mounting medium.
-
8. Interpretation:
-
CD68-positive cells will show brown staining in the cytoplasm.
-
A pathologist should quantify the percentage of the tumor area that is positive for CD68 staining. A threshold of >4% is often used to define a "CD68+" tumor.
Visualizing the Underlying Biology and Processes
To better understand the rationale behind using CD68 as a biomarker and the experimental workflow, the following diagrams illustrate the key concepts.
Conclusion
The validation of CD68+ myeloid cells as a predictive biomarker for this compound represents a significant step forward in personalizing treatment with A2A receptor antagonists. The clear correlation between CD68 infiltration and clinical response, as demonstrated in clinical trials, provides a strong rationale for its use in patient selection. While other A2A receptor antagonists are in earlier stages of development with less defined biomarker strategies, the experience with this compound highlights the importance of identifying robust and practical biomarkers. The exploration of gene signatures, such as the 14-gene signature for taminadenant, may yield valuable predictive tools in the future. However, the simplicity and established methodology of IHC make CD68 a highly attractive and clinically feasible biomarker for this compound. As the field of A2AR antagonists continues to grow, a deep understanding of the underlying biology and rigorous validation of predictive biomarkers will be paramount for optimizing patient outcomes.
Unraveling the Preclinical Anti-Tumor Activity of Ciforadenant: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the reproducibility and comparative efficacy of a therapeutic candidate is paramount. This guide provides an objective comparison of the preclinical anti-tumor activity of Ciforadenant, an adenosine (B11128) A2A receptor (A2AR) antagonist, with supporting experimental data. By presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key pathways and workflows, this guide aims to facilitate a comprehensive evaluation of this compound's preclinical profile.
This compound (also known as CPI-444) is an orally bioavailable small molecule that selectively targets the adenosine A2A receptor. In the tumor microenvironment, high levels of adenosine act as an immunosuppressive signal by binding to A2A receptors on immune cells, such as T-lymphocytes and natural killer (NK) cells. By blocking this interaction, this compound aims to restore and enhance the anti-tumor immune response.
Comparative Efficacy of this compound in Syngeneic Mouse Models
Preclinical studies have demonstrated this compound's anti-tumor activity both as a monotherapy and in combination with other immunotherapies. The most comprehensive publicly available data comes from a pivotal 2018 study published in Cancer Immunology Research by Willingham et al., which evaluated this compound in various syngeneic mouse tumor models.
Monotherapy Activity
This compound monotherapy has been shown to induce dose-dependent inhibition of tumor growth in multiple preclinical models.
| Tumor Model | Mouse Strain | This compound Dose (mg/kg) | Tumor Growth Inhibition | Complete Regressions |
| MC38 (Colon Adenocarcinoma) | C57BL/6 | 1, 10, 100 | Dose-dependent | ~30% at 100 mg/kg[1] |
| RENCA (Renal Cell Carcinoma) | BALB/c | 10 | Significant | Not specified |
| B16F10 (Melanoma) | C57BL/6 | 100 | Significant | Not specified |
Combination Therapy with Immune Checkpoint Inhibitors
The anti-tumor activity of this compound is significantly enhanced when combined with immune checkpoint inhibitors, such as anti-PD-L1 and anti-CTLA-4 antibodies. This synergistic effect has been observed to lead to complete tumor elimination in a high percentage of treated animals and the induction of long-term immunological memory.
| Tumor Model | Combination Therapy | Tumor Growth Inhibition | Complete Regressions |
| MC38 | This compound (100 mg/kg) + anti-PD-L1 | Synergistic | Up to 90%[1][2] |
| MC38 | This compound + anti-CTLA-4 | Synergistic | Up to 90%[2][3] |
Mice that achieved complete tumor regression were subsequently resistant to tumor rechallenge, indicating the development of a durable anti-tumor immune memory[2][3].
Experimental Protocols
To ensure the reproducibility of these findings, detailed experimental protocols are crucial. Below are the methodologies for the key experiments cited.
Syngeneic Mouse Tumor Models
-
Cell Lines: MC38 (colon adenocarcinoma), RENCA (renal cell carcinoma), and B16F10 (melanoma) cell lines were used.
-
Animals: Female C57BL/6 or BALB/c mice (depending on the tumor model) aged 6-8 weeks were utilized.
-
Tumor Implantation: Tumor cells were injected subcutaneously into the flank of the mice.
-
Treatment Administration: this compound was administered orally, typically once or twice daily. Anti-PD-L1 and anti-CTLA-4 antibodies were administered intraperitoneally.
-
Tumor Measurement: Tumor volume was measured regularly using calipers.
-
Endpoints: Primary endpoints included tumor growth inhibition and overall survival. Secondary endpoints often included analysis of the tumor microenvironment and immune cell populations.
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action
This compound functions by blocking the adenosine A2A receptor signaling pathway in immune cells. This pathway plays a critical role in dampening the immune response within the tumor microenvironment.
References
- 1. Phase 1b/2 trial of Ipilimumab, Nivolumab, and this compound (INC) (adenosine A2a receptor antagonist) in first-line advanced renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Corvus Pharmaceuticals Announces Initiation of Phase 1b/2 Clinical Trial of this compound as Potential First Line Treatment for Patients with Renal Cell Cancer | Corvus Pharmaceuticals [corvuspharma.gcs-web.com]
Safety Operating Guide
Proper Disposal of Ciforadenant: A Guide for Laboratory Professionals
For Immediate Implementation: This document provides crucial safety and logistical information for the proper disposal of ciforadenant, an adenosine (B11128) A2A receptor antagonist used in research. Adherence to these procedures is essential to ensure the safety of laboratory personnel and to maintain environmental compliance. This compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1]
Personal Protective Equipment (PPE) and Handling Precautions
Before handling this compound, it is imperative to be familiar with the information provided in the Safety Data Sheet (SDS).[1] The following PPE and handling precautions are mandatory:
| Protective Equipment | Specification | Handling Procedure |
| Eye Protection | Safety goggles with side-shields.[1] | Always wear when handling this compound in solid or solution form. |
| Hand Protection | Protective gloves (e.g., nitrile).[1] | Wash hands thoroughly after handling.[1] |
| Skin and Body Protection | Impervious clothing, such as a lab coat. | Ensure full coverage to prevent skin contact. |
| Respiratory Protection | Suitable respirator. | Use in a well-ventilated area, preferably a fume hood, especially when handling the powder form to avoid breathing dust. |
| General Hygiene | Do not eat, drink, or smoke when using this product. | Avoid contact with skin and eyes. |
Step-by-Step Disposal Procedures
The disposal of this compound and any contaminated materials must be managed as hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.
1. Waste Segregation and Collection:
-
Grossly Contaminated Waste (Bulk Quantities):
-
This includes unused or expired this compound powder, solutions with a concentration greater than 3%, and any materials used to clean up significant spills.
-
Collect this waste in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be compatible with the chemical properties of this compound.
-
-
Trace Contaminated Waste:
-
This includes empty vials, used personal protective equipment (gloves, lab coats), and other labware (e.g., pipette tips, absorbent pads) that have come into incidental contact with this compound.
-
Segregate this waste into a separate, clearly labeled container for trace chemotherapy or hazardous chemical waste.
-
2. Labeling:
-
All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "this compound."
-
Include the date when the first piece of waste was added to the container.
3. Storage:
-
Store hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area away from incompatible materials.
-
Keep containers tightly sealed when not in use.
4. Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Incineration at a permitted facility is the preferred method for the destruction of such compounds.
Spill Management Protocol
In the event of a this compound spill, adhere to the following procedure:
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the full personal protective equipment detailed in the table above.
-
Contain the Spill:
-
For solid spills: Gently cover the spill with an absorbent material to avoid raising dust.
-
For liquid spills: Surround the spill with an absorbent material to prevent it from spreading.
-
-
Clean the Spill:
-
Carefully collect the absorbent material and spilled substance using non-sparking tools.
-
Place all contaminated materials into a designated hazardous waste container.
-
-
Decontaminate the Area:
-
Clean the spill area with a suitable laboratory decontaminant, followed by a thorough rinse with water.
-
Dispose of all cleaning materials as hazardous waste.
-
-
Report the Spill: Report the incident to your laboratory supervisor and EH&S department in accordance with your institution's policies.
This compound Disposal Workflow
References
Essential Safety and Logistical Information for Handling Ciforadenant
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of investigational compounds like Ciforadenant is paramount. This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and logistical plans to minimize risk and ensure operational integrity in the laboratory.
Hazard Identification and Classification
This compound is classified under the Globally Harmonized System (GHS) with the following hazards[1]:
-
Acute toxicity, oral (Category 4), H302: Harmful if swallowed.
-
Skin corrosion/irritation (Category 2), H315: Causes skin irritation.
-
Serious eye damage/eye irritation (Category 2A), H319: Causes serious eye irritation.
-
Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3), H335: May cause respiratory irritation.
The signal word for this compound is Warning [1].
Personal Protective Equipment (PPE)
Given its hazard classification, appropriate PPE is mandatory to prevent exposure. While the Safety Data Sheet (SDS) for this compound specifies general protective measures, the following table incorporates best practices for handling potent or hazardous compounds in a research setting, drawing parallels from guidelines for handling cytotoxic drugs[2][3][4].
| PPE Component | Specification | Rationale and Best Practices |
| Hand Protection | Two pairs of chemotherapy-rated, powder-free nitrile gloves (ASTM D6978 certified). | Double-gloving provides an extra layer of protection against contamination. The inner glove should be worn under the gown cuff, and the outer glove over the cuff. Gloves should be changed every 30 minutes during active handling or immediately if contaminated or torn. |
| Eye and Face Protection | Safety goggles with side shields or a full-face shield. | Protects against splashes and aerosols. A face shield should be worn when there is a significant risk of splashing. |
| Body Protection | Disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting elastic or knit cuffs. | Gowns should close in the back to provide a barrier against spills and contamination. Gowns should be changed every 2-3 hours or immediately after a spill. |
| Respiratory Protection | A NIOSH-certified N95 respirator or higher. | Required when handling the powdered form of the compound, creating aerosols, or cleaning up spills to prevent inhalation of harmful particles. Fit-testing is required as per OSHA regulations. |
| Foot Protection | Disposable shoe covers. | Worn to prevent the spread of contamination outside of the designated handling area. |
Operational Plans: Handling and Storage
Engineering Controls:
-
Handle this compound in a designated area with adequate ventilation, such as a chemical fume hood or a biological safety cabinet.
-
Ensure easy access to a safety shower and an eyewash station.
Safe Handling Procedures:
-
Avoid the formation of dust and aerosols.
-
Do not eat, drink, or smoke in the handling area.
-
Wash hands thoroughly after handling the compound.
-
Avoid contact with skin, eyes, and clothing.
Storage:
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.
-
For stock solutions, storage at -80°C for up to 2 years or -20°C for up to 1 year is recommended to maintain stability.
Disposal Plan
All waste generated from handling this compound, including contaminated PPE, empty containers, and unused material, should be considered hazardous waste.
-
PPE Disposal: All disposable PPE should be removed and discarded in a designated hazardous waste container immediately after use. Never reuse disposable PPE.
-
Chemical Disposal: Dispose of this compound and its containers in accordance with local, state, and federal regulations for hazardous chemical waste. Do not allow the product to enter drains or waterways.
Procedural Guidance and Experimental Protocols
PPE Donning and Doffing Workflow
Proper donning and doffing of PPE are critical to prevent cross-contamination. The following workflow is based on guidelines for handling hazardous drugs.
Hierarchy of Safety Controls
The most effective safety strategy involves a multi-layered approach, prioritizing engineering and administrative controls over sole reliance on PPE.
Key Experimental Methodologies
This compound (also known as CPI-444) is a potent and selective antagonist of the adenosine (B11128) A2A receptor (A2AR), which induces antitumor responses. Below are summaries of key experimental protocols used to characterize its activity.
In Vitro T-cell Activation Restoration:
-
Objective: To demonstrate that this compound can reverse the immunosuppressive effects of adenosine on T-cells.
-
Methodology:
-
Isolate human or murine T-cells (e.g., from peripheral blood mononuclear cells).
-
Culture the T-cells in the presence of an adenosine analogue (e.g., NECA) to suppress their activity.
-
Treat the suppressed T-cells with varying concentrations of this compound.
-
Stimulate the T-cells (e.g., using anti-CD3/CD28 antibodies).
-
Measure markers of T-cell activation, such as the production of Interleukin-2 (IL-2) and Interferon-gamma (IFNγ), typically via ELISA or flow cytometry. A restoration of cytokine production in the presence of this compound indicates its antagonistic activity.
-
In Vivo Tumor Growth Inhibition Studies:
-
Objective: To evaluate the anti-tumor efficacy of this compound in animal models.
-
Methodology:
-
Tumor Engraftment: Syngeneic mouse models are commonly used (e.g., C57BL/6 mice). Tumor cells (such as MC38 colon adenocarcinoma or RENCA renal carcinoma) are injected subcutaneously into the mice.
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups. This compound is typically administered via oral gavage at specified doses (e.g., 10-100 mg/kg) and schedules (e.g., daily for 14 days).
-
Monitoring: Tumor volume is measured regularly (e.g., every 2-4 days) using calipers. Animal body weight and general health are also monitored.
-
Endpoint Analysis: At the end of the study, tumors and spleens may be harvested for further analysis, such as flow cytometry to assess the infiltration and activation state of immune cells (e.g., CD8+ T-cells) within the tumor microenvironment.
-
This compound Mechanism of Action: A2A Receptor Signaling Pathway
This compound exerts its effect by blocking the adenosine A2A receptor (A2AR), a G protein-coupled receptor. In the tumor microenvironment, high levels of adenosine act as an immunosuppressive signal. By binding to A2AR on immune cells like T-cells, adenosine triggers a signaling cascade that dampens the anti-tumor immune response. This compound competitively inhibits this binding, thereby restoring immune cell function.
References
- 1. Role of adenosine A2a receptor in cancers and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adenosine A2A receptor (A2AR) activation triggers Akt signaling and enhances nuclear localization of β‐catenin in osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. healthcare.contecinc.com [healthcare.contecinc.com]
- 4. Phase 1/1b, Open-Label, Multicenter, Repeat-Dose, Dose-Selection Study of CPI-444 as Single Agent and in Combination with Atezolizumab in Patients with Selected Incurable Cancers | Dana-Farber Cancer Institute [dana-farber.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
